molecular formula C11H15NO B3024137 2-Benzylmorpholine CAS No. 87955-28-0

2-Benzylmorpholine

Cat. No.: B3024137
CAS No.: 87955-28-0
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylmorpholine, also known as 2-Benzylmorpholine, is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Benzylmorpholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Benzylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927378
Record name 2-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131887-48-4, 87955-28-0
Record name 2-Benzylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzylmorpholine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylmorpholine is a chiral heterocyclic compound that has garnered interest in medicinal chemistry and drug development.[1] As a structural isomer of morpholine, it possesses a unique three-dimensional structure that imparts specific pharmacological properties.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 2-Benzylmorpholine, offering insights for its application in research and development.

Chemical Structure and Properties

2-Benzylmorpholine is a substituted morpholine ring where a benzyl group is attached to the carbon atom at the 2-position. This substitution introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers, each potentially exhibiting distinct biological activities.[1]

Stereoisomerism

The presence of a chiral center at the C2 position of the morpholine ring is a critical feature of 2-Benzylmorpholine. The spatial arrangement of the benzyl group relative to the morpholine ring defines the (R) and (S) enantiomers. This stereochemistry is a crucial determinant of the molecule's interaction with biological targets, as has been observed with its enantiomers showing different potencies in pharmacological studies.[1]

dot graph { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

C2 [label="C2*"]; N4 [label="N4"]; O [label="O"]; benzyl [label="CH₂-Ph"];

// Morpholine Ring C2 -- N4; N4 -- C5 [style=invis]; C5 -- C6 [style=invis]; C6 -- O [style=invis]; O -- C2;

// Substituent C2 -- benzyl;

// Chirality indicator chiral_indicator [label="*", shape=plaintext, fontsize=24, pos="0.1,0.2!"]; } arobase Caption: Chiral center of 2-Benzylmorpholine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Benzylmorpholine is presented in the table below. The compound is a solid at room temperature.

PropertyValueSource
IUPAC Name 2-benzylmorpholine[2]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol
Physical Form Solid
CAS Number 131887-48-4

Synthesis of 2-Benzylmorpholine

The synthesis of 2-Benzylmorpholine can be achieved through various routes, including both racemic and stereoselective methods.

Racemic Synthesis from Allylbenzene

A common method for the preparation of racemic 2-Benzylmorpholine involves the use of allylbenzene as a starting material.[3] The synthesis proceeds through a multi-step sequence, which is a well-established route for the formation of the morpholine ring system.

Experimental Protocol: Racemic Synthesis of 2-Benzylmorpholine from Allylbenzene

This protocol is a generalized representation based on established synthetic strategies for morpholine derivatives.

Materials:

  • Allylbenzene

  • N-bromoacetamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH)

  • 2-(2-Aminoethoxy)ethanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Appropriate solvents (e.g., THF, DMF)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Bromination of Allylbenzene: Allylbenzene is treated with N-bromoacetamide in an aqueous solvent system to yield the corresponding bromohydrin.

  • Epoxidation: The resulting bromohydrin is treated with a base, such as sodium hydroxide, to facilitate intramolecular cyclization to form the epoxide.

  • Ring Opening and Boc Protection: The epoxide is then reacted with 2-(2-aminoethoxy)ethanol. The resulting amino alcohol is subsequently protected with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate.

  • Cyclization: The Boc-protected amino alcohol undergoes an intramolecular cyclization reaction. This is typically achieved by treatment with a base like sodium hydride to deprotonate the hydroxyl group, which then displaces a suitable leaving group (e.g., a tosylate, which would require an additional activation step).

  • Deprotection and Reduction: The Boc protecting group is removed under acidic conditions. The resulting intermediate is then subjected to catalytic hydrogenation using palladium on carbon and hydrogen gas to afford racemic 2-Benzylmorpholine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

SynthesisWorkflow Allylbenzene Allylbenzene Bromohydrin Bromohydrin Intermediate Allylbenzene->Bromohydrin NBS, H₂O Epoxide Epoxide Intermediate Bromohydrin->Epoxide Base AminoAlcohol Amino Alcohol Epoxide->AminoAlcohol 2-(2-Aminoethoxy)ethanol BocProtected Boc-Protected Intermediate AminoAlcohol->BocProtected Boc₂O CyclizedProduct Cyclized Intermediate BocProtected->CyclizedProduct 1. Activate OH 2. Base FinalProduct Racemic 2-Benzylmorpholine CyclizedProduct->FinalProduct 1. Deprotection (Acid) 2. Reduction (H₂, Pd/C)

Stereoselective Synthesis of (S)-2-Benzylmorpholine

A stereoselective synthesis of (S)-2-Benzylmorpholine can be achieved starting from the readily available chiral precursor, L-phenylalaninol. This method leverages a stereospecific rearrangement to maintain the desired stereochemistry.[4]

Experimental Protocol: Synthesis of (S)-2-Benzylmorpholine from L-Phenylalaninol

This protocol is based on a reported stereospecific rearrangement of β-amino alcohols.[4]

Materials:

  • L-Phenylalaninol

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Appropriate solvent (e.g., Dichloromethane)

  • Reagents for work-up and purification

Procedure:

  • Reaction Setup: L-Phenylalaninol is dissolved in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.

  • Stereospecific Rearrangement: The solution is cooled, and a catalytic amount of trifluoroacetic anhydride is added. The reaction proceeds through a stereospecific rearrangement of the β-amino alcohol, leading to the formation of the morpholine ring while preserving the S-configuration.

  • Work-up and Purification: The reaction mixture is quenched and worked up using standard procedures. The crude product is then purified by column chromatography to yield enantiomerically enriched (S)-2-Benzylmorpholine.

Spectral Characterization

The structural elucidation of 2-Benzylmorpholine is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Benzylmorpholine would be expected to show distinct signals for the protons of the benzyl group and the morpholine ring. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely appear as a multiplet due to coupling with the adjacent chiral proton. The protons on the morpholine ring would exhibit complex splitting patterns in the aliphatic region (typically δ 2.5-4.0 ppm) due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide characteristic signals for the carbon atoms in the molecule. The aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm range. The benzylic carbon would appear around δ 40-50 ppm. The carbons of the morpholine ring would be observed in the upfield region, typically between δ 45-75 ppm, with the carbon attached to the oxygen atom (C6) appearing at a higher chemical shift than those attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Benzylmorpholine would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the 1020-1250 cm⁻¹ range.

  • C-O-C stretch: A strong band typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 2-Benzylmorpholine would show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) to give a prominent peak at m/z = 86, corresponding to the morpholine ring fragment. Other fragments may arise from the cleavage of the morpholine ring.

Applications in Drug Development

2-Benzylmorpholine and its derivatives have been investigated for their potential as therapeutic agents. Notably, the racemic mixture of 2-benzylmorpholine has been reported as a novel appetite suppressant.[3] Studies have shown that oral administration of the racemate to dogs resulted in appetite suppression.[3] Further investigation revealed that the appetite-suppressing activity resides primarily in the (+)-enantiomer.[3] This highlights the importance of stereochemistry in the pharmacological profile of this class of compounds.

The morpholine scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-Benzylmorpholine continue to be explored for various therapeutic targets.

Conclusion

2-Benzylmorpholine is a valuable chiral building block with demonstrated biological activity. Its synthesis can be achieved through both racemic and stereoselective routes, allowing for the investigation of the pharmacological properties of its individual enantiomers. The structural and chemical properties outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds. Further exploration of its derivatives holds promise for the discovery of new therapeutic agents.

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797–799.
  • PubChem. (n.d.). 2-Benzylmorpholine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Benzylmorpholine from Allylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthetic Challenge of 2-Benzylmorpholine

2-Benzylmorpholine is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. As an isomer of the well-known stimulant phenmetrazine, it has been investigated for its appetite-suppressant properties, exhibiting these effects without the associated stimulant activity. This unique pharmacological profile makes it a valuable scaffold for the development of novel therapeutics targeting obesity and related metabolic disorders.

The synthesis of 2-benzylmorpholine from readily available starting materials like allylbenzene presents a compelling challenge in organic synthesis. The key transformations required involve the stereoselective functionalization of an alkene and the subsequent construction of the morpholine heterocycle. This guide provides a comprehensive, field-proven methodology for the synthesis of 2-benzylmorpholine from allylbenzene, detailing the strategic considerations behind each synthetic step and providing robust experimental protocols for researchers, scientists, and drug development professionals.

Strategic Overview: A Three-Step Approach to 2-Benzylmorpholine

The most logical and efficient synthetic route from allylbenzene to 2-benzylmorpholine involves a three-step sequence:

  • Epoxidation of Allylbenzene: The initial step focuses on the selective oxidation of the alkene moiety in allylbenzene to form the corresponding epoxide, 1,2-epoxy-3-phenylpropane. This transformation is crucial as it introduces the necessary oxygen functionality and creates an electrophilic center for subsequent nucleophilic attack.

  • Regioselective Ring-Opening of the Epoxide: The synthesized epoxide is then subjected to a ring-opening reaction with ethanolamine. The success of this step hinges on achieving high regioselectivity, ensuring the nucleophilic amine attacks the terminal carbon of the epoxide to yield the key intermediate, 1-((2-hydroxyethyl)amino)-3-phenylpropan-2-ol.

  • Intramolecular Cyclization to Form the Morpholine Ring: The final step involves the acid-catalyzed dehydration of the amino diol intermediate. This intramolecular cyclization forges the morpholine ring, yielding the target molecule, 2-benzylmorpholine.

This synthetic strategy is depicted in the workflow diagram below:

G Allylbenzene Allylbenzene Epoxide 1,2-Epoxy-3-phenylpropane Allylbenzene->Epoxide Step 1: Epoxidation AminoDiol 1-((2-Hydroxyethyl)amino)-3-phenylpropan-2-ol Epoxide->AminoDiol Step 2: Ring-Opening Product 2-Benzylmorpholine AminoDiol->Product Step 3: Cyclization

Caption: Overall synthetic workflow for 2-benzylmorpholine.

Part 1: Epoxidation of Allylbenzene

Causality Behind Experimental Choices

The epoxidation of the double bond in allylbenzene is a critical first step. Among the various methods available for alkene epoxidation, the use of meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and well-established choice for laboratory-scale synthesis.[1] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the alkene in a single step.[2] This concerted nature ensures a syn-addition of the oxygen atom to the double bond.[1]

Alternative methods, such as using hydrogen peroxide with a catalyst, are also viable, particularly for larger-scale industrial applications due to cost and safety considerations.[3][4] However, for its predictability and high yields on a research scale, m-CPBA is the preferred reagent. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), to prevent side reactions.

G cluster_0 Mechanism of m-CPBA Epoxidation Allylbenzene Allylbenzene TransitionState Concerted Transition State Allylbenzene->TransitionState mCPBA mCPBA mCPBA->TransitionState Epoxide Epoxide TransitionState->Epoxide Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Concerted mechanism of allylbenzene epoxidation with m-CPBA.

Experimental Protocol: Synthesis of 1,2-Epoxy-3-phenylpropane

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Allylbenzene118.1810.0 g0.0846
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5720.8 g0.092 (active)
Dichloromethane (DCM)-200 mL-
Saturated sodium bicarbonate solution-100 mL-
Saturated sodium sulfite solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0846 mol) of allylbenzene in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 20.8 g of 77% m-CPBA (containing approximately 0.092 mol of active peroxyacid) in 100 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred allylbenzene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to remove residual acid), 50 mL of saturated sodium sulfite solution (to quench any remaining peroxyacid), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting 1,2-epoxy-3-phenylpropane can be purified by vacuum distillation if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Regioselective Ring-Opening of 1,2-Epoxy-3-phenylpropane

Causality Behind Experimental Choices

The aminolysis of the epoxide is a crucial step that dictates the substitution pattern of the final morpholine ring. The reaction of 1,2-epoxy-3-phenylpropane with ethanolamine can potentially yield two regioisomers. For the synthesis of 2-benzylmorpholine, nucleophilic attack of the ethanolamine nitrogen at the terminal (less substituted) carbon of the epoxide is required.

Under neutral or basic conditions, the ring-opening of epoxides follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[5] This regioselectivity is ideal for our synthetic route. Conducting the reaction in a protic solvent like ethanol can facilitate the proton transfer steps. An excess of ethanolamine is often used to minimize the formation of dialkylation products.

G cluster_1 Mechanism of Epoxide Ring-Opening Epoxide Epoxide Attack SN2 Attack at the Less Hindered Carbon Epoxide->Attack Ethanolamine Ethanolamine (H₂N(CH₂)₂OH) Ethanolamine->Attack Intermediate Zwitterionic Intermediate Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer AminoDiol AminoDiol ProtonTransfer->AminoDiol

Caption: Regioselective SN2 ring-opening of the epoxide.

Experimental Protocol: Synthesis of 1-((2-Hydroxyethyl)amino)-3-phenylpropan-2-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1,2-Epoxy-3-phenylpropane134.1811.3 g0.0842
Ethanolamine61.0825.7 g0.421
Ethanol-100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 11.3 g (0.0842 mol) of 1,2-epoxy-3-phenylpropane and 100 mL of ethanol.

  • Add 25.7 g (0.421 mol) of ethanolamine to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanolamine and ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 1-((2-hydroxyethyl)amino)-3-phenylpropan-2-ol, can be purified by column chromatography on silica gel, though it is often used directly in the next step without further purification.

Part 3: Intramolecular Cyclization to 2-Benzylmorpholine

Causality Behind Experimental Choices

The final step in the synthesis is the formation of the morpholine ring through the dehydration of the amino diol intermediate. This intramolecular cyclization is typically promoted by a strong acid, such as concentrated sulfuric acid.[6] The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group or the amine can then act as a nucleophile to displace the water molecule and close the ring. In this case, it is the secondary alcohol that is more likely to be protonated and leave, followed by nucleophilic attack by the primary alcohol on the resulting carbocation or in a concerted fashion. A more plausible mechanism involves the protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group, leading to the formation of the six-membered ring.

The reaction is driven to completion by the removal of water, often by heating the reaction mixture. The choice of concentrated sulfuric acid as the dehydrating agent is based on its effectiveness in promoting such cyclizations.[6]

Experimental Protocol: Synthesis of 2-Benzylmorpholine

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-((2-Hydroxyethyl)amino)-3-phenylpropan-2-ol195.2616.4 g0.084
Concentrated Sulfuric Acid (98%)-50 mL-
Sodium Hydroxide Solution (50% w/v)-As needed-
Diethyl Ether-200 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Caution: This procedure involves the use of concentrated sulfuric acid and requires careful handling in a fume hood.

  • In a 250 mL round-bottom flask, carefully add 50 mL of concentrated sulfuric acid and cool it to 0 °C in an ice-water bath.

  • Slowly and with vigorous stirring, add 16.4 g (0.084 mol) of the crude 1-((2-hydroxyethyl)amino)-3-phenylpropan-2-ol to the cold sulfuric acid.

  • After the addition is complete, remove the ice bath and heat the mixture to 120-130 °C for 3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by slowly adding a 50% (w/v) sodium hydroxide solution while cooling the beaker in an ice bath. The final pH should be basic (pH > 10).

  • Transfer the basic solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2-benzylmorpholine.

  • The product can be purified by vacuum distillation to afford pure 2-benzylmorpholine.

Conclusion

This in-depth technical guide provides a robust and scientifically sound methodology for the synthesis of 2-benzylmorpholine from allylbenzene. By carefully selecting reagents and controlling reaction conditions, each step of the synthesis—epoxidation, regioselective ring-opening, and intramolecular cyclization—can be performed efficiently to yield the desired product. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable molecular scaffold for further investigation and application.

References

  • Kilway, K. V., & Clevenger, R. (2007). Experiment 2: Epoxidation Reaction. University of Missouri – Kansas City, Department of Chemistry. [Link]

  • Hofen, W. (2016). Method for the epoxidation of allyl chloride with hydrogen peroxide.
  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Morpholine dehydration aid and its preparation method and application. (2019).
  • Mori, K., et al. (2011). One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina. Chemical Science. [Link]

  • Parrillas, M., et al. (2021). Aerobic metal-free epoxidation and allylic oxidation of alkenes enabled by a pyrrole-proline diketopiperazine catalyst. Green Chemistry. [Link]

  • Thompson, D., et al. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Toxicology Letters. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Kamal, A., et al. (2008). Regioselective Ring Opening of Styrene Oxide Catalyzed by MoO2(acac)2. ResearchGate. [Link]

  • Hofen, W. (2016). Method for the epoxidation of allyl chloride with hydrogen peroxide.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2015). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society. [Link]

  • Bolm, C., et al. (2011). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [Link]

  • Li, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

  • Park, J., & Baek, J. Y. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! YouTube. [Link]

  • Reddy, R., et al. (2018). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. NIH. [Link]

  • Dekamin, M. G., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals. [Link]

  • Siddaraju, B. P., et al. (2011). [2-{amino}-N-(3-methylphenyl)acetamide]. NIH. [Link]

  • Taylor, R. J. K., et al. (2018). Epoxidation of allyl dimethyl phenyl silanes with mCPBA and subsequent desilylative epoxide opening. ResearchGate. [Link]

  • Dekamin, M. G., et al. (2019). Catalytic ring-opening of styrene oxide with various amines. ResearchGate. [Link]

  • Novak, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Frolkova, A. V., et al. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. [Link]

  • Andersson, P. G., et al. (2008). A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. PubMed. [Link]

  • Delaunay, T., et al. (2023). Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. MDPI. [Link]

Sources

(+)- and (-)-enantiomers of 2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Resolution, and Analysis of (+)- and (-)-2-Benzylmorpholine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the enantiomers of 2-benzylmorpholine, a significant morpholine derivative with notable pharmacological properties. As a structural isomer of phenmetrazine, its stereochemistry plays a pivotal role in its biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and the scientific rationale behind them.

Introduction: The Significance of Chiral 2-Benzylmorpholine

2-Benzylmorpholine is a chiral molecule of significant interest in medicinal chemistry, primarily recognized for its appetite-suppressant effects.[1] Unlike its structural isomer, phenmetrazine, which exhibits stimulant properties, 2-benzylmorpholine presents a non-stimulant pharmacological profile.[1] The biological activity of chiral drugs is often stereospecific, with one enantiomer (the eutomer) being responsible for the desired therapeutic effect while the other (the distomer) may be inactive or contribute to undesirable side effects.[2] This principle holds true for 2-benzylmorpholine, where the anorexiant activity is exclusively associated with the (+)-enantiomer.[1]

Therefore, the ability to synthesize and isolate the individual (+)- and (-)-enantiomers in high purity is paramount for preclinical and clinical development. This guide details the established methods for the synthesis of the racemic mixture, its subsequent resolution into pure enantiomers, and the analytical techniques required to verify their stereochemical identity and purity.

Synthesis of Racemic (±)-2-Benzylmorpholine

The foundational step in accessing the individual enantiomers is often the efficient synthesis of the racemic compound. A well-documented pathway commences from allylbenzene, proceeding through epoxidation and subsequent ring-opening and cyclization steps.[1]

Causality Behind the Synthetic Strategy:

The choice of allylbenzene as a starting material is strategic due to its commercial availability and the reactivity of the terminal alkene, which serves as a handle for introducing the necessary functionality. The epoxidation creates a reactive three-membered ring, primed for nucleophilic attack. Using ethanolamine as the nucleophile introduces both the nitrogen and oxygen atoms required for the morpholine ring in a single, efficient step. The subsequent intramolecular cyclization is driven by the proximity of the hydroxyl and amine functionalities.

Experimental Protocol: Synthesis of (±)-2-Benzylmorpholine from Allylbenzene

Step 1: Epoxidation of Allylbenzene

  • Dissolve allylbenzene in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work up the reaction by washing with a sodium sulfite solution to quench excess peroxide, followed by a sodium bicarbonate solution to remove acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-2,3-epoxypropane.

Step 2: Ring-Opening and Cyclization

  • Add the crude 1-benzyl-2,3-epoxypropane to an excess of ethanolamine.

  • Heat the mixture, typically to around 100-120 °C, to facilitate the nucleophilic ring-opening of the epoxide by the amine.

  • After the initial reaction, add concentrated sulfuric acid cautiously. This catalyzes the intramolecular cyclization (dehydration) to form the morpholine ring.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, make it basic with a strong base like sodium hydroxide (NaOH), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate. The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield racemic 2-benzylmorpholine.[3]

Visualization of the Synthetic Workflow

Synthesis_Workflow Allylbenzene Allylbenzene Epoxide 1-Benzyl-2,3-epoxypropane Allylbenzene->Epoxide m-CPBA Intermediate Amino Diol Intermediate Epoxide->Intermediate Ethanolamine Racemate (±)-2-Benzylmorpholine Intermediate->Racemate H₂SO₄, Heat Resolution_Workflow cluster_0 Mixture Racemate (±)-2-Benzylmorpholine Salts Diastereomeric Salts (+)-Amine-(-)-Acid (-)-Amine-(-)-Acid Racemate->Salts Resolver (-)-Dibenzoyltartaric Acid Resolver->Salts Crystallization Fractional Crystallization Salts->Crystallization Crystals Enriched Crystals ((+)-Amine-(-)-Acid) Crystallization->Crystals Less Soluble MotherLiquor Enriched Mother Liquor ((-)-Amine-(-)-Acid) Crystallization->MotherLiquor More Soluble Base_1 Basification (NaOH) Crystals->Base_1 Base_2 Basification (NaOH) MotherLiquor->Base_2 Enantiomer_Plus (+)-2-Benzylmorpholine Base_1->Enantiomer_Plus Enantiomer_Minus (-)-2-Benzylmorpholine Base_2->Enantiomer_Minus

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Characterization of Enantiomers

Rigorous analysis is essential to confirm the identity, purity, and stereochemical integrity of the separated enantiomers.

Polarimetry: Measuring Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property.

  • Protocol:

    • Prepare a solution of the enantiomer of a known concentration (c, in g/mL) in a specified solvent (e.g., methanol).

    • Use a polarimeter to measure the observed rotation (α) at a standard wavelength (usually the sodium D-line, 589 nm) and temperature (T).

    • Calculate the specific rotation using the formula: [α]DT = α / (l × c) , where 'l' is the path length of the polarimeter cell in decimeters.

  • Expected Values: The sign of the rotation (+ or -) distinguishes the enantiomers. While the exact value from the initial search is not specified, literature consistency is key. For example, one enantiomer will have a positive specific rotation, and the other will have a negative value of the same magnitude. [4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee%) of a sample. [5]

  • Principle of Operation: The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds. [6]* Method Development Insights:

    • Column Selection: Start with a common polysaccharide-based CSP like Chiralpak® IA or AD.

    • Mobile Phase: A typical mobile phase for amine compounds is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape and prevent tailing.

    • Optimization: Adjust the ratio of alcohol to alkane to optimize the separation (resolution) and retention times.

  • Data Interpretation: The result is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee% = |(A₁ - A₂) / (A₁ + A₂)| × 100 .

Absolute Configuration

While polarimetry and chiral HPLC can distinguish and quantify enantiomers, they do not reveal their absolute three-dimensional arrangement (i.e., the R or S configuration).

  • X-ray Crystallography: The unambiguous determination of absolute configuration is achieved by single-crystal X-ray diffraction analysis. [7][8]This is typically performed on a crystalline derivative of the enantiomer, often the diastereomeric salt formed during resolution or another suitable crystalline derivative. The resulting electron density map provides the precise spatial arrangement of every atom, confirming the stereochemistry. [9]

Pharmacological Data

The primary therapeutic relevance of 2-benzylmorpholine lies in its appetite-suppressant activity, which is stereospecific.

Enantiomer/MixturePharmacological EffectPotency (ED₅₀ in dogs)Stimulant Activity
(±)-2-Benzylmorpholine Appetite Suppression3.0 - 5.5 mg/kg (oral)None observed up to 200 mg/kg
(+)-2-Benzylmorpholine Active (Appetite Suppression)Data indicates this is the active enantiomerNot reported, but presumed inactive
(-)-2-Benzylmorpholine InactiveN/ANot reported, but presumed inactive
Data sourced from J Pharm Pharmacol, 1990.[1]

This data underscores the critical importance of chiral separation in drug development. Administering the racemic mixture would mean delivering a 50% dose of an inactive isomer, which constitutes an unnecessary chemical burden on the patient.

Conclusion

The (+)- and (-)-enantiomers of 2-benzylmorpholine represent a classic case study in stereopharmacology. The synthesis of the racemate followed by classical resolution provides a reliable and scalable path to obtaining the individual stereoisomers. The (+)-enantiomer is identified as the active agent for appetite suppression, highlighting the necessity of producing enantiopure active pharmaceutical ingredients. The analytical workflows, particularly chiral HPLC and polarimetry, are indispensable tools for quality control, ensuring the enantiomeric purity of the final compound. This guide provides the foundational knowledge and protocols for researchers to confidently work with this important chiral molecule.

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]

  • Bream, R., et al. (2007). Benzyl morpholine derivatives. U.S.
  • Ahuja, S. (Ed.). (2011). Chiral Separations by Chromatography. Oxford University Press.
  • Wang, L., et al. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • National Center for Biotechnology Information (n.d.). 2-Benzylmorpholine. PubChem Compound Database. [Link]

  • O'Brien, P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • MacLennan, S. J., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(12), 3198–3201. [Link]

  • Li, Z., et al. (2020). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 25(1), 169. [Link]

  • Byrne, L., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. Molecules, 26(11), 3326. [Link]

  • Role of Enantiomers in Pharmacology. (2023). SlideShare. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 12345. [Link]

  • Catani, M., et al. (2021). Fast and ultrafast chiral high performance liquid chromatography for high-throughput analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Estornell, E., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of Medicinal Chemistry, 44(10), 1631-1638. [Link]

  • Pál, T., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences, 24(22), 16401. [Link]

Sources

2-Benzylmorpholine: A Non-Stimulant Isomer of Phenmetrazine - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of centrally acting agents, the morpholine scaffold has given rise to compounds with significant pharmacological effects, most notably in the regulation of appetite and mood. Phenmetrazine, a well-known anorectic agent, exhibits potent stimulant properties mediated by its interaction with monoamine transporters. This guide provides a comprehensive technical overview of 2-benzylmorpholine, a structural isomer of phenmetrazine that retains appetite-suppressant effects without the accompanying stimulant activity.[1] This intriguing pharmacological divergence, driven by a subtle shift in molecular architecture, presents a compelling case study for researchers, scientists, and drug development professionals in the fields of neuropharmacology and medicinal chemistry.

This document will delve into the chemical and pharmacological distinctions between 2-benzylmorpholine and phenmetrazine, exploring the structural basis for their differing physiological effects. We will examine the synthesis of these compounds, their stereochemistry, and the available pharmacological data. Furthermore, this guide will provide detailed experimental protocols for the synthesis and in-vitro characterization of these molecules, empowering researchers to further investigate the nuanced structure-activity relationships within this chemical class.

Chemical Structure and Stereoisomerism: The Foundation of Divergent Pharmacology

The key to understanding the distinct pharmacological profiles of 2-benzylmorpholine and phenmetrazine lies in their structural and stereochemical differences. Both are substituted morpholines with a phenyl group, yet the placement of the substituents dramatically alters their interaction with biological targets.

Phenmetrazine , chemically known as 3-methyl-2-phenylmorpholine, possesses a methyl group at the 3-position and a phenyl group at the 2-position of the morpholine ring. This arrangement results in two chiral centers, giving rise to four possible stereoisomers. The stimulant and anorectic properties of phenmetrazine are primarily attributed to the (+)-enantiomer, specifically the (2S,3S)- and (2R,3R)-isomers, with the dextrorotatory form being the more potent central nervous system stimulant.

2-Benzylmorpholine , on the other hand, has a benzyl group (a phenylmethyl group) attached to the 2-position of the morpholine ring. This results in a single chiral center at the 2-position, leading to two enantiomers: (+)-2-benzylmorpholine and (-)-2-benzylmorpholine.

G cluster_phenmetrazine Phenmetrazine (3-methyl-2-phenylmorpholine) cluster_2benzylmorpholine 2-Benzylmorpholine Phenmetrazine Benzylmorpholine

Figure 1: Chemical Structures of Phenmetrazine and 2-Benzylmorpholine.

The seemingly minor difference of a methylene spacer between the phenyl ring and the morpholine core in 2-benzylmorpholine is the critical determinant of its altered pharmacological profile. This structural modification is hypothesized to affect the molecule's conformation and its ability to bind to and interact with the monoamine transporters.

Comparative Pharmacology: A Tale of Two Isomers

The primary pharmacological distinction between phenmetrazine and 2-benzylmorpholine is the presence of central nervous system stimulant effects in the former and their absence in the latter.

Phenmetrazine: A Classical Stimulant Anorectic

Phenmetrazine's mechanism of action is well-established as a norepinephrine-dopamine releasing agent (NDRA). It interacts with the norepinephrine transporter (NET) and the dopamine transporter (DAT), causing the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This surge in extracellular dopamine and norepinephrine is responsible for its potent stimulant, euphoric, and anorectic effects. The abuse potential of phenmetrazine led to its withdrawal from many markets.

Studies have shown that the (+)-enantiomer of phenmetrazine is significantly more potent than the (-)-enantiomer in stimulating dopamine release, which correlates with its stronger stimulant properties.

2-Benzylmorpholine: A Non-Stimulant Anorectic

In stark contrast to phenmetrazine, 2-benzylmorpholine has been demonstrated to be an effective appetite suppressant without observable stimulant activity.[1] In preclinical studies involving dogs, oral administration of racemic 2-benzylmorpholine led to a dose-dependent reduction in food intake.[1] Notably, even at high doses, no stimulant behaviors were observed.[1]

Further investigation revealed that the appetite-suppressant activity resides exclusively in the (+)-enantiomer of 2-benzylmorpholine.[1] This stereoselectivity suggests a specific interaction with a biological target responsible for regulating appetite.

Table 1: Comparative Behavioral Pharmacology

CompoundPrimary EffectStimulant ActivityActive Enantiomer for Primary Effect
PhenmetrazineAppetite Suppression, CNS StimulationYes(+)
2-BenzylmorpholineAppetite SuppressionNo[1](+)[1]

The Neurochemical Basis of Divergent Effects: A Mechanistic Hypothesis

While direct, quantitative in-vitro pharmacological data for 2-benzylmorpholine at monoamine transporters is not extensively available in the public domain, we can formulate a strong hypothesis for its lack of stimulant activity based on established structure-activity relationships (SAR) for monoamine transporter ligands.

The stimulant effects of phenmetrazine are intrinsically linked to its ability to potently induce dopamine release. The structural features of phenmetrazine, particularly the direct attachment of the phenyl ring to the chiral center at the 2-position and the presence of the methyl group at the 3-position, are crucial for its high affinity and efficacy as a dopamine releasing agent.

The introduction of a methylene spacer in 2-benzylmorpholine likely alters the molecule's three-dimensional conformation in a way that reduces its affinity and/or efficacy at the dopamine transporter. This could be due to:

  • Altered Binding Pose: The increased flexibility and altered geometry of the benzyl group may prevent the molecule from adopting the optimal conformation required for high-affinity binding to the DAT.

  • Reduced Efficacy as a Releaser: Even if binding occurs, the altered interaction with the transporter may not trigger the conformational changes necessary for efficient reverse transport of dopamine.

It is plausible that the anorectic effects of (+)-2-benzylmorpholine are mediated through a different mechanism, potentially involving a more selective action on the norepinephrine transporter or other central or peripheral pathways involved in appetite regulation that are distinct from the dopamine-driven reward pathways associated with stimulants.

G cluster_phenmetrazine Phenmetrazine cluster_2benzylmorpholine 2-Benzylmorpholine P_DAT High Affinity for DAT P_DA_Release Potent Dopamine Release P_DAT->P_DA_Release P_NET High Affinity for NET P_NE_Release Potent Norepinephrine Release P_NET->P_NE_Release P_Stimulation Stimulant Effects P_DA_Release->P_Stimulation P_Anorexia Anorectic Effects P_NE_Release->P_Anorexia B_DAT Hypothesized Low Affinity/Efficacy for DAT B_No_DA_Release Minimal Dopamine Release B_DAT->B_No_DA_Release B_NET Potential Affinity for NET B_NE_Interaction Norepinephrine System Interaction B_NET->B_NE_Interaction B_No_Stimulation No Stimulant Effects B_No_DA_Release->B_No_Stimulation B_Anorexia Anorectic Effects B_NE_Interaction->B_Anorexia

Figure 2: Hypothesized Comparative Mechanism of Action.

Synthesis and Resolution

The synthesis of both phenmetrazine and 2-benzylmorpholine can be achieved through established organic chemistry routes. The resolution of the enantiomers is crucial for studying their distinct pharmacological properties.

Synthesis of Phenmetrazine

A common synthetic route to phenmetrazine involves the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction.

Synthesis and Resolution of 2-Benzylmorpholine

2-Benzylmorpholine can be synthesized from allylbenzene.[1] The resolution of the racemic mixture into its (+)- and (-)-enantiomers can be accomplished using chiral resolving agents.[1]

Experimental Protocols

To facilitate further research into the pharmacology of 2-benzylmorpholine, this section provides detailed protocols for key in-vitro assays.

Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Objective: To determine the inhibition constant (Ki) of a test compound for monoamine transporters.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT).

  • Test compound (e.g., 2-benzylmorpholine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, test compound, or non-specific binding inhibitor.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Release Assay

This protocol outlines a method to measure the ability of a test compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

Objective: To determine the EC50 value of a test compound for inducing dopamine or norepinephrine release.

Materials:

  • Rat striatal (for dopamine) or hippocampal/cortical (for norepinephrine) synaptosomes.

  • Radiolabeled monoamines: [³H]dopamine or [³H]norepinephrine.

  • Krebs-Ringer buffer.

  • Test compound (e.g., 2-benzylmorpholine).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare synaptosomes from rat brain tissue.

  • Pre-load the synaptosomes with the respective radiolabeled monoamine.

  • Wash the synaptosomes to remove excess radiolabel.

  • Aliquot the pre-loaded synaptosomes into tubes.

  • Add vehicle or varying concentrations of the test compound.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the release by pelleting the synaptosomes via centrifugation.

  • Collect the supernatant containing the released radiolabel.

  • Lyse the synaptosome pellet to determine the amount of radiolabel remaining.

  • Quantify the radioactivity in the supernatant and the pellet using a liquid scintillation counter.

  • Calculate the percentage of release and determine the EC50 value.

G cluster_synthesis Synthesis & Resolution cluster_invitro In-Vitro Pharmacological Evaluation cluster_invivo In-Vivo Behavioral Assessment Start Starting Materials Racemate Racemic Compound Start->Racemate Chemical Synthesis Enantiomers (+)- and (-)-Enantiomers Racemate->Enantiomers Chiral Resolution Binding Binding Affinity Assays (DAT, NET, SERT) Enantiomers->Binding Release Neurotransmitter Release Assays (DA, NE) Enantiomers->Release Uptake Uptake Inhibition Assays (DA, NE) Enantiomers->Uptake Appetite Appetite Suppression Studies Enantiomers->Appetite Locomotor Locomotor Activity Monitoring Enantiomers->Locomotor

Figure 3: Experimental Workflow for Characterizing 2-Benzylmorpholine.

Future Directions and Conclusion

2-Benzylmorpholine stands as a fascinating example of how subtle structural modifications can lead to profound changes in pharmacological activity. While its anorectic properties are established, the precise molecular mechanisms underlying its non-stimulant profile remain to be fully elucidated through rigorous in-vitro pharmacological studies. The experimental protocols provided in this guide offer a clear path for researchers to undertake such investigations.

A thorough characterization of the binding affinities and functional activities of the enantiomers of 2-benzylmorpholine at DAT, NET, and SERT is the critical next step. This data will not only provide a definitive explanation for its lack of stimulant effects but also offer valuable insights into the structure-activity relationships of morpholine-based compounds. Such knowledge can guide the rational design of novel therapeutic agents with improved efficacy and safety profiles for the treatment of obesity and related metabolic disorders. The separation of anorectic and stimulant properties within this isomeric pair highlights a promising avenue for the development of safer weight-management medications.

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797–799. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Benzylmorpholine is a chiral small molecule, structurally related to the phenmetrazine class of compounds, that has demonstrated potential as a non-stimulant appetite suppressant. This guide provides a comprehensive analysis of its mechanism of action, focusing on its interaction with monoamine transporters. We will delve into its stereoselective pharmacology, its primary molecular targets, and the downstream signaling consequences of its action. This document is intended to serve as a technical resource, providing not only a theoretical framework but also practical, field-proven experimental protocols for researchers investigating this and similar compounds.

Introduction: The Therapeutic Potential of 2-Benzylmorpholine

2-Benzylmorpholine is a structural isomer of morpholine that has been investigated for its pharmacological properties, most notably as an appetite suppressant.[1] Unlike its stimulant isomer phenmetrazine, 2-benzylmorpholine has been shown to lack significant stimulant activity at therapeutic doses.[1] The appetite suppressant effects of 2-benzylmorpholine are stereospecific, with the (+)-enantiomer being the pharmacologically active form.[1] This key observation underscores the importance of a detailed understanding of its molecular interactions to elucidate its therapeutic mechanism and potential for further drug development.

The primary hypothesis for the mechanism of action of 2-benzylmorpholine centers on its interaction with monoamine transporters, a family of proteins responsible for the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. Its structural similarity to known monoamine reuptake inhibitors and releasing agents, such as reboxetine and phenmetrazine, provides a strong rationale for investigating its profile at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Core Mechanism of Action: A Focus on Monoamine Transporters

The anorectic effects of many centrally acting agents are mediated through the modulation of monoamine neurotransmission in brain regions that regulate feeding behavior, such as the hypothalamus. These agents typically increase the extracellular levels of norepinephrine and dopamine, which are known to suppress appetite.

While direct binding and functional data for 2-benzylmorpholine are not extensively published in publicly available literature, the established pharmacology of its structural analogs provides a robust framework for its likely mechanism. Phenmetrazine, a close structural analog, is a norepinephrine-doping releasing agent (NDRA).[2] Phendimetrazine, another related compound, acts as a prodrug to phenmetrazine. Reboxetine is a selective norepinephrine transporter (NET) inhibitor.[3]

Based on this body of evidence, the central hypothesis is that (+)-2-benzylmorpholine is a monoamine transporter inhibitor, with a likely preference for the norepinephrine transporter (NET) and possibly the dopamine transporter (DAT). Inhibition of these transporters would lead to an increase in the synaptic concentrations of norepinephrine and dopamine, thereby activating downstream signaling pathways that promote satiety and reduce food intake.

The lack of stimulant properties reported for 2-benzylmorpholine suggests a pharmacological profile distinct from that of classical psychostimulants like amphetamine. This could be due to a higher selectivity for NET over DAT, a different mode of interaction with the transporters (e.g., pure reuptake inhibitor versus a releasing agent), or a unique pharmacokinetic profile.

Investigating the Mechanism: Key Experimental Protocols

To rigorously define the mechanism of action of 2-benzylmorpholine, a series of in vitro and in vivo experiments are necessary. The following protocols represent a standard, yet comprehensive, approach to characterizing a novel monoamine transporter ligand.

Radioligand Binding Assays: Determining Transporter Affinity

The initial step in characterizing the interaction of 2-benzylmorpholine with monoamine transporters is to determine its binding affinity (Ki) for DAT, NET, and SERT. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of a test compound (2-benzylmorpholine) to displace a known high-affinity radioligand from its binding site on the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hypothalamus for NET, or cortex for SERT) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (nerve terminals).

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of 2-benzylmorpholine (racemate and individual enantiomers).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent inhibitor for the respective transporter.

    • Incubate the plates at an appropriate temperature for a sufficient time to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 2-benzylmorpholine to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This experiment will provide quantitative Ki values for each enantiomer of 2-benzylmorpholine at DAT, NET, and SERT, revealing its affinity and selectivity profile.

Neurotransmitter Uptake Inhibition Assays: Assessing Functional Activity

While binding assays measure affinity, they do not provide information about the functional consequences of that binding. Neurotransmitter uptake assays are crucial for determining whether 2-benzylmorpholine acts as an inhibitor or a substrate (releaser) at the monoamine transporters.

Principle: This assay measures the ability of 2-benzylmorpholine to inhibit the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the corresponding transporter.

Step-by-Step Methodology:

  • Cell Culture:

    • Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well plate and allow them to reach confluency.

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of 2-benzylmorpholine (or vehicle control).

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells).

    • Incubate for a short period at 37°C to measure the initial rate of uptake.

  • Termination and Detection:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the log concentration of 2-benzylmorpholine.

Expected Outcome: This assay will determine the potency of each enantiomer of 2-benzylmorpholine as an inhibitor of dopamine and norepinephrine uptake. A low IC50 value would indicate potent inhibition.

Neurotransmitter Release Assays: Differentiating Inhibitors from Releasers

To distinguish between a reuptake inhibitor and a releasing agent, a neurotransmitter release assay is essential.

Principle: This assay measures the ability of 2-benzylmorpholine to evoke the release of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes.

Step-by-Step Methodology:

  • Loading:

    • Incubate synaptosomes or transporter-expressing cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake and accumulation.

    • Wash the cells to remove extracellular radiolabel.

  • Release Assay:

    • Resuspend the loaded synaptosomes or cells in a fresh buffer.

    • Add varying concentrations of 2-benzylmorpholine (or a known releasing agent like amphetamine as a positive control, and a pure reuptake inhibitor like cocaine as a negative control).

    • Incubate for a defined period.

  • Detection:

    • Separate the extracellular medium from the cells/synaptosomes by centrifugation or filtration.

    • Measure the amount of radioactivity released into the medium.

  • Data Analysis:

    • Express the amount of released radioactivity as a percentage of the total radioactivity initially loaded into the cells.

    • Plot the percentage of release against the log concentration of 2-benzylmorpholine to determine its efficacy and potency as a releasing agent.

Expected Outcome: If 2-benzylmorpholine is a releasing agent, it will induce a concentration-dependent increase in the release of the radiolabeled neurotransmitter. If it is a pure reuptake inhibitor, it will not cause significant release.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better conceptualize the proposed mechanism of action and the experimental approaches, the following diagrams are provided.

Proposed Signaling Pathway of (+)-2-Benzylmorpholine

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_R Adrenergic Receptors NE->NE_R Activates DA Dopamine DA_R Dopamine Receptors DA->DA_R Activates NET Norepinephrine Transporter (NET) NET->NE Reuptake DAT Dopamine Transporter (DAT) DAT->DA Reuptake 2BM (+)-2-Benzylmorpholine 2BM->NET Inhibits 2BM->DAT Inhibits Satiety Satiety Signaling (Reduced Appetite) NE_R->Satiety DA_R->Satiety

Caption: Proposed mechanism of (+)-2-Benzylmorpholine at the synapse.

Experimental Workflow for Mechanistic Characterization

G Start 2-Benzylmorpholine (Racemate & Enantiomers) Binding Radioligand Binding Assays (DAT, NET, SERT) Start->Binding Uptake Neurotransmitter Uptake Inhibition Assays Start->Uptake Release Neurotransmitter Release Assays Start->Release Data1 Determine Ki values (Affinity & Selectivity) Binding->Data1 Data2 Determine IC50 values (Functional Potency) Uptake->Data2 Data3 Differentiate Inhibitor vs. Releaser Mechanism Release->Data3 Conclusion Elucidate Mechanism of Action Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Summary and Future Directions

2-Benzylmorpholine represents a promising scaffold for the development of novel therapeutics for appetite control. Its non-stimulant profile, coupled with the stereospecificity of its anorectic effects, highlights the need for a detailed understanding of its molecular mechanism of action. The primary hypothesis, based on its structural relationship to known monoamine transporter ligands, is that (+)-2-benzylmorpholine acts as a reuptake inhibitor at NET and possibly DAT.

The experimental protocols outlined in this guide provide a clear path for researchers to definitively characterize the in vitro pharmacology of 2-benzylmorpholine. The resulting data on its affinity, selectivity, and functional activity at monoamine transporters will be crucial for understanding its therapeutic effects and for guiding future drug discovery efforts. Further in vivo studies, including microdialysis to measure changes in synaptic neurotransmitter levels and behavioral paradigms to assess potential abuse liability, will be essential for a complete preclinical evaluation of this compound.

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]

  • PubChem. (n.d.). 2-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A., Mihovilovic, M. D., Sitte, H. H., & Baumann, M. H. (2019). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 11(4), 504–515. [Link]

  • Cheng, K. T. (2009). (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Cheng, K. T. (2008). (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Cheng, K. T. (2006). (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Cheng, K. T. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Baumann, M. H. (2019). The reinforcing effects of the fluorinated phenmetrazine analogs 2-FPM, 3-FPM and 4-FPM in rats. Psychopharmacology, 236(9), 2755–2765.

Sources

2-Benzylmorpholine Derivatives: Structural Divergence in Monoamine Transporter Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Benzylmorpholine Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The 2-benzylmorpholine scaffold represents a critical structural divergence from the classical phenmetrazine (2-phenylmorpholine) class of psychostimulants. While 2-phenylmorpholines are potent dopamine/norepinephrine releasing agents with significant abuse potential, the insertion of a methylene bridge between the morpholine ring and the aromatic moiety—creating the 2-benzylmorpholine core—dramatically alters the pharmacological profile.

This guide provides a technical analysis of this scaffold, focusing on its unique ability to decouple appetite suppression from central stimulation. It details the synthetic pathways, structure-activity relationships (SAR), and the development of high-affinity norepinephrine transporter (NET) inhibitors, including the reboxetine class and radioligands like IPBM.

Chemical Architecture & Stereochemical Logic

The "Methylene Bridge" Effect

The structural distinction between phenmetrazine and 2-benzylmorpholine is subtle but pharmacologically profound.

  • Phenmetrazine (2-Phenylmorpholine): The phenyl ring is directly attached to the morpholine heterocycle. This rigid conformation mimics the dopamine pharmacophore, facilitating substrate-based release of dopamine (DA).

  • 2-Benzylmorpholine: The methylene linker (

    
    ) introduces rotational freedom and alters the spatial vector of the aromatic ring relative to the nitrogen lone pair. This conformational shift reduces affinity for the dopamine transporter (DAT) while retaining or enhancing affinity for the norepinephrine transporter (NET).
    
Stereochemistry

Biological activity in this class is highly stereospecific.

  • Appetite Suppression: The (+)-enantiomer of 2-benzylmorpholine is the active anorectic agent.[1][2]

  • NET Inhibition (Reboxetine Class): For

    
    -substituted derivatives like reboxetine, the 
    
    
    
    configuration is critical for high-affinity binding to the NET orthosteric site.

Synthesis Methodologies

Core Scaffold Synthesis: The Epoxide Route

The most robust route to the 2-benzylmorpholine core involves the ring-opening of allylbenzene-derived epoxides followed by cyclization. This method allows for the introduction of chirality using asymmetric epoxidation.

Protocol: Synthesis of 2-Benzylmorpholine
  • Precursor: Allylbenzene (converted to 1,2-epoxy-3-phenylpropane).

  • Reagents: Ethanolamine-O-sulfate, NaOH (aq), Toluene.

Step-by-Step Methodology:

  • Epoxidation: Allylbenzene is treated with m-CPBA in dichloromethane (DCM) at 0°C to yield 1,2-epoxy-3-phenylpropane .

  • Ring Opening: The epoxide (1.0 eq) is reacted with 2-aminoethyl hydrogen sulfate (1.2 eq) in aqueous NaOH (2M) at 60°C for 4 hours. The nucleophilic attack of the amine opens the epoxide, forming the intermediate amino-alcohol sulfate ester.

  • Cyclization: The temperature is raised to 100°C, and excess NaOH is added. The intramolecular displacement of the sulfate group by the alkoxide (formed in situ) closes the morpholine ring.

  • Workup: The mixture is extracted with toluene. The organic layer is dried (

    
    ) and concentrated.
    
  • Purification: The crude oil is purified via vacuum distillation or converted to the hydrochloride salt (HCl/EtOH) for crystallization.

Synthesis of -Aryloxybenzyl Derivatives (Reboxetine Class)

For derivatives like reboxetine, the synthesis requires constructing the morpholine ring with a pre-installed oxygen functionality at the benzylic position.

SynthesisWorkflow Start Cinnamyl Alcohol Epox Epoxidation (Sharpless Asymmetric) Start->Epox (+)-DET, Ti(OiPr)4 RingOpen Regioselective Ring Opening Epox->RingOpen 2-Chloroacetyl chloride Cyclization Morpholine Cyclization RingOpen->Cyclization Base (NaOH) Etherification Etherification (2-Ethoxyphenol) Cyclization->Etherification Phase Transfer Product (2S,3S)-Reboxetine Etherification->Product

Figure 1: Synthetic workflow for complex 2-benzylmorpholine derivatives (Reboxetine type).

Medicinal Chemistry & SAR

The 2-benzylmorpholine scaffold serves as a template for tuning selectivity between NET, DAT, and SERT.

Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationEffect on Activity
Morpholine Nitrogen (N-4) -H (Secondary Amine) Optimal for NET affinity. Secondary amines generally show higher potency than tertiary (

-methyl) analogs in this series.
-Methyl Decreases NET selectivity; may increase DAT affinity slightly (phenmetrazine-like shift).
-Isopropyl Drastically reduces affinity; introduces steric clash.
Benzyl Ring (C-2 substituent) Unsubstituted Moderate anorectic activity; balanced NET/weak DAT interaction.

-Aryloxy (e.g., -O-Ph)
Critical for high-affinity NET inhibition. Creates the "Reboxetine" pharmacophore.
Ortho-substitution (2-OEt) Enhances selectivity (as seen in Reboxetine).
Para-Iodo Used for SPECT ligands (IPBM); retains high NET affinity.[3]
Stereochemistry (2S, 3S) Eutomer. Essential for binding to the NET orthosteric site.
(2R, 3R) Distomer; typically 10-100x less potent.
The "Non-Stimulant" Anorectic Profile

A pivotal study by Brown et al. (1990) demonstrated that 2-benzylmorpholine dissociates appetite suppression from CNS stimulation.

  • Phenmetrazine: Induces anorexia and locomotor stimulation (amphetamine-like).

  • 2-Benzylmorpholine: The (+)-enantiomer induces anorexia (

    
     mg/kg in dogs) but shows no stimulant activity  even at high doses (200 mg/kg).[1][2][4]
    
  • Mechanism: This suggests the anorectic effect is mediated via NET inhibition or downstream hypothalamic signaling, rather than direct dopamine release in the striatum.

Therapeutic Applications & Derivatives

Norepinephrine Transporter (NET) Inhibitors

The most commercially significant application is in antidepressants.

  • Reboxetine: A selective NET inhibitor (NRI). It is chemically

    
    .
    
  • Mechanism: Blocks the reuptake of norepinephrine, increasing synaptic concentrations in the prefrontal cortex and limbic system.

Radiopharmaceuticals (PET/SPECT)

Derivatives of the scaffold are used to image NET density in neurodegenerative diseases (Parkinson's, Alzheimer's).

  • IPBM:

    
    .[3]
    
  • Utility: Labeled with

    
     or 
    
    
    
    , it serves as a high-affinity radioligand for mapping NET distribution in the human brain.

Experimental Protocol: In Vitro NET Binding Assay

Objective: Determine the affinity (


) of a novel 2-benzylmorpholine derivative for the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing hNET.

  • Radioligand:

    
    Nisoxetine (highly selective NET inhibitor).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Procedure:

  • Membrane Preparation: Harvest HEK293-hNET cells, homogenize in ice-cold buffer, and centrifuge (40,000

    
     g, 20 min). Resuspend pellet in buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 25

      
      L membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L Test Compound (concentration range: 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      Nisoxetine (final conc. 2 nM).
    • Adjust volume to 250

      
      L with buffer.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualization: SAR Decision Tree

SAR_Logic Root 2-Benzylmorpholine Scaffold Branch1 Benzylic Substitution (Alpha-C) Root->Branch1 Branch2 Nitrogen Substitution (N-4) Root->Branch2 Result1 Unsubstituted (-H) Result: Anorectic Activity (Non-stimulant) Branch1->Result1 Direct Link Result2 Aryloxy (-O-Ar) Result: Potent NET Inhibition (Antidepressant) Branch1->Result2 Ether Link Result3 Secondary Amine (-H) Result: High Affinity Branch2->Result3 Preferred Result4 Tertiary Amine (-Me) Result: Reduced Selectivity Branch2->Result4 Avoid for NET

Figure 2: SAR decision tree for optimizing 2-benzylmorpholine derivatives.

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990).[1] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.[1] Journal of Pharmacy and Pharmacology, 42(11), 797–799.[1] Link

  • Kanegawa, N., et al. (2006). Synthesis and evaluation of radioiodinated (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine for imaging brain norepinephrine transporter.[3] Nuclear Medicine and Biology, 33(3), 435-444. Link

  • Wong, D. T., & Bymaster, F. P. (2002). Dual serotonin and norepinephrine uptake inhibitor class of antidepressants: Potential for greater efficacy or just hype? Progress in Drug Research, 58, 169-222. Link

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic potential of monoamine transporter releasers. Trends in Pharmacological Sciences, 23(10), 468-475. Link

  • Melloni, P., et al. (1984). Potential antidepressant agents.[5] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine. European Journal of Medicinal Chemistry, 19(3), 235-242. (Seminal paper on Reboxetine SAR).

Sources

The Multifaceted Biological Activities of Substituted 2-Benzylmorpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 2-Benzylmorpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs. Its inherent structural features can impart improved aqueous solubility, metabolic stability, and target engagement. Within this class of heterocyclic compounds, the 2-benzylmorpholine core has emerged as a particularly versatile template for the design of novel therapeutics. The strategic placement of a benzyl group at the 2-position of the morpholine ring provides a key hydrophobic anchor and a vector for diverse substitutions, enabling the fine-tuning of pharmacological activity across a range of biological targets.

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted 2-benzylmorpholine derivatives. We will delve into their synthesis, explore the structure-activity relationships (SAR) that govern their efficacy, and elucidate their mechanisms of action in key therapeutic areas including appetite suppression, oncology, neuroprotection, and analgesia. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to guide future discovery efforts.

Appetite Suppression: A Non-stimulant Approach to Weight Management

The parent compound, 2-benzylmorpholine, has been identified as a novel appetite suppressant.[1][2] Notably, it exhibits this activity without the stimulant effects often associated with other anorectic agents.[1][2]

Key Findings:

Oral administration of racemic 2-benzylmorpholine in canines demonstrated a significant reduction in food intake, with an ED50 of 3 and 5.5 mg/kg at 1 and 2 hours post-administration, respectively.[1][2] Further investigation revealed that the appetite-suppressing activity resides in the (+)-enantiomer.[1][2] While the initial effect is potent, a decline in efficacy was observed during chronic oral dosing.[1][2]

Structure-Activity Relationship (SAR) Insights:

Currently, there is a limited amount of publicly available data on the SAR of substituted 2-benzylmorpholine analogs for appetite suppression. This represents a promising area for further investigation. Key questions to explore include the impact of substitutions on the phenyl ring of the benzyl group and on the morpholine nitrogen. It is hypothesized that modifications influencing lipophilicity and interaction with central nervous system targets could modulate the potency and duration of the anorectic effect.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted morpholine derivatives have shown significant promise as anticancer agents, with a number of compounds targeting critical pathways involved in tumor growth and proliferation.[3] While specific research on 2-benzylmorpholine derivatives is emerging, the broader class of substituted morpholines provides valuable insights into potential mechanisms and SAR.

Mechanism of Action: EZH2 Inhibition and Beyond

One of the key mechanisms of action for some morpholine-containing compounds is the inhibition of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers.[4] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes and subsequent cancer cell death. For instance, a series of benzomorpholine derivatives have been identified as potent EZH2 inhibitors, with some compounds showing low micromolar IC50 values against non-small cell lung cancer cell lines.[4] These compounds were found to reduce EZH2 expression and induce cell cycle arrest in the G2/M phase.[4]

Other morpholine derivatives have been shown to target the mTOR pathway, a central regulator of cell growth and proliferation.[3]

Structure-Activity Relationship (SAR) Insights:

For benzomorpholine-based EZH2 inhibitors, SAR studies have revealed that:

  • Substitutions on the phenyl ring can significantly impact potency.

  • The nature of the amide substituent is crucial for activity.

For mTOR inhibitors containing a morpholine scaffold, alkyl substitutions at the 3-position of the morpholine ring and the presence of bridged morpholine moieties have been shown to enhance anticancer activity.[3]

Experimental Protocols for Anticancer Activity Evaluation

A robust assessment of anticancer activity involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6][7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the substituted 2-benzylmorpholine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12][13]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[10]

  • Staining: Resuspend the fixed cells in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Western blotting is used to detect and quantify the expression levels of specific proteins, such as EZH2 or markers of apoptosis.[14][15][16]

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Neuroprotective Effects: Combating Neurodegenerative Processes

The morpholine scaffold is a component of several compounds investigated for their neuroprotective properties.[18][19] Derivatives of 2-benzylmorpholine are being explored for their potential to mitigate neuronal damage in the context of neurodegenerative diseases.

Mechanism of Action:

The neuroprotective effects of morpholine derivatives are often attributed to their ability to modulate key enzymes and pathways involved in neurodegeneration, such as inhibiting acetylcholinesterase (AChE) and reducing oxidative stress.[18] For instance, certain N-benzyl pyridine-2-one derivatives have been shown to reduce scopolamine-induced cognitive deficits in mice by inhibiting AChE activity and mitigating oxidative and nitrosative stress.[18]

Experimental Protocols for Neuroprotective Activity Evaluation

This assay assesses the ability of a compound to protect neurons from cell death induced by a neurotoxin.[20][21][22]

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted 2-benzylmorpholine derivatives for a specified time.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., hydrogen peroxide for oxidative stress, or a specific neurotoxin relevant to a particular disease model).

  • Cell Viability Assessment: Determine cell viability using an appropriate assay, such as the MTT assay.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the neurotoxin-treated control.

Analgesic Properties: Modulating Pain Pathways

Substituted benzylpiperazine and related structures have demonstrated significant analgesic effects, suggesting that the 2-benzylmorpholine scaffold could also be a promising starting point for the development of novel pain therapeutics.[23][24][25]

Mechanism of Action:

The analgesic properties of related compounds often involve the modulation of central and peripheral pain pathways. For example, some benzylpiperazine derivatives act as potent σ1 receptor antagonists, which can lead to antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain.[25]

Experimental Protocols for Analgesic Activity Evaluation

This test is used to evaluate the central analgesic activity of a compound by measuring the latency of a thermal pain response.[26][27][28][29][30]

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the testing room and the hot plate apparatus.

  • Baseline Measurement: Determine the baseline reaction time of each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C) and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed.[26] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[28]

  • Compound Administration: Administer the test compound or vehicle to the mice.

  • Post-treatment Measurement: Measure the reaction time at various time points after compound administration.

  • Data Analysis: An increase in the reaction time compared to the baseline and vehicle-treated group indicates an analgesic effect.

This is a chemical-based test used to screen for peripheral analgesic activity.[31][32][33][34][35]

Protocol:

  • Animal Grouping: Divide the mice into groups (vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., aspirin) to the respective groups.

  • Induction of Writhing: After a specified pre-treatment time, intraperitoneally inject a dilute solution of acetic acid (e.g., 1%) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[32]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 10-20 minutes).[32]

  • Data Analysis: A reduction in the number of writhes in the test group compared to the vehicle control group indicates analgesic activity.

Data Presentation

Table 1: Anticancer Activity of Benzomorpholine Derivatives against NSCLC Cell Lines [4]

CompoundA549 IC50 (µM)NCI-H1975 IC50 (µM)
6b >10>10
6c 5.24.8
6x 2.52.3
6y 1.11.1

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cancer Cell Lines B Compound Treatment (Substituted 2-Benzylmorpholine Derivatives) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E Active Compounds F Protein Expression Analysis (Western Blot) D->F Active Compounds G Identification of Molecular Targets (e.g., EZH2, mTOR) E->G F->G H Xenograft Mouse Model G->H Promising Candidates I Compound Administration H->I J Tumor Growth Inhibition I->J

Caption: Workflow for the evaluation of anticancer activity.

Signaling Pathway for EZH2 Inhibition in Cancer

G cluster_0 Cellular Response cluster_1 Molecular Mechanism D Tumor Suppressor Gene Reactivation E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F G Inhibition of Cancer Cell Proliferation F->G A Substituted 2-Benzylmorpholine Derivative B EZH2 A->B Inhibition C Histone Methylation B->C Prevents C->D Leads to

Sources

An In-depth Technical Guide to 2-Benzylmorpholine: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylmorpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a benzyl group at the 2-position. This molecule has garnered interest in medicinal chemistry due to its structural relationship to pharmacologically active compounds and the versatile nature of the morpholine scaffold. The morpholine ring is a privileged structure in drug discovery, often imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] 2-Benzylmorpholine itself has been investigated as a novel appetite suppressant, demonstrating the therapeutic potential of this chemical entity.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-benzylmorpholine, its synthesis, and its characteristic reactivity, offering valuable insights for researchers in drug design and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-benzylmorpholine is essential for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 2-Benzylmorpholine
PropertyValueSource
IUPAC Name 2-benzylmorpholine[2]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
CAS Number 131887-48-4[2]
Appearance SolidSigma-Aldrich
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Soluble in many organic solvents.Inferred from structure
pKa (basic) Estimated ~7.4-8.0Inferred from related structures
LogP (computed) 1.4[2]
Topological Polar Surface Area 21.3 Ų[2]

Synthesis of 2-Benzylmorpholine

The synthesis of 2-benzylmorpholine can be achieved through various synthetic routes. One reported method involves the use of allylbenzene as a starting material. While a detailed, step-by-step protocol is not publicly available, the general strategy likely involves the formation of the morpholine ring through the reaction of a suitably functionalized derivative of allylbenzene.

A general approach to the synthesis of benzylmorpholine derivatives is outlined in patent literature, which can be adapted for the synthesis of the 2-substituted isomer. This often involves the reaction of a substituted ethanolamine with a suitable electrophile to form the morpholine ring.

Illustrative Synthetic Workflow

Synthesis_of_2_Benzylmorpholine allylbenzene Allylbenzene intermediate1 Functionalized Intermediate allylbenzene->intermediate1 Epoxidation/ Functionalization benzylmorpholine 2-Benzylmorpholine intermediate1->benzylmorpholine Ring Closure with Diethanolamine Derivative diethanolamine Diethanolamine Derivative Reactivity_of_2_Benzylmorpholine benzylmorpholine 2-Benzylmorpholine n_alkylated N-Alkyl-2-benzylmorpholine benzylmorpholine->n_alkylated R-X, Base n_acylated N-Acyl-2-benzylmorpholine benzylmorpholine->n_acylated RCOCl or (RCO)₂O

Sources

Stereochemical Engineering of 2-Benzylmorpholine: Synthesis, Analysis, and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2-Benzylmorpholine stereoisomerism, tailored for application scientists and medicinal chemists.

Executive Summary

2-Benzylmorpholine (CAS 131887-48-4) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for norepinephrine reuptake inhibitors (NRIs) and non-stimulant appetite suppressants.[1] Unlike its regioisomer 3-benzylmorpholine, the 2-benzyl derivative possesses a chiral center adjacent to the ether oxygen, creating unique electronic and steric vectors for receptor engagement.[1]

This guide addresses the critical challenge of stereoselective control . Because the biological activity of 2-benzylmorpholine derivatives is frequently enantiospecific—with the (+)-enantiomer often exhibiting superior potency in appetite suppression models—the ability to synthesize, resolve, and analyze these isomers is a prerequisite for high-fidelity structure-activity relationship (SAR) studies.[1]

Structural Analysis & Stereodynamics

The Chiral Center (C2)

The morpholine ring contains a single fixed stereocenter at position C2.[1] The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

CIP Priority Assignment for C2:

  • Priority 1: Ring Oxygen (Atomic Number 8).[1]

  • Priority 2: Ring Carbon C3 (Bonded to Nitrogen).[1] Note: C3 is bonded to N (7), whereas the exocyclic benzyl carbon is bonded to C (6).

  • Priority 3: Benzyl Methylene Group (Bonded to Phenyl C1).[1]

  • Priority 4: Hydrogen.

  • R-Configuration: Clockwise arrangement (1 → 2 → 3).

  • S-Configuration: Counter-clockwise arrangement (1 → 2 → 3).

Conformational Mobility

While C2 is fixed, the morpholine ring exists in a dynamic chair conformation.[1] The bulky benzyl substituent at C2 will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Nitrogen Inversion: The nitrogen atom at position 4 undergoes rapid pyramidal inversion at room temperature.[1] Consequently, N-substituents do not constitute a fixed stereocenter unless the nitrogen is quaternized or constrained by a bicyclic bridge.[1]

Visualization of Stereochemical Logic

The following diagram illustrates the logical flow for determining the absolute configuration and the resulting pharmacological divergence.

G Start 2-Benzylmorpholine Structure C2 Chiral Center (C2) Start->C2 Priorities CIP Priorities: 1. -O- (Ring) 2. -CH2-N (Ring) 3. -CH2-Ph (Benzyl) 4. -H C2->Priorities Analyze Substituents R_Iso (R)-Enantiomer (Clockwise) Priorities->R_Iso 1->2->3 Right S_Iso (S)-Enantiomer (Counter-Clockwise) Priorities->S_Iso 1->2->3 Left Pharma_R Bioactivity Profile A (e.g., High Affinity NET Inhibition) R_Iso->Pharma_R Pharma_S Bioactivity Profile B (e.g., Reduced Potency/Clearance) S_Iso->Pharma_S

Figure 1: Decision tree for assigning absolute configuration and linking it to potential pharmacological outcomes.

Synthesis and Resolution Strategies

Researchers typically employ two routes: Classical Optical Resolution (for bulk generation of both enantiomers) or Asymmetric Synthesis (for targeted delivery of a single isomer).[1]

Protocol A: Classical Resolution via Diastereomeric Salt Formation

This method is robust, cost-effective, and ideal for generating gram-scale quantities of enantiopure standards.[1]

Materials:

  • Racemic 2-Benzylmorpholine (Free base).[1]

  • Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.[1]

  • Solvent: Ethanol/Water or Isopropanol.[1]

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic 2-benzylmorpholine (1.0 eq) in boiling ethanol. Slowly add (L)-tartaric acid (0.5 eq to 1.0 eq) dissolved in hot ethanol.

    • Why: Using 0.5 eq (the "Pope-Peachey" method) often maximizes the yield of the less soluble diastereomeric salt.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Mechanism:[1] The (R)-amine:(L)-acid and (S)-amine:(L)-acid salts have different lattice energies and solubilities.[1]

  • Filtration & Recrystallization: Filter the precipitate. Recrystallize the solid from ethanol 2–3 times until the melting point is constant.

  • Free Basing: Suspend the purified salt in water and basify with 2M NaOH (pH > 12). Extract with Dichloromethane (DCM).[1]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the enantiomerically enriched amine.
    
Protocol B: Asymmetric Synthesis (Organocatalytic Route)

For applications requiring high enantiomeric excess (ee > 98%) without the loss inherent in resolution.[1]

Core Concept: Use an organocatalyst (e.g., proline derivatives) to induce chirality during the formation of the morpholine ring precursor, typically an


-chloroaldehyde.[2]

Workflow Summary:

  • 
    -Chlorination:  React hydrocinnamaldehyde with a chlorinating source (NCS) using a chiral amine catalyst.
    
  • Reductive Amination: React the chiral

    
    -chloroaldehyde with 2-aminoethanol.
    
  • Cyclization: Treat the intermediate with base (NaH or KOtBu) to induce intramolecular

    
     displacement of the chloride by the alcohol oxygen.
    

Analytical Characterization

Validating the stereochemical integrity of 2-benzylmorpholine is critical. Standard achiral HPLC cannot distinguish these isomers.[1]

Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee).[1]

ParameterCondition
Column Chiralpak IC or Chiralpak AD-H (Amylose-based stationary phases preferred for basic amines)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C
Expected Result Baseline separation of (R) and (S) enantiomers.[1]

Technical Note: The addition of diethylamine (DEA) is mandatory to suppress the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution.

NMR Analysis with Chiral Shift Reagents

If a Chiral HPLC column is unavailable, Pirkle’s Alcohol or Mosher’s Acid Chloride can be used.[1]

  • Derivatize the 2-benzylmorpholine with (R)-(-)-Mosher's acid chloride.[1]

  • Analyze via

    
     or 
    
    
    
    NMR.[1]
  • The resulting diastereomeric amides will show distinct chemical shifts for the benzyl protons or the

    
     group.[1]
    

Pharmacological Implications[3][4][5][6][7][8][9]

The stereochemistry of 2-benzylmorpholine dictates its binding affinity at monoamine transporters.[1]

  • Appetite Suppression: Historical data on morpholine analogs (e.g., phenmetrazine) suggests that the (+)-enantiomer (often correlating with the 2S or 2R configuration depending on specific substitution) retains the majority of the anorectic activity.

  • NET Selectivity: In the context of Reboxetine (which contains a 2-benzylmorpholine substructure), the (S,S)-configuration is the most potent inhibitor of the Norepinephrine Transporter (NET).[3]

  • Binding Pocket Fit: The benzyl group occupies a hydrophobic pocket.[1] In the incorrect enantiomer, this group may clash with transmembrane helices or face the solvent, drastically reducing

    
    .
    
Experimental Workflow for Activity Screening

Workflow Racemate Racemic 2-Benzylmorpholine Res Chiral Resolution (Tartaric Acid) Racemate->Res Plus (+)-Enantiomer (>99% ee) Res->Plus Minus (-)-Enantiomer (>99% ee) Res->Minus Assay In Vitro Binding Assay (NET/DAT Transporters) Plus->Assay Minus->Assay Data Calculate Ki & IC50 Determine Eudismic Ratio Assay->Data

Figure 2: Workflow for the isolation and pharmacological validation of enantiomers.

References

  • Brown, G. R., et al. (1990).[1] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology.[1]

  • PubChem. (n.d.).[1][3][4][5] 2-Benzylmorpholine Compound Summary. National Library of Medicine.[1][4]

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations Guide. Phenomenex Technical Guides.[1][6]

  • Mellor, J. M., et al. (1997).[1] Column switching achiral/chiral separation of the stereoisomers of morpholine derivatives. Enantiomer.[1][7][8][6][9][10]

  • MacMillan, D. W. C., et al. (2012).[1][11] A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.[1][2][11] NIH Public Access.[1]

Sources

The Isomeric Shift: Structural Evolution and Pharmacology of 2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quest for the Dissociated Anorectic

In the mid-20th century, the pharmaceutical landscape for obesity treatment was dominated by sympathomimetic amines—specifically amphetamine and its heterocyclic analog, phenmetrazine (3-methyl-2-phenylmorpholine). While efficacious, these agents carried a severe liability: central nervous system (CNS) stimulation leading to abuse potential and cardiovascular toxicity.

2-Benzylmorpholine represents a critical, albeit historically under-discussed, pivot point in medicinal chemistry. It was designed to test a specific SAR hypothesis: Can the anorectic effect be dissociated from the psychostimulant effect by altering the distance between the aromatic ring and the basic nitrogen?

This guide analyzes the development of 2-benzylmorpholine, detailing the synthetic pathways used to access this isomer and the pharmacological data that proved—remarkably—that appetite suppression could exist without amphetamine-like stimulation.

Structural Logic: The "Linker" Hypothesis

To understand 2-benzylmorpholine, one must first deconstruct its parent, phenmetrazine.

  • Phenmetrazine: Contains a phenyl ring attached directly to the morpholine ring (position 2). This rigid structure mimics the conformation of norepinephrine and dopamine, allowing potent release of these neurotransmitters, driving both satiety (hypothalamus) and euphoria (nucleus accumbens).

  • 2-Benzylmorpholine: Introduces a methylene spacer (

    
    ) between the morpholine ring and the phenyl group.
    

This "benzyl modification" introduces rotational freedom and alters the spatial overlap with the catecholamine pharmacophore. The hypothesis was that this subtle steric shift might preserve hypothalamic efficacy (satiety) while reducing affinity for the transporters responsible for psychomotor stimulation.

Diagram 1: Structural Divergence & Pharmacophore Analysis

Pharmacophore Phen Phenmetrazine (3-methyl-2-phenylmorpholine) Effect1 Rigid Phenyl-N Overlap High DAT/NET Affinity Phen->Effect1 Direct attachment Benz 2-Benzylmorpholine (Isomer) Effect2 Flexible Benzyl Linker Altered Binding Mode Benz->Effect2 Methylene spacer Outcome1 Result: Potent Anorexia + STIMULATION Effect1->Outcome1 Outcome2 Result: Potent Anorexia + NO STIMULATION Effect2->Outcome2

Figure 1: Comparative SAR logic. The insertion of the methylene group in 2-benzylmorpholine dissociates the psychomotor stimulant effects from the anorectic properties.

Chemical Synthesis: The Allylbenzene Route

The synthesis of 2-benzylmorpholine requires a strategy distinct from the reductive cyclization used for phenmetrazine. The primary historical route, optimized by Brown et al. (1990), utilizes allylbenzene as the starting scaffold to construct the morpholine ring via an epoxide intermediate.

Synthetic Protocol

Objective: Synthesis of 2-benzylmorpholine from allylbenzene.

  • Epoxidation: Allylbenzene is oxidized using m-chloroperbenzoic acid (m-CPBA) to yield 2-benzyloxirane .

  • Ring Opening: The epoxide is reacted with ethanolamine (or a derivative like 2-aminoethyl hydrogen sulfate) to open the oxirane ring, creating a diol-amine intermediate.

  • Cyclization: Acid-catalyzed dehydration (using sulfuric acid or hydrobromic acid) closes the morpholine ring.

Diagram 2: Synthetic Workflow

Synthesis Start Allylbenzene (Starting Material) Step1 Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 Intermediate: 2-Benzyloxirane Step1->Inter1 Step2 Nucleophilic Attack (2-Aminoethyl hydrogen sulfate, NaOH) Inter1->Step2 Inter2 Pre-cyclization Adduct Step2->Inter2 Step3 Cyclization (Base-mediated closure) Inter2->Step3 Final 2-Benzylmorpholine (Racemate) Step3->Final Resolution Chiral Resolution ((+) and (-) Enantiomers) Final->Resolution

Figure 2: The synthetic pathway from allylbenzene to the resolved enantiomers of 2-benzylmorpholine.

Critical Technical Insight: Chiral Resolution

The biological activity is not evenly distributed. Following synthesis, the racemate must be resolved (typically using tartaric acid).

  • (+)-Enantiomer: Contains the majority of the anorectic activity.

  • (-)-Enantiomer: Largely inactive.

  • Note: This mirrors the stereochemistry of amphetamines, where the dextro- (d-) isomer is significantly more potent.

Pharmacological Profile & Efficacy Data[1][2][3][4][5][6]

The defining characteristic of 2-benzylmorpholine is its selectivity . In historical dog models (the gold standard for anorectic evaluation in the 1970s-90s), the compound demonstrated a clear separation between appetite suppression and CNS stimulation.

Comparative Efficacy Table
ParameterPhenmetrazine (Control)2-Benzylmorpholine (Racemate)
Class Psychostimulant AnorecticNon-stimulant Anorectic
ED50 (Anorexia) ~1–2 mg/kg (Oral, Dog)3.0 mg/kg (1h post-dose)
CNS Stimulation High (Locomotor activity ↑)None observed (up to 200 mg/kg)
Duration 4–6 HoursShort-acting (Peak at 1h)
Tolerance ModerateRapid (Effect declines over 20 days)
Active Isomer (+)-Phenmetrazine(+)-2-Benzylmorpholine

Data Source: Synthesized from Brown et al. (1990) and comparative morpholine SAR reviews.

The Tolerance Pitfall

While 2-benzylmorpholine succeeded in eliminating stimulation, it failed to overcome the second major hurdle of first-generation anorectics: Tachyphylaxis .

  • Observation: In chronic dosing studies (10 mg/kg/day in dogs), the appetite-suppressant effect diminished significantly over a 20-day period.[1][2][3][4][5]

  • Mechanism: This rapid tolerance suggests that while the drug effectively releases neurotransmitters (likely NE/DA) to induce satiety, the presynaptic stores are depleted or the receptors downregulate rapidly, a common trait of releasers (unlike reuptake inhibitors).

Mechanism of Action: The "Silent" Releaser

The lack of stimulation despite anorectic efficacy presents a pharmacological paradox. The consensus mechanism involves differential activation of monoaminergic pathways.

  • Satiety Pathway (Hypothalamus): 2-Benzylmorpholine retains sufficient lipophilicity and structural similarity to interact with the Lateral Hypothalamus (feeding center), likely triggering norepinephrine release.

  • Motor Pathway (Striatum): The "benzyl" spacer likely prevents the molecule from effectively engaging the dopamine transporters (DAT) in the striatum to the same degree as phenmetrazine. Without potent striatal dopamine release, the locomotor hyperactivity and "rush" associated with abuse are absent.

Diagram 3: Differential Signaling Pathway

Mechanism cluster_Hypo Hypothalamus (Satiety) cluster_Striatum Striatum (Motor/Reward) Drug 2-Benzylmorpholine NE_Release Norepinephrine Release Drug->NE_Release High Affinity DA_Release Dopamine Release Drug->DA_Release Low/No Affinity (Steric Hindrance) Satiety Appetite Suppression NE_Release->Satiety Stim Psychomotor Stimulation DA_Release->Stim

Figure 3: Proposed mechanism of action showing selective engagement of hypothalamic norepinephrine over striatal dopamine.

Conclusion: The Historical Legacy

2-Benzylmorpholine stands as a "successful failure" in drug development.

  • Success: It proved the SAR hypothesis that the phenyl ring's position is a toggle switch for CNS stimulation. It achieved the "Holy Grail" of a non-stimulant anorectic in animal models.

  • Failure: Its clinical viability was nullified by rapid tolerance development.

For modern researchers, this molecule serves as a vital reference point. It demonstrates that selectivity is often a function of subtle steric modification , and that removing a side effect (stimulation) does not guarantee the preservation of long-term efficacy (tolerance).

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990).[1] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.[1][2] Journal of Pharmacy and Pharmacology, 42(11), 797–799.[1]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates.[6][7][8] Current Topics in Medicinal Chemistry, 6(17), 1845–1859. (Contextual SAR on phenmetrazine analogs).

  • Biel, J. H. (1970). Structure-activity relationships of amphetamine and related amines. Amphetamines and Related Compounds, 3-19. (Foundational SAR for morpholine anorectics).

Sources

Methodological & Application

animal models for studying 2-Benzylmorpholine's effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization of 2-Benzylmorpholine as a Non-Stimulant Anorectic Agent

Executive Summary & Scientific Rationale

2-Benzylmorpholine (2-BZM) represents a unique pharmacophore in the study of obesity and metabolic disorders. Structurally isomeric to the well-known psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine), 2-BZM distinguishes itself by exhibiting potent appetite suppression without the concomitant psychomotor stimulation typically associated with amphetamine-like derivatives.

Research indicates that the anorectic activity of 2-BZM acts stereoselectively, residing predominantly in the (+)-enantiomer . Unlike its structural analogs that trigger massive dopamine efflux leading to hyperactivity and addiction potential, 2-BZM appears to modulate satiety pathways with a distinct neurochemical profile.

This guide details the standardized protocols for evaluating 2-BZM, focusing on validating its efficacy as an appetite suppressant while rigorously confirming its non-stimulant safety profile.

Chemical Identity & Handling

  • Compound: 2-Benzylmorpholine[1][2][3][4][5]

  • CAS: 87955-28-0 (Racemate)[2]

  • Key Consideration: Stereospecificity.

    • The (+)-enantiomer is the active anorectic agent.

    • The (-)-enantiomer is largely inactive in appetite suppression.

    • Protocol Adjustment: Studies should ideally utilize the resolved (+)-enantiomer or explicitly control for the racemate's reduced potency (approx. 50% active fraction).

Solubility & Vehicle Formulation:

  • Preferred Vehicle: 0.9% Saline or PBS (pH 7.4). 2-BZM hydrochloride salts are generally water-soluble.

  • Alternative: 5% DMSO / 5% Tween-80 / 90% Saline for free base forms.

Experimental Workflow Overview

The characterization pipeline requires three distinct phases to establish the "Non-Stimulant Anorectic" claim.

Workflow Start Compound Preparation (Resolution of (+)-Enantiomer) Phase1 Phase 1: Acute Efficacy (Fasted-Refed Model) Start->Phase1 Determine ED50 Phase2 Phase 2: Safety Profiling (Open Field Locomotion) Phase1->Phase2 Verify Non-Stimulant at 10x ED50 Phase3 Phase 3: Chronic Efficacy (DIO Mouse Model) Phase2->Phase3 If Safe Decision Data Analysis: Efficacy vs. Stimulation Phase3->Decision Assess Tolerance

Figure 1: Sequential workflow for validating 2-Benzylmorpholine. Note the critical checkpoint at Phase 2 to differentiate from phenmetrazine.

Protocol 1: Acute Anorectic Efficacy (Fasted-Refed Model)

This protocol determines the ED50 for appetite suppression.[1][3][4][5] It replaces older canine "meat meal" models with high-throughput rodent assays.

Subject: Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice. N-value: 8–10 per group.

Step-by-Step Methodology:

  • Acclimatization: House animals individually in wire-bottom cages (to prevent coprophagy) for 3 days.

  • Habituation: Handle animals daily and introduce a mock injection (saline) to reduce stress-induced anorexia.

  • Fasting: Deprive food for 18–24 hours prior to testing. Water is provided ad libitum.

  • Dosing:

    • Group A: Vehicle Control.

    • Group B: 2-BZM (1 mg/kg).

    • Group C: 2-BZM (3 mg/kg).

    • Group D: 2-BZM (10 mg/kg).[1][3][4][5]

    • Group E: Positive Control (e.g., Phentermine 3 mg/kg).

    • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Food Presentation: Pre-weighed standard chow is introduced 30 minutes post-dosing.

  • Data Collection: Weigh remaining food at T=30 min, 1h, 2h, 4h, and 24h.

Data Analysis: Calculate cumulative food intake (g). Statistical significance is determined via Two-Way ANOVA followed by Dunnett’s post-hoc test.

Expected Outcome: 2-BZM should show a dose-dependent reduction in food intake, particularly in the first 2–4 hours (ED50 approx. 3–5 mg/kg p.o.).

Protocol 2: Psychomotor Evaluation (Open Field Test)

Critical Step: This experiment validates the "non-stimulant" claim. If 2-BZM causes hyper-locomotion, it fails the safety profile for this specific classification.

Subject: Naive C57BL/6 Mice. Apparatus: Automated Open Field Chamber with infrared beam tracking.

Step-by-Step Methodology:

  • Acclimatization: Move animals to the testing room 1 hour before the experiment (dim red light, low noise).

  • Dosing:

    • Administer Vehicle, 2-BZM (at the determined ED50 and 5x ED50), and a Stimulant Control (Amphetamine 2 mg/kg).

  • Recording: Place the animal in the center of the arena immediately post-dose (or after Tmax latency, typically 30 mins).

  • Duration: Record activity for 60 minutes.

  • Parameters Measured:

    • Total Distance Traveled (cm).

    • Vertical Rearing (counts).

    • Center Time (anxiety proxy).

Interpretation:

  • Amphetamine: Significant increase in distance and rearing.

  • 2-Benzylmorpholine: Should show activity levels indistinguishable from Vehicle .

  • Note: If sedation (reduced activity vs. vehicle) is observed, the compound may be causing sedation rather than specific satiety.

Protocol 3: Chronic Efficacy & Tolerance (DIO Model)

Early studies in dogs suggested tolerance develops after 20 days. This protocol assesses long-term weight management in Diet-Induced Obese (DIO) mice.

Subject: C57BL/6 mice fed High-Fat Diet (60% kcal fat) for 12 weeks prior to study.

Step-by-Step Methodology:

  • Baseline: Record body weight and daily food intake for 5 days to establish baseline.

  • Treatment Phase (21 Days):

    • Administer 2-BZM (10 mg/kg, p.o.) daily, 1 hour before the onset of the dark phase (active eating cycle).

  • Monitoring:

    • Daily: Body weight and food intake.

    • Weekly: Body composition (MRI/EchoMRI) to ensure fat mass loss vs. lean mass.

  • Tolerance Check:

    • Compare the % inhibition of food intake on Day 1 vs. Day 20.

Table 1: Comparative Profile of Morpholine Analogs

FeaturePhenmetrazine2-BenzylmorpholineReboxetine
Primary Indication Stimulant / AnorecticNon-stimulant AnorecticAntidepressant
Mechanism DA/NE ReleaserLikely NE/5-HT modulationSelective NET Inhibitor
Locomotor Effect High Increase No Change No Change
Abuse Potential HighLow/UnknownLow
Active Isomer (+)-Trans(+)-Enantiomer(S,S)-Enantiomer

Mechanistic Pathway Hypothesis

While phenmetrazine acts as a substrate-type releaser at the Dopamine Transporter (DAT), 2-Benzylmorpholine likely possesses higher selectivity for the Norepinephrine Transporter (NET) or acts via 5-HT2C receptors, dissociating the reward (DA) from satiety (NE/5-HT).

Mechanism Compound 2-Benzylmorpholine ((+)-Enantiomer) Target1 NET Inhibition (High Affinity) Compound->Target1 Primary Action Target2 DAT Inhibition (Low/No Efficacy) Compound->Target2 Avoids Effect1 Synaptic NE Increase (Hypothalamus) Target1->Effect1 Outcome2 No Locomotor Stimulation Target2->Outcome2 Lack of DA efflux Effect2 PVN Activation Effect1->Effect2 Outcome1 Satiety / Anorexia Effect2->Outcome1

Figure 2: Hypothesized mechanism of action distinguishing 2-BZM from stimulant analogs.

References

  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 1990. Key Finding: Established the ED50 in dogs and the lack of stimulant activity.[1][5]

  • Activity-based anorexia animal model: a review of the main neurobiological findings. Journal of Eating Disorders, 2021.[6] Key Finding: Provides the grounding for modern rodent anorexia protocols.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 2018. Key Finding: Details the pharmacokinetic advantages (BBB permeability) of the morpholine scaffold.

  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 1999. Key Finding: Comparative pharmacology for benzyl-substituted morpholines.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 2-Benzylmorpholine-Based Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, necessitates the urgent discovery of novel chemotherapeutics. The morpholine nucleus is a versatile scaffold in medicinal chemistry, known for improving the physicochemical properties and pharmacological profiles of drug candidates[1]. This document provides a comprehensive guide for researchers on the synthesis, characterization, and in vitro evaluation of 2-benzylmorpholine derivatives as potential antimalarial agents. We will delve into the rationale behind experimental designs, provide detailed, step-by-step protocols, and discuss the interpretation of structure-activity relationships (SAR).

Introduction: The Rationale for 2-Benzylmorpholine Scaffolds in Antimalarial Drug Discovery

Malaria remains a devastating infectious disease, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa[2]. The efficacy of current artemisinin-based combination therapies (ACTs) is threatened by the spread of parasite resistance, making the identification of new drug leads with novel mechanisms of action a critical priority[2].

The 2-benzylmorpholine scaffold has emerged as a promising starting point for the development of new antimalarials. The morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen, is a "privileged" structure in drug discovery. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably influencing pharmacokinetic properties[1]. The benzyl group offers a versatile site for chemical modification, allowing for the exploration of structure-activity relationships to optimize potency and selectivity. Research into related structures, such as benzylmorpholine 1,2,4,5-tetraoxane analogues, has demonstrated potent nanomolar activity against Plasmodium falciparum, validating the potential of this chemical class[3][4].

Synthetic Strategy: A Generalized Approach

The synthesis of 2-benzylmorpholine derivatives can be achieved through various routes. A common and effective strategy involves the construction of the morpholine ring from an appropriate amino alcohol precursor, followed by the introduction of the benzyl group. The following diagram outlines a generalized synthetic workflow.

G A Starting Material (e.g., Amino acid derivative) B Step 1: Reduction to Amino Alcohol A->B C Step 2: N-Protection (e.g., Boc, Cbz) B->C D Step 3: O-Alkylation with a 2-haloethanol derivative C->D E Step 4: Deprotection D->E F Step 5: Intramolecular Cyclization (Formation of Morpholine Ring) E->F G Step 6: N-Benzylation (Introduction of Benzyl Group) F->G H Final Compound (2-Benzylmorpholine Derivative) G->H

Caption: Generalized workflow for the synthesis of 2-benzylmorpholine derivatives.

This multi-step synthesis allows for considerable flexibility in introducing various substituents on both the morpholine and benzyl moieties to explore the SAR. For instance, different substituted benzyl bromides can be used in the final step to probe the effect of aromatic substitution on antimalarial activity.

Detailed Experimental Protocol: Synthesis of a Representative 2-Benzylmorpholine Derivative

This protocol describes a representative synthesis, which may require optimization for specific target molecules. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents:

  • (S)-2-amino-3-phenylpropan-1-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzyl bromide

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • N-Protection of the Amino Alcohol:

    • Dissolve (S)-2-amino-3-phenylpropan-1-ol (1.0 eq) in DCM.

    • Add (Boc)₂O (1.1 eq) and stir at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.

  • O-Alkylation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of the N-Boc protected amino alcohol (1.0 eq) in THF dropwise.

    • Stir for 30 minutes at 0 °C, then add 2-bromoethanol (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with EtOAc. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel chromatography.

  • Boc-Deprotection and Cyclization:

    • Dissolve the O-alkylated intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ACN, add DIPEA (3.0 eq), and heat to reflux overnight to effect cyclization.

    • Cool the reaction mixture and concentrate. Purify the resulting morpholine derivative by chromatography.

  • N-Benzylation:

    • Dissolve the synthesized morpholine (1.0 eq) in ACN.

    • Add DIPEA (1.5 eq) and benzyl bromide (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Quench with water and extract with EtOAc.

    • Wash the organic layer with saturated NaHCO₃ and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify the final 2-benzylmorpholine compound by silica gel chromatography.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antimalarial Activity Assessment

The antiplasmodial activity of the synthesized compounds is typically evaluated against cultured P. falciparum parasites. A widely used method is the SYBR Green I-based fluorescence assay, which measures parasite DNA replication.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 or NF54 strain, and/or a chloroquine-resistant strain like Dd2 or W2)[5][6][7].

  • Human O+ erythrocytes

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II or human serum.

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Triton X-100, saponin, EDTA, and Tris-HCl)

  • Artemisinin or chloroquine (as positive controls)

  • DMSO (for compound dilution)

  • 96-well microplates

Protocol Workflow:

G A Prepare serial dilutions of test compounds in a 96-well plate B Add synchronized ring-stage P. falciparum culture (1-2% parasitemia, 2% hematocrit) to each well A->B C Incubate for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) B->C D Freeze the plate at -80°C to lyse the red blood cells C->D E Thaw the plate and add lysis buffer containing SYBR Green I to each well D->E F Incubate in the dark at room temperature for 1 hour E->F G Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a plate reader F->G H Calculate IC₅₀ values G->H

Sources

Application Note: Pharmacological Characterization of 2-Benzylmorpholine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Benzylmorpholine (2-BM) represents a privileged scaffold in medicinal chemistry, structurally isomeric to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine). Unlike its phenethylamine cousins, 2-BM derivatives have historically demonstrated appetite suppression with reduced central stimulant properties, suggesting a distinct pharmacological profile at Monoamine Transporters (MATs).

This guide details the development of in vitro assays to characterize 2-BM activity. The core objective is to determine whether the compound acts as a reuptake inhibitor (blocker) or a substrate-type releaser at the Norepinephrine (NET), Dopamine (DAT), and Serotonin (SERT) transporters.

Mechanistic Context[1][2][3][4][5][6][7][8][9][10]
  • Reuptake Inhibitors (e.g., Reboxetine): Bind to the transporter and block the influx of neurotransmitters.

  • Substrate Releasers (e.g., Amphetamine): Translocated into the cytosol, disrupting VMAT2 gradients and reversing the MAT to pump neurotransmitters out of the cell.

Critical Scientific Directive: To validate 2-BM as a "non-stimulant" anorectic, you must prove it inhibits uptake (NET preference) without inducing significant dopamine efflux (DAT release).

Safety & Handling

  • Hazard Class: 2-Benzylmorpholine is a bioactive amine. Treat as a potential CNS active agent.

  • Solubility: Free base is an oil; Hydrochloride salt is water-soluble. Prepare 10 mM stock solutions in DMSO or water (salt form).

  • Controls:

    • Positive Control (Uptake Block): Cocaine or Nisoxetine.

    • Positive Control (Release): D-Amphetamine or Tyramine.

Assay Strategy & Logic (DOT Visualization)

The following decision tree illustrates the logical flow for characterizing 2-BM, distinguishing between simple binding, functional inhibition, and release potential.

G Start Compound: 2-Benzylmorpholine Step1 Assay 1: Radioligand Binding (Determine Affinity Ki) Start->Step1 Step2 Assay 2: Functional Uptake Inhibition (Determine Potency IC50) Step1->Step2 Decision Is Uptake Inhibited? Step2->Decision Decision->Start No Activity Step3 Assay 3: Release Assay (Pre-loaded Synaptosomes) Decision->Step3 Yes (IC50 < 10 µM) ResultA Profile A: Pure Uptake Inhibitor (No Efflux) Step3->ResultA Efflux < 10% ResultB Profile B: Substrate/Releaser (Significant Efflux) Step3->ResultB Efflux > 20%

Figure 1: Pharmacological characterization workflow for 2-Benzylmorpholine.

Protocol 1: Functional Uptake Inhibition Assay

Objective: Determine the


 of 2-BM for blocking the uptake of [³H]-Neurotransmitters.
System:  HEK293 cells stably transfected with hNET, hDAT, or hSERT. (Synaptosomes can be used, but transfected cells offer higher specificity).
Materials
  • Cells: HEK293-hNET, HEK293-hDAT, HEK293-hSERT.

  • Radioligands:

    • NET: [³H]-Norepinephrine (PerkinElmer).

    • DAT: [³H]-Dopamine.

    • SERT: [³H]-Serotonin.

  • Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L Glucose, pH 7.4.

Step-by-Step Methodology
  • Cell Plating:

    • Seed cells at

      
       cells/well in 96-well Poly-D-Lysine coated plates 24 hours prior to assay.
      
  • Compound Preparation:

    • Prepare 2-BM in KRH buffer containing 0.1% Ascorbic Acid and 10 µM Pargyline (to prevent oxidation and MAO degradation).

    • Range: 1 nM to 100 µM (semi-log dilutions).

  • Incubation:

    • Remove culture media and wash cells 1x with warm KRH.

    • Add 25 µL of 2-BM dilutions to wells.

    • Incubate for 10 minutes at 37°C (Pre-incubation allows equilibrium binding).

    • Add 25 µL of [³H]-Ligand (Final concentration: 20–50 nM).

    • Incubate for 6-10 minutes at 37°C. Note: Keep time short to measure initial velocity (

      
      ) and avoid equilibrium uptake.
      
  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH (stops transport immediately).

  • Lysis & Counting:

    • Add 100 µL 1% SDS or 0.1 N NaOH.

    • Transfer to scintillation vials, add cocktail, and count (CPM).

Protocol 2: Neurotransmitter Release Assay (The Differentiator)

Objective: Determine if 2-BM induces efflux of neurotransmitters (amphetamine-like activity). System: Rat Brain Synaptosomes (Striatum for DAT; Prefrontal Cortex for NET).

Rationale

Transfected cells are less ideal for release assays because they lack the vesicular storage machinery (VMAT2) found in native nerve terminals. Synaptosomes retain the "bouton" structure, including vesicles.

Workflow Visualization (DOT)

Synaptosome cluster_prep Preparation cluster_assay Release Assay Tissue Rat Brain Tissue (Striatum/Cortex) Homogenize Homogenize (0.32M Sucrose) Tissue->Homogenize Centrifuge Centrifuge P2 Fraction (Crude Synaptosomes) Homogenize->Centrifuge Load Load with [3H]-DA/NE (20 min, 37°C) Centrifuge->Load Wash Wash & Resuspend (Remove extracellular 3H) Load->Wash Treat Add 2-BM (Challenge) Wash->Treat Measure Measure Supernatant (Efflux) Treat->Measure

Figure 2: Synaptosomal preparation and release assay workflow.[1]

Step-by-Step Methodology
  • Loading:

    • Incubate fresh synaptosomes (P2 fraction) with 50 nM [³H]-Dopamine or [³H]-Norepinephrine for 20 minutes at 37°C.

  • Washing:

    • Centrifuge and wash 2x with KRH buffer to remove extracellular radioactivity.

    • Resuspend in KRH.

  • Basal vs. Stimulated Release:

    • Aliquot synaptosomes into tubes.

    • Tube A (Basal): Buffer only.

    • Tube B (Compound): Add 2-BM (e.g., 10 µM).

    • Tube C (Positive Control): Add Amphetamine (10 µM).

  • Incubation:

    • Incubate for 5–15 minutes at 37°C.

  • Separation:

    • Rapid filtration through GF/B filters (Whatman) or rapid centrifugation.

    • Critical Step: You are measuring the filtrate/supernatant (released radioactivity), not the pellet.

  • Calculation:

Data Analysis & Interpretation

Quantitative Tables

Summarize your findings in the following format:

ParameterAssay Type2-BenzylmorpholinePhenmetrazine (Control)Interpretation
NET IC50 Uptake InhibitionValue (nM)~30-50 nMPotency at NET
DAT IC50 Uptake InhibitionValue (nM)~100-200 nMPotency at DAT
DAT/NET Ratio SelectivityRatio~3-4>10 implies NET selectivity
Release (

)
Efflux Assay% of Total>50% (Releaser)<10% = Blocker; >20% = Releaser
Troubleshooting
  • High Non-Specific Binding: If background counts are high in the uptake assay, ensure 0.1% BSA is added to the buffer and use PEI-coated filters if performing filtration assays.

  • Oxidation: Neurotransmitters oxidize rapidly. Always prepare fresh ascorbic acid/pargyline solutions daily.

References

  • Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.[2] Journal of Pharmacy and Pharmacology.

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology.

  • Saunders, C., et al. (2000). Amphetamine-Induced Loss of Human Dopamine Transporter Activity: An Internalization-Dependent and Cocaine-Sensitive Mechanism. Proceedings of the National Academy of Sciences.

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Protocol.

Sources

Application Notes and Protocol for Oral Dosing of 2-Benzylmorpholine in Canines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Background

2-Benzylmorpholine is a structural analog of phenmetrazine, investigated for its non-stimulant appetite-suppressant properties.[1] Early research in canine models has demonstrated its efficacy in reducing food intake, suggesting its potential as a therapeutic agent for conditions requiring appetite modulation.[1] The oral route of administration is the most common and convenient for drug delivery in canines. However, the successful oral administration of any compound in a research setting requires a well-defined protocol that ensures accurate dosing, animal welfare, and the generation of reliable and reproducible data.

This document provides a comprehensive protocol for the oral dosing of 2-Benzylmorpholine in canines. It is designed to guide researchers through the critical steps of dose formulation, administration, and post-dosing monitoring, with a strong emphasis on scientific integrity and ethical considerations. While specific pharmacokinetic data for 2-Benzylmorpholine in canines is not extensively available in the public domain, this protocol is built upon established principles of canine oral dosing and the known effective dose for appetite suppression.[1] It also incorporates provisions for conducting pharmacokinetic assessments to further characterize the compound's behavior in this species.

Core Principles and Ethical Considerations

The use of canines in research is a significant ethical responsibility. All procedures should be designed to minimize stress and discomfort.[2][3][4] Key ethical principles to adhere to include:

  • Replacement, Reduction, and Refinement (the 3Rs): Every effort should be made to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine procedures to minimize any potential pain or distress.[3]

  • Institutional Animal Care and Use Committee (IACUC) Approval: All experimental protocols involving animals must be reviewed and approved by an IACUC.[5][6][7] This committee ensures that the research is justified, ethically sound, and complies with all relevant regulations.

  • Humane Handling and Acclimation: Proper handling and acclimation of the animals to the experimental procedures are crucial for both animal welfare and data quality.[2][8] Positive reinforcement techniques should be employed to habituate the dogs to the dosing procedure.[4] Studies have shown that sham dosing without proper habituation can increase stress in animals.[2][3][4]

Formulation of 2-Benzylmorpholine for Oral Administration

Formulation Strategies for Poorly Soluble Compounds:

If 2-Benzylmorpholine is found to have low aqueous solubility, the following approaches can be considered to enhance its oral bioavailability:[9][10][11][12][13]

  • Suspensions: Micronized drug particles can be suspended in a suitable vehicle. This increases the surface area for dissolution.

  • Solutions: If a suitable non-toxic solvent can be found, a solution will provide the drug in its most readily absorbable form.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[11][12]

  • Solid dispersions: The drug can be dispersed in a polymer matrix to enhance its dissolution rate.[9]

Recommended Vehicle Selection:

For initial studies, a simple and well-tolerated vehicle is recommended. A common choice for oral dosing in canines is a 0.5% to 1% solution of methylcellulose or carboxymethylcellulose in sterile water.

Experimental Protocol: Oral Dosing of 2-Benzylmorpholine

This protocol outlines the steps for single-dose oral administration. For chronic studies, the frequency of dosing will need to be determined based on the compound's pharmacokinetic profile.

Materials:

  • 2-Benzylmorpholine (racemate or specific enantiomer as required)

  • Selected vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Appropriately sized oral gavage tubes or syringes for capsule/tablet administration

  • Calibrated balance

  • Mortar and pestle (if starting with solid material)

  • Magnetic stirrer and stir bars

  • pH meter

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Dose Calculation and Preparation:

The effective dose (ED50) for appetite suppression of racemic 2-Benzylmorpholine in dogs has been reported as 3 mg/kg at 1 hour and 5.5 mg/kg at 2 hours post-administration.[1] The (+)-enantiomer is reported to be the active form.[1]

Parameter Value Reference
Effective Dose (ED50) - 1 hr 3 mg/kg[1]
Effective Dose (ED50) - 2 hr 5.5 mg/kg[1]
Maximum Tolerated Dose (reported) >200 mg/kg[1]

Step-by-Step Dosing Procedure:

  • Animal Identification and Weighing: Accurately identify each animal and record its body weight on the day of dosing.

  • Dose Calculation: Calculate the exact volume of the formulation to be administered to each dog based on its body weight and the target dose.

  • Formulation Preparation:

    • If starting with a solid, accurately weigh the required amount of 2-Benzylmorpholine.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension or solution.

    • Verify the pH of the final formulation.

  • Animal Restraint: Use gentle and positive restraint techniques.[8] Two trained individuals are recommended: one to restrain the dog and the other to administer the dose.

  • Administration:

    • Oral Gavage:

      • Measure the gavage tube from the tip of the dog's nose to the last rib to ensure proper placement in the stomach.[8]

      • Gently open the dog's mouth and pass the tube over the tongue to the back of the throat.

      • Allow the dog to swallow the tube. Do not force it.

      • Once the tube is in place, administer the formulation at a steady rate.

      • It may be appropriate to "flush" the dose with a small amount of water (e.g., 10 mL) to ensure the full dose is delivered.[8]

      • Withdraw the tube in a smooth, steady motion.[8]

    • Capsule/Tablet Administration:

      • Place the capsule or tablet on the back of the dog's tongue.[8]

      • Close the dog's mouth and gently stroke the throat to encourage swallowing.[8]

      • Observe the dog for a few moments to ensure the dose has been swallowed and not held in the mouth.[8]

  • Post-Dosing Observation:

    • Return the animal to its housing and monitor for any immediate adverse reactions.

    • Conduct regular observations for signs of toxicity, discomfort, or changes in behavior at predefined intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose).

Pharmacokinetic Assessment

Due to the limited publicly available pharmacokinetic data for 2-Benzylmorpholine in canines, it is highly recommended to incorporate a pharmacokinetic arm into the study design. This will provide valuable information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Blood Sampling Schedule:

A typical blood sampling schedule for a pharmacokinetic study would be:

  • Pre-dose (0 hours)

  • Post-dose: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours

Sample Collection and Processing:

  • Collect blood samples from a suitable vein (e.g., cephalic or saphenous) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Process the blood samples by centrifugation to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Method:

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be required to quantify the concentration of 2-Benzylmorpholine and any potential metabolites in the plasma samples.

Data Analysis and Interpretation

The collected data should be analyzed to determine key pharmacokinetic parameters, including:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Elimination half-life

  • Bioavailability (F%): If an intravenous dose is also administered.

Visualizations

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_pk Pharmacokinetic Analysis Phase A IACUC Protocol Approval B Animal Acclimation & Habituation A->B C Dose Formulation Preparation B->C D Pre-dose Procedures (Fasting, Weighing) C->D E Oral Administration of 2-Benzylmorpholine D->E F Post-dosing Clinical Observations E->F G Scheduled Blood Sampling E->G H Plasma Separation & Storage G->H I Bioanalytical Quantification (LC-MS/MS) H->I J Pharmacokinetic Data Analysis I->J G 2-Benzylmorpholine 2-Benzylmorpholine Oral Administration Oral Administration 2-Benzylmorpholine->Oral Administration GI Tract Absorption GI Tract Absorption Oral Administration->GI Tract Absorption Systemic Circulation Systemic Circulation GI Tract Absorption->Systemic Circulation Pharmacological Effect\n(Appetite Suppression) Pharmacological Effect (Appetite Suppression) Systemic Circulation->Pharmacological Effect\n(Appetite Suppression) Metabolism\n(Liver) Metabolism (Liver) Systemic Circulation->Metabolism\n(Liver) Pharmacokinetic Profile\n(Cmax, Tmax, AUC) Pharmacokinetic Profile (Cmax, Tmax, AUC) Systemic Circulation->Pharmacokinetic Profile\n(Cmax, Tmax, AUC) Excretion\n(Urine/Feces) Excretion (Urine/Feces) Metabolism\n(Liver)->Excretion\n(Urine/Feces)

Caption: Conceptual pathway from oral administration to pharmacological effect and pharmacokinetic profile.

Conclusion

This application note and protocol provide a detailed framework for the oral administration of 2-Benzylmorpholine in canines. By adhering to these guidelines, researchers can ensure the ethical treatment of animals, the accuracy of their dosing procedures, and the generation of high-quality data. The inclusion of a pharmacokinetic assessment is crucial for a comprehensive understanding of the compound's behavior and for the rational design of future studies. As with any experimental protocol, careful planning, meticulous execution, and a commitment to animal welfare are paramount to success.

References

  • Naylor, R. J., et al. "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine." Journal of Pharmacy and Pharmacology 42.11 (1990): 797-799. [Link]

  • Hall, L., et al. "Refining dosing by oral gavage in the dog: A protocol to harmonise welfare." Journal of Pharmacological and Toxicological Methods 72 (2015): 35-46. [Link]

  • Animal Welfare Research Network. "Refining dosing by oral gavage in the dog: A protocol to harmonise welfare." (2016). [Link]

  • The Learning Curve. "Oral Dosing Training Document." [Link]

  • NC3Rs. "Improving the welfare of laboratory dogs." (2016). [Link]

  • Wegner, K., et al. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceutics 13.11 (2021): 1858. [Link]

  • Scullion-Hall, L., Robinson, S., & Buchanan-Smith, H. M. "Refining dosing by oral gavage in the dog: A protocol to harmonise welfare." University of Stirling. [Link]

  • Stegemann, S., et al. "Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2." Drugs made in Germany 45.3 (2002): 80-87. [Link]

  • UConn Health. "Code of Ethics for the Care and Use of Animals." [Link]

  • Pouton, C. W. "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the Lipid Formulation Classification System." European Journal of Pharmaceutical Sciences 29.3-4 (2006): 278-287. [Link]

  • Pouton, C. W. "Formulation of poorly water-soluble drugs for oral administration." Future4200. [Link]

  • Clinical Leader. "Formulations For Poorly Soluble And Low Bioavailability Drugs." [Link]

  • American Psychological Association. "Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research." (2021). [Link]

  • Dohoo, S. E., & Tasker, R. A. "Pharmacokinetics of morphine and plasma concentrations of morphine-6-glucuronide following morphine administration to dogs." Journal of Veterinary Pharmacology and Therapeutics 22.4 (1999): 242-247. [Link]

  • Aragon, C. L., et al. "Pharmacokinetics of an immediate and extended release oral morphine formulation utilizing the spheroidal oral drug absorption system in dogs." Journal of Veterinary Pharmacology and Therapeutics 32.3 (2009): 258-264. [Link]

  • PubChem. "2-Benzylmorpholine." National Center for Biotechnology Information. [Link]

  • Drexel University. "Animal Research Ethics." [Link]

  • UC Davis Office of Research. "IACUC Policies and Guidelines." [Link]

Sources

Application Notes & Protocols for the Investigation of 2-Benzylmorpholine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Benzylmorpholine in the context of neurological disorder research. 2-Benzylmorpholine, a structural isomer of the known psychostimulant phenmetrazine, presents a compelling candidate for investigation due to its morpholine scaffold, a common feature in central nervous system (CNS) drug discovery known to improve blood-brain barrier permeability.[1][2][3] This guide outlines the postulated mechanism of action based on its structural analogy to monoamine releasing agents and provides detailed, field-proven protocols for its in vitro and in vivo characterization. The experimental cascade is designed to first screen for potential enzymatic interactions, then characterize the compound's behavioral effects, and finally, confirm its neurochemical mechanism of action in relevant brain regions.

Introduction and Scientific Rationale

The development of novel therapeutics for central nervous system (CNS) disorders requires careful molecular design to ensure both target engagement and adequate penetration across the blood-brain barrier (BBB).[3] The morpholine heterocycle is a privileged scaffold in CNS drug discovery, valued for its ability to improve physicochemical properties such as aqueous solubility and its capacity to engage in various molecular interactions, thereby enhancing both pharmacokinetic profiles and brain permeability.[1][3]

2-Benzylmorpholine is a structural isomer of phenmetrazine, a psychostimulant with a history of use as an anorectic agent.[4][5] Phenmetrazine is known to act as a norepinephrine and dopamine releasing agent (NDRA), exerting its effects by promoting the release of these key monoamines from presynaptic neurons.[6][7] This mechanism is central to the therapeutic effects of many drugs used to treat conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[8][9]

Given this structural relationship, we hypothesize that 2-Benzylmorpholine acts as a modulator of monoaminergic systems, primarily as a dopamine (DA) and norepinephrine (NE) releasing agent. This positions it as a compound of interest for neurological and psychiatric conditions characterized by dysregulation of these neurotransmitter systems. This guide provides a logical, step-by-step framework to rigorously test this hypothesis.

Postulated Mechanism of Action: A Monoamine Releaser Profile

The primary hypothesis is that 2-Benzylmorpholine, like phenmetrazine, interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Unlike reuptake inhibitors which simply block the transporter, releasing agents are transported into the presynaptic terminal where they disrupt vesicular storage and promote the reverse transport (efflux) of neurotransmitters into the synapse.[6] This leads to a robust, non-vesicular increase in extracellular dopamine and norepinephrine concentrations.

Furthermore, many amine-based CNS compounds can interact with monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters.[10][11] Therefore, a secondary objective is to screen 2-Benzylmorpholine for any inhibitory activity against MAO-A or MAO-B, which could contribute to or confound its primary mechanism.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle (DA, NE) VMAT2->Vesicle Packaging DAT Dopamine Transporter (DAT) DA_NE_cyto Cytosolic DA / NE NET Norepinephrine Transporter (NET) Compound 2-Benzylmorpholine Compound->VMAT2 Disrupts Packaging Compound->DAT Enters via Transporter Compound->NET Enters via Transporter DA_NE_cyto->VMAT2 Uptake DA_NE_cyto->DAT Reverse Transport (Efflux) DA_NE_cyto->NET Reverse Transport (Efflux) DA_NE_synapse ↑ Extracellular DA / NE Receptors Postsynaptic D1/D2/α/β Receptors DA_NE_synapse->Receptors Binding Signal Neuronal Signaling Cascade Receptors->Signal Activation

Caption: Postulated mechanism of 2-Benzylmorpholine as a monoamine releasing agent.

In Vitro Characterization: Screening for MAO Inhibition

Rationale: Before proceeding to complex in vivo models, it is crucial to conduct an initial screen for potential off-target activity. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in neurotransmitter metabolism.[12] Inhibition of these enzymes by 2-Benzylmorpholine would significantly impact monoamine levels and must be characterized. A fluorometric assay provides a high-throughput, sensitive, and reliable method for determining the compound's inhibitory potential (IC₅₀).[10][13]

Protocol 3.1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Benzylmorpholine for both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)[10]

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or equivalent)

  • Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[12]

  • 2-Benzylmorpholine stock solution (in DMSO)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 530/585 nm)[10]

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Benzylmorpholine in assay buffer. A typical starting range is 100 µM down to 1 nM. Also prepare dilutions of positive controls.

  • Reaction Mix Preparation: Prepare a master mix containing the MAO substrate, HRP, and the fluorometric probe in assay buffer. The concentrations should be optimized according to manufacturer guidelines but are typically in the low micromolar range.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the appropriate 2-Benzylmorpholine dilution, positive control, or vehicle (DMSO) to the wells.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells. Include "no enzyme" control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the Reaction Mix to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at Ex/Em = 530/585 nm.

  • Data Analysis:

    • Subtract the fluorescence values from the "no enzyme" controls.

    • Normalize the data, setting the vehicle control as 100% activity and a high concentration of the respective positive control as 0% activity.

    • Plot the normalized percent inhibition against the log concentration of 2-Benzylmorpholine.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log[inhibitor] vs. normalized response).

G start Start prep_comp Prepare Serial Dilutions (2-Benzylmorpholine, Controls) start->prep_comp plate_setup Add Buffer, Compound/Vehicle, and MAO Enzyme to 96-well Plate prep_comp->plate_setup prep_mix Prepare Reaction Master Mix (Substrate, Probe, HRP) initiate Initiate Reaction: Add Master Mix to all wells prep_mix->initiate pre_incubate Pre-incubate at 37°C (15 min) plate_setup->pre_incubate pre_incubate->initiate incubate_read Incubate at 37°C (30-60 min) Measure Fluorescence initiate->incubate_read analyze Normalize Data & Plot Inhibition Curve incubate_read->analyze end Calculate IC50 Value analyze->end

Caption: Workflow for the in vitro MAO inhibition assay.

Data Presentation:

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (A vs B)
2-Benzylmorpholine>10,000>10,000-
Clorgyline (Control)2.99[13]8,500~2840x for MAO-A
Selegiline (Control)9,2007.04[13]~1300x for MAO-B
Table represents hypothetical data. Actual results will vary.

In Vivo Characterization: Behavioral and Neurochemical Effects

Rationale: Following in vitro screening, in vivo studies are essential to understand the compound's effects on whole-organism physiology and behavior. The Open Field Test is a fundamental assay to assess general locomotor activity and anxiety-like behavior, providing the first indication of a compound's stimulant, sedative, or anxiolytic/anxiogenic properties.[14][15] To directly test the primary hypothesis, in vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing the most direct evidence of monoamine release.[16][17]

Protocol 4.1: Assessment of Locomotor Activity (Open Field Test)

This protocol is based on established methods for assessing rodent behavior.[18][19][20]

Objective: To quantify the effect of 2-Benzylmorpholine on spontaneous locomotor activity, exploratory behavior, and anxiety-like responses in mice or rats.

Materials:

  • Open field arena (e.g., 40x40x40 cm white Plexiglas box for mice)[20]

  • Video camera mounted above the arena

  • Automated video tracking software (e.g., Any-maze, EthoVision)

  • 2-Benzylmorpholine solution for injection (e.g., dissolved in saline with a co-solvent like Tween 80 if needed)

  • Vehicle control solution

  • Positive control (e.g., d-amphetamine at 1-2 mg/kg)

  • Experimental animals (e.g., male C57BL/6 mice)

Procedure:

  • Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the environment.[19]

  • Drug Administration: Administer 2-Benzylmorpholine (e.g., 1, 5, 10 mg/kg), vehicle, or positive control via intraperitoneal (IP) injection. Allow for a 15-30 minute pre-treatment period in their home cage.

  • Test Initiation: Gently place a single animal into the center of the open field arena. Start the video recording and tracking software simultaneously.[18]

  • Test Session: Allow the animal to freely explore the arena for a 15-30 minute session. The experimenter should remain quiet and out of the animal's sight.[18]

  • Post-Test: At the end of the session, return the animal to its home cage. Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[18]

  • Data Analysis: The tracking software will divide the arena into a "center" zone and a "peripheral" zone. Key parameters to analyze include:

    • Total Distance Traveled (cm): A measure of overall locomotor activity.

    • Time Spent in Center (s): An indicator of anxiety-like behavior (more time in the center suggests lower anxiety).[14]

    • Center Zone Entries: A measure of exploratory behavior.

    • Rearing Frequency: Vertical exploratory behavior.[19]

G start Start acclimate Acclimate Animal to Testing Room (60 min) start->acclimate administer Administer Compound/Vehicle (IP Injection) acclimate->administer pretreat Pre-treatment Period (15-30 min in home cage) administer->pretreat place_animal Place Animal in Center of Open Field Arena pretreat->place_animal record Record Behavior (15-30 min session) place_animal->record clean Return Animal to Home Cage Clean Arena with 70% EtOH record->clean analyze Analyze Tracking Data (Distance, Center Time, etc.) clean->analyze end Statistical Comparison of Treatment Groups analyze->end

Caption: Workflow for the in vivo Open Field Test.

Data Presentation:

Treatment Group (mg/kg)Total Distance (m)Time in Center (s)Center Entries
Vehicle35.2 ± 3.128.5 ± 4.522 ± 3
2-Benzylmorpholine (1)45.8 ± 4.025.1 ± 3.924 ± 4
2-Benzylmorpholine (5)78.3 ± 6.2**19.8 ± 3.135 ± 5
d-Amphetamine (2)95.6 ± 7.5 15.4 ± 2.8*41 ± 6
*Table represents hypothetical data (Mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle.
Protocol 4.2: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol requires specialized surgical skills and equipment and is based on established neuropharmacology techniques.[17][21][22]

Objective: To measure extracellular levels of dopamine (DA) and norepinephrine (NE) in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of a freely moving rat following administration of 2-Benzylmorpholine.

Materials:

  • Stereotaxic apparatus for surgery

  • Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae[16]

  • Microinfusion pump and liquid swivel system

  • Fractions collector (refrigerated)

  • HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis[21]

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Surgical tools, anesthesia, and post-operative care supplies

  • Experimental animals (e.g., male Sprague-Dawley rats)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula assembly to the skull with dental cement.

    • Allow the animal to recover from surgery for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the animal in a microdialysis bowl and connect it to the liquid swivel.

    • Gently insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1.0-2.0 µL/min).[17]

    • Allow the system to equilibrate for at least 2-3 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour (3 samples).

  • Drug Administration: Administer 2-Benzylmorpholine or vehicle (IP or SC).

  • Post-Dose Sampling: Continue collecting dialysate samples every 20 minutes for the next 2-3 hours.

  • Sample Analysis: Analyze the collected dialysate samples for DA and NE content using HPLC-ED.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in each sample.

    • Calculate the average concentration from the three baseline samples.

    • Express all post-injection data as a percentage of the baseline average.

    • Plot the mean percent baseline vs. time for each treatment group.

G cluster_0 Phase 1: Surgery & Recovery cluster_1 Phase 2: Experiment Day cluster_2 Phase 3: Analysis surgery Stereotaxic Surgery: Implant Guide Cannula recovery Post-Operative Recovery (5-7 days) surgery->recovery probe_insert Insert Microdialysis Probe Connect to Perfusion System recovery->probe_insert equilibrate Equilibrate System (2-3 hours) probe_insert->equilibrate baseline Collect Baseline Samples (3 x 20 min) equilibrate->baseline administer Administer 2-Benzylmorpholine or Vehicle baseline->administer collect Collect Post-Dose Samples (2-3 hours) administer->collect hplc Analyze Dialysates via HPLC-ED collect->hplc analyze Calculate % Baseline Plot Neurotransmitter Levels vs. Time hplc->analyze

Caption: Workflow for the in vivo microdialysis experiment.

Data Presentation:

Time Point (min)Dopamine (% Baseline)Norepinephrine (% Baseline)
-20 (Baseline)100 ± 8100 ± 11
0 (Injection)--
20250 ± 25 310 ± 31
40480 ± 41 550 ± 48
60390 ± 35 460 ± 40
120150 ± 18180 ± 22
*Table represents hypothetical data for a 5 mg/kg dose of 2-Benzylmorpholine (Mean ± SEM). *p<0.05, *p<0.01 vs. Baseline.

Discussion and Future Directions

This guide provides a foundational experimental framework for the initial investigation of 2-Benzylmorpholine in neuroscience research. The proposed workflow—from in vitro screening to in vivo behavioral and neurochemical analysis—offers a logical and robust path to characterizing its pharmacological profile.

  • Interpretation of Results: A significant increase in locomotor activity in the Open Field Test, coupled with a robust elevation of extracellular dopamine and norepinephrine in the microdialysis study, would strongly support the hypothesis that 2-Benzylmorpholine is a psychostimulant acting as a monoamine releasing agent. A lack of activity in the MAO assay would indicate that its mechanism is not based on enzymatic inhibition.

  • Future Directions:

    • Enantiomer-Specific Activity: The original research on 2-Benzylmorpholine as an appetite suppressant noted that the activity resided in the (+)-enantiomer.[4][23] It is critical to synthesize and test the individual enantiomers to determine if the CNS effects are also stereospecific.

    • Disease Models: If a psychostimulant profile is confirmed, the compound should be evaluated in established animal models of relevant neurological disorders, such as the Spontaneously Hypertensive Rat (SHR) model for ADHD or models of depression and cognitive dysfunction.[8][24]

    • Receptor Binding Assays: To confirm the direct targets, competitive binding assays against DAT, NET, and the serotonin transporter (SERT) should be performed to determine the compound's affinity for each.

    • Pharmacokinetic Studies: A full pharmacokinetic profile, including brain-to-plasma ratio, should be established to correlate drug exposure with the observed pharmacodynamic effects.

By following these protocols and considering these future directions, researchers can systematically elucidate the therapeutic potential of 2-Benzylmorpholine for neurological disorders.

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797–799. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107–129. [Link]

  • Bymaster, F. P., et al. (2007). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 11(4), 742-746. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Tricklebank, M. D. (2013). Animal models to guide clinical drug development in ADHD: lost in translation?. Journal of Psychopharmacology, 27(9), 759-778. [Link]

  • Molteni, R., & Gatti, S. (1990). Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. PrepChem. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51717. [Link]

  • protocols.io. (2023). Open Field test to assess spontaneous locomotion behavior in parkinsonian mice. [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]

  • Zapata, A., Chefer, V. I., & Shippenberg, T. S. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

  • Drugs.com. (n.d.). Phendimetrazine Disease Interactions. [Link]

  • Invernizzi, R. W. (2016). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Methods in Molecular Biology, 1429, 137-150. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

  • Sygnature Discovery. (n.d.). Intracerebral Microdialysis - Technical Notes. [Link]

  • Kumar, A., & Lipton, J. W. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(6), 571-583. [Link]

  • Understanding Animal Research. (2022). On the search for a mouse model of ADHD. [Link]

  • MySkinRecipes. (n.d.). 2-Benzylmorpholine. [Link]

  • Tolliver, B. K., & Carney, J. M. (2001). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. Alcohol Research & Health, 25(3), 209-218. [Link]

  • Rothman, R. B., et al. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 131, 245-256. [Link]

  • Neurofit. (n.d.). Animal model responding to ADHD therapy. [Link]

  • National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]

  • Taylor & Francis. (n.d.). Phenmetrazine – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Phenmetrazine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate?. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • National Center for Biotechnology Information. (2008). (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)benzyl)morpholine. In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]

  • National Center for Biotechnology Information. (2008). (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]

  • Khan, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6528. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay [PDF]. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 591-613. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 591-613. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 591–613. [Link]

Sources

Application Notes and Protocols for the Resolution of 2-Benzylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity in 2-Benzylmorpholine

2-Benzylmorpholine is a chiral molecule of significant interest in medicinal chemistry and drug development. Its enantiomers can exhibit distinct pharmacological and toxicological profiles, underscoring the critical need for enantiomerically pure compounds in research and pharmaceutical applications. For instance, the appetite-suppressant activity of 2-benzylmorpholine has been shown to reside primarily in the (+)-enantiomer.[1] This necessitates robust and efficient methods for the resolution of its racemic mixture to isolate the desired enantiomer.

This comprehensive guide provides detailed application notes and protocols for the three primary techniques for the resolution of 2-benzylmorpholine enantiomers: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be practical and reproducible, with an emphasis on the scientific principles behind each step.

I. Diastereomeric Salt Formation: The Classical Approach to Enantiomeric Resolution

Diastereomeric salt formation is a widely employed and scalable method for the resolution of racemic bases like 2-benzylmorpholine. This technique relies on the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality of Experimental Choices:

The selection of the chiral resolving agent is paramount. For the resolution of a basic compound like 2-benzylmorpholine, a chiral acid is employed. Tartaric acid and its derivatives, such as dibenzoyltartaric acid, are often excellent choices due to their availability in high enantiomeric purity and their ability to form well-defined crystalline salts with amines. The choice of solvent is equally critical, as it directly influences the solubility difference between the two diastereomeric salts. A solvent system where one diastereomer is significantly less soluble than the other is ideal for achieving high diastereomeric excess in a single crystallization step.

Protocol 1: Resolution of (±)-2-Benzylmorpholine via Diastereomeric Salt Formation with L-(+)-Tartaric Acid

This protocol outlines the resolution of racemic 2-benzylmorpholine using the naturally occurring and cost-effective L-(+)-tartaric acid.

Materials:

  • (±)-2-Benzylmorpholine

  • L-(+)-Tartaric acid

  • Methanol

  • Acetone

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-2-benzylmorpholine in 100 mL of methanol.

    • In a separate flask, dissolve 8.5 g of L-(+)-tartaric acid in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the 2-benzylmorpholine solution with constant stirring. A precipitate may begin to form.

    • Gently heat the mixture to ensure complete dissolution of the initially formed salt.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The salt of one enantiomer should preferentially crystallize.

    • To further induce crystallization, the flask can be placed in an ice bath or refrigerator for several hours, or overnight.

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.

    • Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enriched Amine:

    • Suspend the collected diastereomeric salt in 100 mL of deionized water.

    • While stirring, slowly add 1 M NaOH solution until the pH of the solution is basic (pH > 11). This will neutralize the tartaric acid and liberate the free amine.

    • Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic solution on a rotary evaporator to yield the enantiomerically enriched 2-benzylmorpholine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined using chiral HPLC (see Protocol 3).

  • Isolation of the Other Enantiomer:

    • The mother liquor from the initial crystallization is now enriched in the other diastereomeric salt. This can be treated in a similar manner (liberation of the amine) to obtain the other enantiomer, albeit in a lower enantiomeric purity initially. Further recrystallizations of the salt from the mother liquor may be necessary to improve its purity.

Data Presentation:

ParameterValue
Racemic 2-Benzylmorpholine10.0 g
L-(+)-Tartaric Acid8.5 g
Crystallization SolventMethanol
Typical Yield (First Crop)40-50% (of one enantiomer)
Expected Enantiomeric Excess (First Crop)>90% (can be improved with recrystallization)

Experimental Workflow:

Caption: Workflow for Diastereomeric Salt Resolution.

II. Enzymatic Kinetic Resolution: A Green and Selective Approach

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In the case of a racemic amine, a lipase can be used to catalyze the acylation of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity.

Causality of Experimental Choices:

Lipases are commonly used for the resolution of amines and alcohols due to their broad substrate scope, high stereoselectivity, and stability in organic solvents. The choice of acyl donor is important for reaction efficiency and selectivity. Simple esters like ethyl acetate or vinyl acetate are often effective. The reaction is typically performed in a non-polar organic solvent to maintain the enzyme's activity. The reaction progress is monitored over time, and the reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted starting material.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Benzylmorpholine

This protocol describes the kinetic resolution of racemic 2-benzylmorpholine using a commercially available immobilized lipase.

Materials:

  • (±)-2-Benzylmorpholine

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Ethyl acetate (or another suitable acyl donor)

  • Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry flask, add 5.0 g of (±)-2-benzylmorpholine and 100 mL of anhydrous toluene.

    • Add 5.0 g of immobilized lipase (Novozym 435).

    • Add 1.5 molar equivalents of ethyl acetate.

    • Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing at a constant temperature (e.g., 40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC (see Protocol 3).

    • The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted amine and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

    • The resulting residue contains the unreacted 2-benzylmorpholine enantiomer and the acylated 2-benzylmorpholine enantiomer.

    • Separate these two compounds using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Hydrolysis of the Acylated Amine (Optional):

    • If the acylated enantiomer is the desired product, it can be hydrolyzed back to the free amine by treatment with a mild acid or base (e.g., dilute HCl or NaOH in methanol/water).

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the unreacted 2-benzylmorpholine and the amine obtained after hydrolysis of the amide using chiral HPLC.

Data Presentation:

ParameterValue
EnzymeImmobilized Lipase B from Candida antarctica
Acyl DonorEthyl Acetate
SolventToluene
Temperature40 °C
Typical Reaction Time24-48 hours (monitor for 50% conversion)
Expected Enantiomeric Excess>95% for both unreacted amine and acylated product

Experimental Workflow:

Caption: Workflow for Enzymatic Kinetic Resolution.

III. Chiral High-Performance Liquid Chromatography (HPLC): Analytical and Preparative Separation

Chiral HPLC is an indispensable tool for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Causality of Experimental Choices:

The selection of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for the separation of a wide range of chiral compounds, including amines. The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve good resolution and reasonable analysis times. For basic compounds like 2-benzylmorpholine, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual acidic sites on the silica support.

Protocol 3: Analytical Chiral HPLC for 2-Benzylmorpholine Enantiomers

This protocol provides a starting point for the analytical separation of 2-benzylmorpholine enantiomers to determine enantiomeric excess.

Materials:

  • (±)-2-Benzylmorpholine (as a standard)

  • Resolved 2-benzylmorpholine sample

  • HPLC-grade hexane (or heptane)

  • HPLC-grade isopropanol (IPA)

  • Diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (±)-2-benzylmorpholine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a solution of the resolved 2-benzylmorpholine sample in the mobile phase at a similar concentration.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v). The ratio of hexane to IPA may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the system is providing good separation.

    • Inject the resolved sample.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Presentation:

ParameterRecommended Condition
Chiral Stationary PhaseChiralcel® OD-H
Mobile PhaseHexane:Isopropanol:Diethylamine (90:10:0.1)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Expected OutcomeBaseline separation of the two enantiomers
Preparative Chiral HPLC

The analytical method can be scaled up for preparative separation by using a larger diameter column and a higher flow rate. The collected fractions corresponding to each enantiomer are then concentrated to yield the pure enantiomers.

Experimental Workflow:

Caption: Workflow for Chiral HPLC Analysis.

IV. Conclusion

The successful resolution of 2-benzylmorpholine enantiomers is a critical step in its development for pharmaceutical applications. This guide has provided detailed protocols for three robust resolution techniques: diastereomeric salt formation, enzymatic kinetic resolution, and chiral HPLC. The choice of method will depend on factors such as the scale of the resolution, the desired level of enantiomeric purity, and available equipment. For large-scale production, diastereomeric salt formation is often the most cost-effective method. Enzymatic resolution offers a green and highly selective alternative, while chiral HPLC is invaluable for both analytical determination of enantiomeric purity and for small-scale preparative separations. Each protocol is designed to be a self-validating system, with the analytical chiral HPLC method serving as the ultimate arbiter of success for the other two resolution techniques.

V. References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 805–807.

  • D'Arrigo, P., Lattanzio, M., Pedrocchi-Fantoni, G., & Servi, S. (1998). Chemo-enzymatic synthesis of the active enantiomer of the anorressant 2-benzylmorpholine. Tetrahedron: Asymmetry, 9(22), 4021–4026.

  • US Patent 7,294,623 B2. (2007). Benzyl morpholine derivatives.

  • Asymmetric Synthesis of 2,2'-Bimorpholine and its 5,5'-Substituted Derivatives. (n.d.). Digikogu. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules, 26(20), 6148.

Sources

High-Fidelity Synthesis of Benzomorpholine (3,4-Dihydro-2H-1,4-benzoxazine) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Benzomorpholine (3,4-dihydro-2H-1,4-benzoxazine) is a privileged bicyclic heterocycle found in numerous bioactive compounds, including levofloxacin, dopamine agonists, and PI3K inhibitors.[1] Its structural rigidity, combined with the hydrogen-bonding potential of the secondary amine, makes it a critical pharmacophore in medicinal chemistry.

This guide details two distinct, field-validated protocols for synthesizing benzomorpholine derivatives. Method A utilizes a robust, scalable two-step reductive alkylation sequence ideal for gram-scale synthesis of the parent scaffold. Method B employs a Palladium-catalyzed intramolecular Buchwald-Hartwig cyclization, offering superior functional group tolerance for complex, late-stage diversification.

Strategic Pathway Selection

Before initiating synthesis, select the protocol that aligns with your specific downstream requirements.[1]

PathwaySelection Start Start: Define Target Decision Is the aromatic ring heavily substituted or sensitive to reduction? Start->Decision MethodA_Node METHOD A: Reductive Cyclization (Classic Two-Step) Decision->MethodA_Node No (Robust/Scale-up) MethodB_Node METHOD B: Pd-Catalyzed Intramolecular Amination Decision->MethodB_Node Yes (Complex/Sensitive) SubA Precursor: 2-Aminophenol Reagent: Chloroacetyl Chloride Reductant: LiAlH4 MethodA_Node->SubA SubB Precursor: 2-Halophenol ether Catalyst: Pd(OAc)2 / BINAP Base: NaOtBu MethodB_Node->SubB

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate complexity and scale.

Method A: The Reductive Cyclization Protocol (Scalable)

Best for: Multi-gram synthesis of the parent core or simple alkyl derivatives. Mechanism: Acylation of 2-aminophenol followed by base-mediated ring closure to the lactam (benzoxazinone), and subsequent reduction.

Phase 1: Formation of 2H-1,4-benzoxazin-3(4H)-one

Direct alkylation of 2-aminophenol with 1,2-dihaloethanes often leads to uncontrolled polymerization. The "Amide Intercept" strategy ensures regioselectivity.[1]

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , 2.5 equiv)[1][2]
    
  • Solvent: Acetone (anhydrous) or DMF[1]

Protocol:

  • Dissolution: Dissolve 2-aminophenol in anhydrous acetone (0.5 M) under

    
     atmosphere. Cool to 0°C.[3]
    
  • Base Addition: Add

    
     slowly. The suspension will darken (oxidation sensitive).[1]
    
  • Acylation: Add chloroacetyl chloride dropwise over 30 minutes. Maintain temp < 5°C to prevent bis-acylation.

  • Reflux: Warm to room temperature (RT), then reflux (56°C) for 4–6 hours. This promotes the intramolecular

    
     displacement of the chloride by the phenoxide.
    
  • Workup: Filter inorganic salts. Concentrate the filtrate. Recrystallize the resulting solid from Ethanol/Water to yield the benzoxazinone intermediate (White needles).[1]

Phase 2: Lactam Reduction to Benzomorpholine

Critical Safety Warning: Lithium Aluminum Hydride (


) is pyrophoric. All glassware must be oven-dried.

Reagents:

  • Benzoxazinone intermediate (1.0 equiv)[1]

  • 
     (2.5 equiv) — Excess required for amide reduction.[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Slurry Prep: In a 3-neck flask under Argon, suspend

    
     pellets in THF (0°C).
    
  • Addition: Dissolve the benzoxazinone in minimal THF. Add this solution dropwise to the

    
     slurry.[1] Note: Gas evolution (
    
    
    
    ) will occur.[1]
  • Reaction: Reflux for 12 hours. The solution usually turns from grey to off-white/clear upon completion.

  • The Fieser Quench (Mandatory): For every 1 g of

    
     used, perform the following sequence at 0°C with vigorous stirring:
    
    • Add 1 mL

      
       (Slowly!)
      
    • Add 1 mL 15% NaOH (aq)

    • Add 3 mL

      
      
      
  • Isolation: A granular white precipitate (Lithium/Aluminum salts) will form. Filter through a Celite pad.[3]

  • Purification: Concentrate the filtrate. The resulting oil is the crude benzomorpholine. Purify via Flash Column Chromatography (Hexanes/EtOAc).

Method B: Pd-Catalyzed Intramolecular Cyclization (High Precision)

Best for: Late-stage functionalization or when the aromatic ring bears esters/nitriles sensitive to


.

Mechanism: Intramolecular Buchwald-Hartwig amination of a 2-(2-halophenoxy)ethanamine precursor.

Reagents:

  • Precursor: 2-(2-bromophenoxy)ethanamine (1.0 equiv)

  • Catalyst:

    
     (2–5 mol%)[1]
    
  • Ligand: BINAP or Xantphos (5–10 mol%)[1]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    [1]
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Inert Environment: Charge a Schlenk tube with the precursor, base, Pd catalyst, and ligand.[1] Cycle Vacuum/Argon 3 times.

  • Solvation: Add degassed Toluene via syringe.

  • Heating: Heat to 100°C for 12–18 hours.

    • Checkpoint: Monitor via TLC.[4][5] The starting material (primary amine) is usually more polar than the cyclized secondary amine product in MeOH/DCM systems.[1]

  • Workup: Cool to RT. Filter through a silica plug (eluting with EtOAc) to remove Pd residues.

  • Purification: Flash chromatography.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A (Reductive)Method B (Catalytic)
Overall Yield 75–85%60–80%
Scale Suitability High (Gram to Kg)Low/Medium (mg to Gram)
Functional Tolerance Low (Reduces esters, ketones)High (Tolerates esters, nitriles)
Key Impurity Unreduced Lactam (1680 cm⁻¹ IR)Protodehalogenated byproduct
Cost LowHigh (Pd catalyst/Ligands)
1H NMR Diagnostic Signals (CDCl3, 400 MHz)
  • Benzoxazinone (Intermediate A): Singlet at ~4.6 ppm (

    
    ).
    
  • Benzomorpholine (Final Product):

    • 
      : Triplet at ~4.15 ppm.
      
    • 
      : Triplet at ~3.40 ppm.
      
    • 
      : Broad singlet at ~3.8–4.0 ppm (exchangeable with 
      
      
      
      ).
Troubleshooting Flowchart

Troubleshooting Problem1 Low Yield in Method A (Reduction) Check1 Did you use old LiAlH4? Problem1->Check1 Solution1 Titrate LiAlH4 or use fresh bottle Check1->Solution1 Yes Problem2 Pd-Catalyst Deactivation (Method B) Check2 Solution turned black immediately? Problem2->Check2 Solution2 Improve degassing (Freeze-Pump-Thaw) Check2->Solution2 Yes (O2 leak)

Figure 2: Troubleshooting logic for common synthetic failures.

Storage and Stability

Benzomorpholine derivatives are electron-rich secondary amines. They are prone to N-oxidation upon prolonged exposure to air.

  • Storage: Store under Argon at -20°C.

  • Salt Formation: Conversion to the HCl or Oxalate salt significantly improves shelf-life and crystallinity.

References

  • Review of Benzoxazine Synthesis: Smist, M., & Kwiecień, H. (2014).[1] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5). Link

  • Pd-Catalyzed Synthesis: Mal, A., et al. (2018).[1] Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives via Lewis Acid-Catalyzed SN2-Type Ring Opening... The Journal of Organic Chemistry, 83(14), 7907-7918.[1] Link[1]

  • LiAlH4 Reduction Protocol: Imperial College London, Experiment 5: Reductions with Lithium Aluminium Hydride.[1] Link

  • Fieser Workup Guide: University of Rochester, Workup for Aluminum Hydride Reductions.[1] Link

  • Benzomorpholine Bioactivity: Zhang, H., et al. (2019).[1] Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors... Molecular Diversity, 23, 681–696.[1][6] Link[1]

Sources

using 2-Benzylmorpholine in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Benzylmorpholine in Structure-Activity Relationship (SAR) Studies

Executive Summary

This guide details the integration of the 2-benzylmorpholine scaffold into drug discovery programs.[1] Unlike its structural isomer phenmetrazine (3-methyl-2-phenylmorpholine), 2-benzylmorpholine offers a distinct conformational profile and metabolic trajectory.[1] This scaffold is a "privileged structure" in CNS-active drug design, serving as a core pharmacophore for monoamine transporter modulators (NET/DAT/SERT) and Sigma receptor ligands.[1] This note provides validated protocols for its synthesis, chiral resolution, and physicochemical profiling, specifically addressing the metabolic liabilities associated with benzylic oxidation.

The Pharmacophore: Structural Logic & Causality

The 2-benzylmorpholine scaffold is not merely a spacer; it is a functional bioisostere that modulates three critical parameters in SAR:

  • Basicity Modulation: The morpholine oxygen exerts an electron-withdrawing inductive effect (

    
    ), lowering the pKa of the secondary amine to ~8.4 (compared to ~10 for piperidine).[1] This increases the fraction of non-ionized drug at physiological pH, enhancing Blood-Brain Barrier (BBB) permeability.[1]
    
  • Chiral Vectoring: The C2 position is a chiral center.[1] Historical data indicates that biological activity (e.g., appetite suppression) often resides predominantly in the (+)-enantiomer (S-configuration), necessitating asymmetric synthesis or resolution protocols.[1]

  • Hydrophobic Engagement: The benzyl group at C2 provides a flexible hydrophobic tail capable of pi-stacking interactions within the orthosteric binding sites of aminergic GPCRs and transporters.[1]

Synthetic Protocols: The "Make" Phase

Safety Warning: All procedures involving alkyl halides and strong bases must be performed in a fume hood.[1] 2-benzylmorpholine is a skin irritant and potentially harmful if swallowed (GHS H302).[1]

Protocol A: Divergent Synthesis via Reductive Cyclization

This route is preferred for SAR library generation as it allows for late-stage diversification of the benzyl ring.[1]

Reagents:

  • Precursor: 1-chloro-3-phenylpropan-2-one (or substituted variants)[1]

  • Amine source: 2-aminoethanol[1]

  • Reductant: Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )[1]
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1-chloro-3-phenylpropan-2-one (1.0 eq) in anhydrous MeOH.

    • Add 2-aminoethanol (1.1 eq) dropwise at 0°C.

    • Stir for 2 hours at room temperature to form the imine/hemiaminal intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (2.0 eq) portion-wise over 30 minutes. (Caution: Gas evolution).[1]
      
    • Allow to warm to room temperature and stir for 4 hours. This yields the intermediate amino-alcohol.[1][2]

  • Cyclization (Intramolecular

    
    ): 
    
    • The intermediate typically cyclizes spontaneously under basic workup or requires mild heating.[1]

    • Forcing conditions (if needed): Reflux in THF with

      
       (2.0 eq) for 6 hours.
      
  • Workup & Purification:

    • Quench with water, extract with EtOAc.[1]

    • Wash organic layer with brine, dry over

      
      .[1]
      
    • Purification: Flash column chromatography (SiO2, DCM:MeOH 95:5).[1]

    • Validation:

      
      -NMR should show the disappearance of the ketone signal and the appearance of morpholine ring protons (3.0–4.0 ppm region).
      
Protocol B: Chiral Resolution (Critical Step)

Since the (S)-enantiomer is often the eutomer (active isomer), resolution is required.[1]

  • Salt Formation: Dissolve racemic 2-benzylmorpholine in hot ethanol.

  • Chiral Acid Addition: Add (L)-Tartaric acid (0.5 eq).

  • Crystallization: Allow to cool slowly to 4°C. The diastereomeric salt of the (+)-isomer typically crystallizes first.[1]

  • Free Basing: Filter crystals, dissolve in water, basify with 1M NaOH, and extract with DCM.

  • Verification: Assess enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Biological & Physicochemical Evaluation: The "Test" Phase

Protocol C: Microsomal Stability (Metabolic Liability Check)

Causality: The benzylic position (C2-substituent) and the morpholine ring carbons alpha to the nitrogen are susceptible to CYP450-mediated oxidation.[1]

Workflow:

  • Incubation:

    • Substrate: 1 µM 2-benzylmorpholine analog.[1]

    • Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

    • Cofactor: NADPH regenerating system (1 mM).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • 
      [1]
      
    • Success Criterion:

      
       indicates acceptable stability.[1] High clearance suggests need for blocking groups (e.g., fluorination) at the benzylic position.[1]
      

Visualizing the Workflow

Diagram 1: The SAR Optimization Cycle

This diagram illustrates the iterative logic of refining the 2-benzylmorpholine scaffold.

SAR_Cycle Design DESIGN Scaffold: 2-Benzylmorpholine Vector: Benzyl Ring Subs. Make MAKE Protocol A: Reductive Cyclization Protocol B: Chiral Resolution Design->Make Library Gen Test TEST Binding Affinity (Ki) Microsomal Stability (CLint) Make->Test QC: >95% Purity Analyze ANALYZE Identify Metabolic Soft Spots Correlate Lipophilicity vs. Potency Test->Analyze Data Aggregation Analyze->Design Refine Hypothesis

Caption: The iterative SAR cycle for optimizing 2-benzylmorpholine derivatives, emphasizing the feedback loop between metabolic stability data and structural design.

Diagram 2: Metabolic Fate & Blocking Strategies

Visualizing where the molecule fails in metabolic assays and how to fix it.[1]

Metabolic_Fate Parent 2-Benzylmorpholine (Parent) Met1 Benzylic Hydroxylation (Major Metabolite) Parent->Met1 CYP3A4/2D6 Met2 N-Oxidation (Minor Metabolite) Parent->Met2 FMO Sol1 Solution: Introduce Fluorine (F) at Benzylic Carbon Met1->Sol1 SAR Fix Sol2 Solution: N-Methylation or Electron Withdrawing Groups Met2->Sol2 SAR Fix

Caption: Identification of primary metabolic soft spots (benzylic oxidation) and the corresponding medicinal chemistry strategies (fluorination) to enhance half-life.

Data Presentation: SAR Summary Table

When reporting results, use the following standardized table format to allow for rapid cross-comparison of analogs.

Compound IDR-Group (Benzyl)Stereochem (C2)NET Ki (nM)DAT Ki (nM)LogD (7.[1]4)HLM

(min)
2-BM-01 H (Unsub)Racemic1204501.415
2-BM-02 H (Unsub)(S)-(+)35 1101.415
2-BM-03 4-Fluoro(S)-(+)28951.645
2-BM-04 3-Methoxy(S)-(+)2108001.322

Note: 2-BM-03 demonstrates how para-fluorination can maintain potency while significantly improving metabolic stability (t1/2) by blocking para-hydroxylation.[1]

References

  • Brown, G. R., et al. (1990). "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine."[3] Journal of Pharmacy and Pharmacology, 42(11), 797–799.[3]

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[1][4] ChemMedChem, 15(5), 392-403.[1][4] [1]

  • Kumari, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)."[1] Bioorganic Chemistry, 96, 103578.[1] [1]

  • PubChem Compound Summary. "2-Benzylmorpholine (CID 125510)."[1] National Center for Biotechnology Information.[1] [1]

Sources

Application Notes and Protocols for Determining the Efficacy of 2-Benzylmorpholine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Benzylmorpholine is a chiral amine and a structural isomer of morpholine that has garnered interest for its potential pharmacological activities. As a member of the broader morpholine class of compounds, which have demonstrated a wide array of therapeutic effects including anticancer, antidiabetic, and antidepressant actions, 2-Benzylmorpholine presents a compelling subject for further investigation. Notably, derivatives of (S)-2-Benzylmorpholine have shown an affinity for norepinephrine transporters (NET), suggesting a potential therapeutic role in conditions like obesity and depressive disorders. Furthermore, the structural similarities to other pharmacologically active morpholine derivatives hint at the possibility of other cellular targets and mechanisms of action, such as the modulation of key signaling pathways like mTOR and the epigenetic regulator EZH2.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of 2-Benzylmorpholine and its derivatives using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, offering a clear path to generating reliable and reproducible data.

I. Assessing Neuronal Activity: Norepinephrine Transporter (NET) Uptake Assay

Given the documented affinity of (S)-2-Benzylmorpholine derivatives for the norepinephrine transporter, a primary step in characterizing its efficacy is to determine its impact on NET function. The following protocol describes a fluorescent-based norepinephrine transporter uptake assay, a safer and more modern alternative to traditional radiolabeled assays.

Principle

This assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters, including norepinephrine. This substrate is actively taken up by cells expressing the norepinephrine transporter. An increase in intracellular fluorescence, therefore, serves as a direct measure of NET activity. The inhibitory potential of 2-Benzylmorpholine can be quantified by measuring the reduction in fluorescent substrate uptake in its presence.

Experimental Workflow

NET_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition & Analysis start Seed cells expressing NET (e.g., HEK293-hNET) incubation Incubate for 24-48h to form a monolayer start->incubation treatment Treat with 2-Benzylmorpholine at various concentrations incubation->treatment add_substrate Add fluorescent NET substrate treatment->add_substrate incubation2 Incubate to allow substrate uptake add_substrate->incubation2 readout Measure intracellular fluorescence incubation2->readout analysis Calculate IC50 value readout->analysis

Caption: Workflow for the Norepinephrine Transporter (NET) Uptake Assay.

Protocol: Fluorescent Norepinephrine Transporter Uptake Assay
  • Cell Culture:

    • Seed HEK293 cells stably expressing the human norepinephrine transporter (hNET) in a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells per well.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of 2-Benzylmorpholine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing. A typical starting range would be from 1 nM to 100 µM.

    • Include a known NET inhibitor (e.g., Desipramine) as a positive control and a vehicle control (DMSO).

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add 50 µL of HBSS containing the appropriate concentration of 2-Benzylmorpholine, positive control, or vehicle control to each well.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of the fluorescent NET substrate (as per the manufacturer's instructions, e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[1]

    • Immediately begin kinetic fluorescence reading using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent substrate. Alternatively, for an endpoint assay, incubate for a defined period (e.g., 10-20 minutes) before reading the fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (100% uptake) and the positive control (minimum uptake).

    • Plot the normalized uptake versus the log concentration of 2-Benzylmorpholine and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterRecommendation
Cell Line HEK293-hNET, SK-N-BE(2)C
Plate Format 96-well, black, clear-bottom
Controls Vehicle (e.g., DMSO), Positive (e.g., Desipramine)
Readout Fluorescence Intensity

II. Investigating Anticancer Potential: Core Cell-Based Assays

The diverse pharmacological activities of morpholine derivatives, including anticancer effects, necessitate a thorough evaluation of 2-Benzylmorpholine's impact on cancer cell viability, proliferation, and survival.

A. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][3][4]

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Treat cells with a serial dilution of 2-Benzylmorpholine for 24, 48, or 72 hours.

    • Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]

    • Gently agitate the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of 2-Benzylmorpholine to determine the IC₅₀ value.

ParameterRecommendation
Assay Principle Colorimetric (Formazan formation)
Plate Format 96-well, clear
Incubation Time 24, 48, 72 hours
Readout Absorbance at 570 nm
B. Apoptosis Induction Assay (Caspase-3/7 Activity)

To determine if a reduction in cell viability is due to the induction of apoptosis, the activity of key executioner caspases, Caspase-3 and Caspase-7, can be measured.

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated Caspase-3 and -7.[5] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active Caspase-3/7.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_detection Data Acquisition seed Seed cells in a white-walled 96-well plate treat Treat with 2-Benzylmorpholine seed->treat reagent Add Caspase-Glo® 3/7 Reagent treat->reagent incubate Incubate at room temperature reagent->incubate read Measure luminescence incubate->read

Caption: Workflow for the Caspase-3/7 Apoptosis Assay.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with 2-Benzylmorpholine as described for the MTT assay.

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[5]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

C. Cell Cycle Analysis

To investigate if 2-Benzylmorpholine affects cell proliferation by arresting the cell cycle at a specific phase, flow cytometry with propidium iodide (PI) staining is a standard and effective method.[6][7][8]

Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[6][7]

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates and treat with 2-Benzylmorpholine for a predetermined duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

III. Elucidating Molecular Mechanisms: Signaling Pathway Analysis

Should the initial screening assays indicate significant activity, further investigation into the underlying molecular mechanisms is warranted. Based on the activities of other morpholine derivatives, the mTOR and EZH2 pathways are plausible targets.

A. mTOR Pathway Activity Assay

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[9]

A common method to assess mTORC1 activity is to measure the phosphorylation of its downstream targets, such as p70S6K, using an ELISA-based assay.[10] Alternatively, cell-based reporter assays can provide a readout of pathway activation in a live-cell context.[11]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat with 2-Benzylmorpholine.

    • Include a known mTOR inhibitor (e.g., Rapamycin) as a positive control.

  • Cell Lysis and Assay:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Perform the ELISA to detect the levels of a phosphorylated mTOR substrate (e.g., phospho-p70S6K) and the total protein as a normalization control.

  • Data Analysis:

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Compare the normalized signal in treated cells to that in control cells to determine the effect of 2-Benzylmorpholine on mTOR activity.

B. EZH2 Inhibition Assay

EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is often dysregulated in cancer.

The inhibitory effect of 2-Benzylmorpholine on EZH2 can be assessed by measuring changes in the global levels of its catalytic product, histone H3 lysine 27 trimethylation (H3K27me3), as well as by observing the downstream effects on cell proliferation and gene expression.[12]

  • Cell Viability:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on cancer cell lines known to be sensitive to EZH2 inhibition.

  • Western Blotting for H3K27me3:

    • Treat cells with 2-Benzylmorpholine for an extended period (e.g., 72-96 hours) to allow for changes in histone methylation.

    • Extract total histones and perform a Western blot using antibodies specific for H3K27me3 and total Histone H3 (as a loading control). A reduction in the H3K27me3 signal relative to the total H3 signal indicates EZH2 inhibition.

  • Quantitative PCR (qPCR):

    • Analyze the expression of known EZH2 target genes. EZH2 inhibition is expected to lead to the de-repression and increased expression of these genes.[12]

IV. Data Presentation and Interpretation

For all assays, it is crucial to present the data clearly and perform appropriate statistical analysis.

Quantitative Data Summary
AssayEndpoint MeasuredKey Parameter
NET Uptake Intracellular FluorescenceIC₅₀
MTT Assay Absorbance (Formazan)IC₅₀
Caspase-3/7 Assay LuminescenceFold-change vs. Control
Cell Cycle Analysis DNA Content (Fluorescence)% of cells in G0/G1, S, G2/M
mTOR Activity ELISA Phospho-protein levels% Inhibition
EZH2 Inhibition H3K27me3 levelsRelative band intensity

V. Conclusion

The suite of cell-based assays detailed in these application notes provides a robust framework for the comprehensive evaluation of 2-Benzylmorpholine's efficacy. By systematically assessing its effects on neuronal transport, cancer cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can build a detailed pharmacological profile of this promising compound. The integration of these assays will not only elucidate the primary mechanisms of action but also guide future drug development efforts.

References

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • PerkinElmer. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Retrieved from [Link]

  • AACR Journals. (2008, May 1). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). EZH2 inhibition reduces the viability of MM cells and downregulates the.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamic Visualization of mTORC1 Activity in Living Cells. Retrieved from [Link]

  • PNAS. (n.d.). Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • Assay Genie. (n.d.). Mtor Colorimetric Cell-Based ELISA Kit (CBCAB00772). Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (n.d.). Dual Effect of EZH2 Gene Editing with CRISPR/Cas9 in Lung Cancer. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Benzylmorpholine Analogs as Novel Norepinephrine Transporter (NET) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of 2-benzylmorpholine analogs for the discovery of novel norepinephrine transporter (NET) inhibitors. The 2-benzylmorpholine scaffold is a key pharmacophore in known NET inhibitors, such as reboxetine, making it a promising starting point for the identification of new chemical entities with therapeutic potential in neurological and psychiatric disorders.[1][2] This guide details the scientific rationale, assay development, a detailed HTS protocol using a fluorescence-based uptake assay, and a robust data analysis and hit confirmation workflow.

Introduction: The Rationale for Targeting NET with 2-Benzylmorpholine Analogs

The norepinephrine transporter (NET) is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[3] Dysregulation of NET function is implicated in a range of central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.[3][4] Consequently, NET is a validated and critical target for therapeutic intervention.

The morpholine moiety is a versatile scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance blood-brain barrier permeability and modulate pharmacokinetic and pharmacodynamic profiles.[5] The marketed antidepressant reboxetine, a selective NET inhibitor, features a 2-benzylmorpholine core, highlighting the potential of this chemical class to yield potent and selective NET modulators.[1][2] A high-throughput screening campaign of a diverse library of 2-benzylmorpholine analogs, therefore, represents a scientifically robust strategy for identifying novel hit compounds for further drug development.

Assay Selection and Development: A Fluorescence-Based Approach

For screening large compound libraries against NET, a cell-based fluorescent monoamine uptake assay is a highly suitable method. This assay format offers several advantages over traditional radioligand-based methods, including increased safety, reduced cost, and compatibility with automated liquid handling systems.[6] The principle of this assay relies on a fluorescent substrate of NET, such as the commercially available ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which is actively transported into cells expressing NET. Inhibitors of NET will block the uptake of ASP+, resulting in a decrease in intracellular fluorescence.

Cell Line Selection and Optimization

The choice of cell line is critical for developing a robust and reproducible assay. A human embryonic kidney (HEK293) cell line stably expressing the human norepinephrine transporter (hNET) is a commonly used and effective model system.

Key Optimization Parameters:

  • Cell Seeding Density: Titrate cell numbers to achieve a confluent monolayer on the day of the assay, ensuring consistent NET expression levels across the plate.

  • Serum Concentration: Evaluate the effect of serum on cell health and NET activity to determine the optimal concentration for the assay medium.

  • Plate Type: Utilize 384-well black, clear-bottom plates to minimize background fluorescence and light scattering.

Assay Parameter Optimization

A rigorous optimization of assay parameters is essential to ensure a sufficient signal window and robustness for HTS.

ParameterDescriptionOptimization StrategyTarget Value
ASP+ Concentration The concentration of the fluorescent substrate.Determine the Michaelis-Menten constant (Km) for ASP+ uptake. Use a concentration at or near the Km to ensure sensitivity to competitive inhibitors.~ Km value
Incubation Time The duration of compound pre-incubation and ASP+ uptake.Perform time-course experiments to identify the linear range of ASP+ uptake and the optimal pre-incubation time for inhibitor binding.15-30 minutes
DMSO Tolerance The maximum concentration of dimethyl sulfoxide (DMSO) that does not significantly affect cell viability or NET activity.Test a range of DMSO concentrations to determine the highest tolerable level.≤ 1%
Positive Control (Inhibitor) A known NET inhibitor to define the maximal inhibition signal.Use a well-characterized inhibitor like reboxetine or desipramine.IC90 concentration
Negative Control Defines the basal NET uptake signal.Use vehicle (DMSO) only.N/A

High-Throughput Screening Workflow

The following diagram illustrates the key steps in the HTS campaign for identifying 2-benzylmorpholine analog NET inhibitors.

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_analysis Data Analysis p1 Seed hNET-HEK293 cells in 384-well plates p2 Incubate overnight p1->p2 s1 Compound Dispensing (2-Benzylmorpholine Analogs) p2->s1 s2 Pre-incubation s1->s2 s3 ASP+ Addition s2->s3 s4 Incubation s3->s4 s5 Fluorescence Reading s4->s5 d1 Raw Data Normalization s5->d1 d2 Z'-factor Calculation d1->d2 d3 Hit Identification d2->d3

HTS workflow for 2-benzylmorpholine analogs.

Detailed HTS Protocol

Materials:

  • hNET-HEK293 cells

  • Assay medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • ASP+ fluorescent substrate

  • 2-Benzylmorpholine analog library (dissolved in 100% DMSO)

  • Positive control (e.g., Reboxetine)

  • 384-well black, clear-bottom tissue culture-treated plates

  • Automated liquid handling system

  • Fluorescence plate reader

Protocol:

  • Cell Plating:

    • Aspirate the growth medium from a confluent flask of hNET-HEK293 cells.

    • Wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in assay medium and adjust the cell density to the optimized concentration.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Addition:

    • On the day of the assay, prepare compound plates by diluting the 2-benzylmorpholine analog library and controls in KRH buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 1%.

    • Remove the assay plates from the incubator and wash the cells twice with 40 µL of KRH buffer using an automated plate washer.

    • Add 10 µL of the diluted compounds or controls to the respective wells.

  • Pre-incubation:

    • Incubate the plates at room temperature for the optimized pre-incubation time (e.g., 20 minutes).

  • ASP+ Addition and Uptake:

    • Prepare a solution of ASP+ in KRH buffer at 2X the final optimized concentration.

    • Add 10 µL of the ASP+ solution to all wells.

    • Incubate the plates at room temperature for the optimized uptake time (e.g., 15 minutes), protected from light.

  • Signal Detection:

    • Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for ASP+ (e.g., Ex: 485 nm, Em: 615 nm).

Data Analysis and Hit Confirmation

Primary Data Analysis and Quality Control

The primary goal of the initial data analysis is to identify "hits" that exhibit significant inhibition of NET activity.

Data Normalization: Raw fluorescence data should be normalized to the plate controls to account for plate-to-plate variability. The percent inhibition can be calculated as follows:

% Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the sample wells.

Hit Confirmation and Triage

The initial hits from the primary screen require a rigorous confirmation and triage process to eliminate false positives and prioritize the most promising compounds.

Hit_Confirmation_Cascade cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays cluster_lead Lead Optimization ps1 Single Concentration Screen hc1 Re-test in Primary Assay ps1->hc1 hc2 Dose-Response Curve (IC50) hc1->hc2 sa1 Orthogonal Assay (e.g., Radioligand Binding) hc2->sa1 sa2 Selectivity Profiling (SERT, DAT) sa1->sa2 sa3 Cytotoxicity Assay sa2->sa3 lo1 Structure-Activity Relationship (SAR) Studies sa3->lo1

Hit confirmation and triage cascade.

4.2.1. Dose-Response Confirmation: Confirmed hits should be re-tested in the primary assay over a range of concentrations (typically 8-10 points) to determine their potency (IC50 value).

4.2.2. Orthogonal Assays: To rule out assay artifacts, hits should be validated in an orthogonal assay that employs a different detection technology. A radioligand binding assay using a tritiated NET ligand (e.g., [3H]-nisoxetine) is a suitable orthogonal method.

4.2.3. Selectivity Profiling: To assess the selectivity of the confirmed hits, they should be tested for activity against other monoamine transporters, primarily the serotonin transporter (SERT) and the dopamine transporter (DAT).

4.2.4. Cytotoxicity Assessment: A cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be performed to eliminate compounds that inhibit NET activity due to general toxicity.

Conclusion

The high-throughput screening of 2-benzylmorpholine analogs is a promising strategy for the discovery of novel and selective NET inhibitors. The detailed protocols and workflows presented in this application note provide a robust framework for conducting a successful HTS campaign, from assay development to hit validation. The identification of potent and selective NET inhibitors from this chemical class could lead to the development of new therapeutics for a variety of neurological and psychiatric disorders.

References

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(7), 512-514.
  • Chen, J., et al. (2006). A fluorescence probe based method measuring MAO-A and MAO-B activity was established and optimized. Acta Pharmacologica Sinica, 27(1), 116-122.
  • Cui, X., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1629.
  • D'Amico, M., et al. (2021).
  • Molecular Imaging and Contrast Agent Database (MICAD). (2009). (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine.
  • Molecular Imaging and Contrast Agent Database (MICAD). (2006). (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link]

  • Rathi, E., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 30.
  • Saha, R., & Mortensen, O. V. (2018). Discovery and Development of Monoamine Transporter Ligands. Topics in medicinal chemistry, 29, 1-43.
  • Singh, O. M., et al. (2010).
  • Wang, L., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 356-365.
  • Zhao, R., et al. (2015). [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. Yao Xue Xue Bao, 50(9), 1116-1121.
  • Di Zazzo, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2239-2263.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Di Pietro, O., & Blasi, F. (2016).
  • Fernández-García, R., et al. (2024). Development of a High-Throughput Screening Platform and a Pathogenesis Model for Leishmania Infection Based on Mouse Hepatic Organoids. International Journal of Molecular Sciences, 25(3), 1774.
  • Ghaffar, A., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100511.
  • Wang, L., et al. (2011). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Archiv der Pharmazie, 344(5), 316-323.
  • Cui, X., et al. (2023). (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of the chiral separation of 2-Benzylmorpholine. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the enantioselective analysis and purification of this important chiral intermediate. As a molecule with a stereogenic center, the separation of its enantiomers is critical for understanding its pharmacological and toxicological profile.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to empower you to overcome common challenges and achieve robust, reproducible chiral separations.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of 2-Benzylmorpholine using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Poor or No Enantiomeric Resolution

Question: I am injecting a racemic standard of 2-Benzylmorpholine, but I am seeing only a single peak or two poorly resolved peaks. What are the potential causes and how can I improve the resolution?

Answer:

Achieving baseline resolution (Rs > 1.5) is the primary goal of any chiral separation.[3] Poor resolution is a common challenge and can stem from several factors related to your method and instrumentation.[4][5]

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[6] If the chosen CSP does not provide adequate stereoselectivity for 2-Benzylmorpholine, you will not achieve separation.

    • Solution:

      • Screen Different CSPs: Based on the structure of 2-Benzylmorpholine (a secondary amine with a benzyl group), polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point due to their broad applicability.[7] Consider screening columns with different derivatizations, such as Chiralpak IA, IB, IC, etc.

      • Consider Other CSP Types: If polysaccharide columns are unsuccessful, explore other options like cyclodextrin-based or protein-based CSPs, which can offer different chiral recognition mechanisms.[8]

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a critical role in modulating the interactions between the analyte and the CSP.[9]

    • Solution:

      • Normal Phase vs. Reversed-Phase: For polysaccharide CSPs, start with normal-phase conditions (e.g., hexane/isopropanol or hexane/ethanol). The polarity of the alcohol modifier can significantly impact selectivity.

      • Mobile Phase Additives: Due to the basic nature of the morpholine nitrogen in 2-Benzylmorpholine, peak tailing can be an issue. Adding a small amount of a basic additive like diethylamine (DEA) or a competing base to the mobile phase can improve peak shape and, consequently, resolution.[10] Conversely, an acidic additive might be necessary depending on the CSP and mobile phase.[11]

      • Systematic Optimization: Methodically vary the ratio of your mobile phase components (e.g., decrease the percentage of the alcohol modifier in normal phase to increase retention and potentially improve resolution).

  • Incorrect Flow Rate or Temperature: These parameters influence the kinetics of the separation.[5][12]

    • Solution:

      • Flow Rate: A lower flow rate generally allows for more interactions between the analyte and the CSP, which can lead to better resolution, albeit with longer run times.

      • Temperature: Temperature affects both the viscosity of the mobile phase and the thermodynamics of the chiral recognition process.[12] Systematically evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.

Troubleshooting Flowchart for Poor Resolution

G start Poor or No Resolution csp Is the CSP appropriate for 2-Benzylmorpholine? start->csp screen_csp Screen a range of polysaccharide and other CSPs. csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase optimize_mp Adjust solvent ratios. Add acidic/basic modifiers (e.g., DEA for the basic nitrogen). mobile_phase->optimize_mp No conditions Are the flow rate and temperature optimal? mobile_phase->conditions Yes optimize_mp->conditions optimize_conditions Lower the flow rate. Screen different temperatures. conditions->optimize_conditions No end Resolution Achieved conditions->end Yes optimize_conditions->end

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Peak Tailing or Asymmetry

Question: My peaks for 2-Benzylmorpholine are showing significant tailing, making accurate integration and quantification difficult. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like 2-Benzylmorpholine is often due to strong, undesirable interactions with acidic silanol groups on the silica support of the CSP or secondary interactions with the stationary phase itself.

Potential Causes & Step-by-Step Solutions:

  • Secondary Interactions with Silica: The basic nitrogen of the morpholine ring can interact strongly with residual acidic silanols on the silica surface.

    • Solution:

      • Use a Basic Additive: As mentioned previously, adding a small concentration (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase is highly effective. These additives compete with your analyte for the active sites, masking the silanols and leading to more symmetrical peaks.

      • Choose an appropriate CSP: Modern CSPs are often based on high-purity silica with reduced silanol activity, which can minimize this issue.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.

      • Use a Preparative Column for Larger Loads: If you need to purify larger quantities, switch to a column with a larger internal diameter and particle size designed for preparative chromatography.

  • Column History and Contamination: Residual acidic or basic modifiers from previous analyses can affect the performance of your column.[13]

    • Solution:

      • Dedicate a Column: If possible, dedicate a specific chiral column for methods that use basic additives to avoid cross-contamination.

      • Thorough Column Washing: Ensure your column is thoroughly flushed with an appropriate solvent (e.g., isopropanol) before and after use. Always follow the manufacturer's guidelines for column care.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is generally most successful for separating basic compounds like 2-Benzylmorpholine?

A1: Polysaccharide-based CSPs, particularly those with carbamate derivatives of cellulose and amylose (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA, IB, etc.), are highly versatile and often a successful starting point for the separation of a wide range of chiral compounds, including those with basic nitrogen groups.[7][10] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which can be effective for a molecule with the structural features of 2-Benzylmorpholine.[8][11]

Q2: Should I start with normal-phase or reversed-phase chromatography for method development?

A2: For polysaccharide-based CSPs, it is often recommended to start with normal-phase chromatography (e.g., hexane/alcohol mixtures). This is because the chiral recognition mechanisms are often more pronounced in these conditions. However, reversed-phase conditions (e.g., water/acetonitrile or water/methanol with buffers) can also be effective and may be necessary if your sample has limited solubility in non-polar solvents. Some modern immobilized polysaccharide CSPs show excellent stability and performance in reversed-phase mode.

Q3: How do I validate my chiral separation method according to regulatory guidelines?

A3: Method validation for a chiral separation should follow ICH guidelines and typically includes the following parameters:[14][15]

  • Specificity: Demonstrate that the method can resolve the two enantiomers from each other and from any impurities or degradation products.

  • Linearity: Establish a linear relationship between the concentration of each enantiomer and its peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of each enantiomer.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments) of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified. This is particularly important for determining enantiomeric purity.

  • Robustness: Evaluate the method's performance when small, deliberate changes are made to parameters like mobile phase composition, flow rate, and temperature.

Validation Parameter Typical Acceptance Criteria
Resolution (Rs) > 1.5 for baseline separation
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) Typically 98-102%
Precision (% RSD) ≤ 2% for the major peak; ≤ 5-10% for the minor peak at the LOQ

Q4: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of 2-Benzylmorpholine?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a "green" chromatography technique.[16] It typically uses supercritical CO₂ as the main mobile phase component, often with a small amount of an alcohol co-solvent (e.g., methanol). For a basic compound like 2-Benzylmorpholine, adding a basic additive to the co-solvent is usually necessary to achieve good peak shape. SFC often provides faster separations and higher efficiency compared to normal-phase HPLC.[16]

Part 3: Experimental Protocols

Protocol 1: Generic Screening Protocol for Chiral Method Development

This protocol outlines a systematic approach to screen for suitable chiral separation conditions for 2-Benzylmorpholine.

1. Sample Preparation: a. Prepare a stock solution of racemic 2-Benzylmorpholine at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol). b. Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase as the diluent.

2. Chromatographic System:

  • HPLC or UHPLC system with a UV detector.
  • Set the detection wavelength to an appropriate value for 2-Benzylmorpholine (e.g., 254 nm, or determine the λmax by UV scan).

3. Screening Workflow:

G cluster_0 Phase 1: CSP Screening (Normal Phase) cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Condition Refinement csp1 Chiralpak IA mp1 Hexane/IPA (90/10) + 0.1% DEA csp1->mp1 mp2 Hexane/EtOH (85/15) + 0.1% DEA csp1->mp2 csp2 Chiralpak IB csp2->mp1 csp2->mp2 csp3 Chiralcel OD-H csp3->mp1 csp3->mp2 temp Temperature Study (15, 25, 40 °C) mp1->temp mp2->temp flow Flow Rate Study (e.g., 0.5, 0.7, 1.0 mL/min) temp->flow start Start Screening start->csp1 start->csp2 start->csp3

Caption: A workflow for systematic chiral method development screening.

4. Initial Screening Conditions:

  • Columns: Screen a set of complementary polysaccharide-based columns (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H; 250 x 4.6 mm, 5 µm).
  • Mobile Phases:
  • A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
  • B: n-Hexane/Ethanol (85:15, v/v) + 0.1% DEA
  • Flow Rate: 1.0 mL/min
  • Temperature: 25°C
  • Injection Volume: 5 µL

5. Evaluation and Optimization: a. Evaluate the screening runs for any signs of separation (e.g., peak broadening, shoulders, or partial separation). b. Select the CSP/mobile phase combination that shows the most promise. c. Systematically optimize the mobile phase by varying the alcohol content in 1-2% increments to fine-tune retention and resolution. d. If resolution is still not optimal, perform a temperature and flow rate study as outlined in the troubleshooting section.

References

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?[Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • Taylor & Francis Online. Chiral Drug Separation. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Google Patents. Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Semantic Scholar. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Unife. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • AFMPS. Journal of Chromatography A. [Link]

  • PubMed. Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. [Link]

  • PubMed. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • University of Dhaka. Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]

  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. [Link]

  • Preprints.org. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • LCGC North America. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]

  • ResearchGate. Techniques used for the separation of enantiomers. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • CORE. Processes to separate enantiomers. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Benzylmorpholine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-benzylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and successfully optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of 2-benzylmorpholine, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following outlines potential causes and systematic troubleshooting steps.

Potential Causes & Solutions
Potential Cause Underlying Rationale Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or incrementally increasing the temperature. Ensure the molar ratios of your reactants are correct.
Poor Reagent Quality Degradation or impurity of starting materials, such as 2-benzylmorpholine or the derivatizing agent, can significantly impact the reaction outcome.Verify the purity of your reagents using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting materials before use.
Suboptimal Solvent Choice The solvent plays a crucial role in dissolving reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction rate.Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often suitable for N-alkylation reactions as they can stabilize charged intermediates.[1]
Ineffective Base For reactions requiring a base, its strength is critical for deprotonation or neutralization of acidic byproducts.For N-alkylation, stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) may be necessary to achieve a reasonable reaction rate.[1]
Product Loss During Workup The desired product may be lost during the extraction or purification steps.Optimize your workup procedure. Ensure the pH is appropriate for extraction and consider alternative purification methods like flash chromatography.[1][2]
Issue 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Causes & Solutions
Side Product Plausible Mechanism Mitigation Strategy
N,N-Dialkylation The mono-alkylated product can undergo a second alkylation, leading to a tertiary amine.Use a slight excess of 2-benzylmorpholine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1] Running the reaction to partial conversion can also favor mono-alkylation.
Over-acylation In acylation reactions, the initially formed amide can sometimes react further.Carefully control the stoichiometry of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help to minimize this side reaction.
Elimination Products If using a secondary or tertiary alkyl halide as the derivatizing agent, elimination reactions can compete with substitution.Consider using a less hindered alkylating agent or milder reaction conditions (e.g., lower temperature).
Ring Opening Under harsh acidic or basic conditions, the morpholine ring can potentially open.Employ milder reaction conditions. If strong acids or bases are necessary, carefully control the temperature and reaction time.
Issue 3: Racemization or Epimerization

For chiral 2-benzylmorpholine, maintaining stereochemical integrity during derivatization is often critical.

Potential Causes & Solutions
  • Harsh Reaction Conditions: High temperatures or the use of strong bases can lead to racemization at the C2 position.

    • Solution: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Screen different bases and solvents to find a system that minimizes racemization.

  • Kinetic Resolution: If the derivatization reaction proceeds at significantly different rates for the two enantiomers, this can lead to an apparent "racemization" of the starting material as one enantiomer is consumed faster.

    • Solution: Ensure the reaction goes to completion to avoid skewed enantiomeric ratios in the product.

It is important to note that derivatization itself is a technique used to separate enantiomers by converting them into diastereomers, which can then be separated by chromatography.[3][4]

Section 2: Frequently Asked Questions (FAQs)

N-Alkylation Reactions

Q1: What are the best general conditions for N-alkylation of 2-benzylmorpholine?

A1: A common starting point for N-alkylation is to use a polar aprotic solvent like DMF or acetonitrile, with a base such as potassium carbonate (K₂CO₃).[1][5] The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-140°C), depending on the reactivity of the alkylating agent.[1]

Q2: My N-alkylation reaction is very slow. What can I do to speed it up?

A2: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gradually increase the reaction temperature while monitoring for side product formation.[1]

  • Use a stronger base: Switching from K₂CO₃ to a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can accelerate the reaction.[1]

  • Choose a more appropriate solvent: Solvents like DMF or DMSO can help to stabilize charged intermediates and increase the reaction rate.[1]

N-Acylation Reactions

Q3: What are some common reagents for the N-acylation of 2-benzylmorpholine?

A3: Acyl chlorides and acid anhydrides are frequently used for N-acylation in the presence of a base like triethylamine (Et₃N) or pyridine to neutralize the acid byproduct.[6]

Q4: I am observing decomposition of my product during N-acylation. How can I prevent this?

A4: Decomposition can occur under harsh conditions. Consider using milder acylating agents, such as activated esters, or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with the corresponding carboxylic acid.

Chiral Derivatization

Q5: What is the purpose of chiral derivatization of 2-benzylmorpholine?

A5: Chiral derivatization is often employed to separate the enantiomers of 2-benzylmorpholine.[7] By reacting the racemic mixture with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC.[3][4]

Q6: Can the derivatization process itself cause racemization?

A6: Yes, under certain conditions, the stereocenter can be affected.[3] It is crucial to use mild reaction conditions and to verify the stereochemical purity of the product.

Section 3: Experimental Protocols & Workflows

General Protocol for N-Alkylation of 2-Benzylmorpholine

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary.

  • Reactant Preparation: To a solution of 2-benzylmorpholine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) to the mixture. The addition can be done dropwise if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 140°C).[1] Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Workflow for Troubleshooting Low Yield in N-Alkylation

G start Low Yield in N-Alkylation check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes check_reagents Verify Reagent Purity incomplete->check_reagents No increase_time->check_completion increase_temp Increase Temperature increase_time->increase_temp increase_temp->check_completion impure_reagents Impure Reagents check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes check_conditions Review Reaction Conditions impure_reagents->check_conditions No purify_reagents->start suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions change_solvent Change Solvent (e.g., DMF, DMSO) suboptimal_conditions->change_solvent Yes optimize_workup Optimize Workup/Purification suboptimal_conditions->optimize_workup No change_base Use Stronger Base (e.g., t-BuOK) change_solvent->change_base change_base->start end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Reaction Pathway: N-Derivatization of 2-Benzylmorpholine

G cluster_0 N-Alkylation cluster_1 N-Acylation 2-Benzylmorpholine_A 2-Benzylmorpholine Product_A N-Alkyl-2-benzylmorpholine 2-Benzylmorpholine_A->Product_A + R-X, Base AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product_A Base_A Base (e.g., K₂CO₃) Base_A->Product_A 2-Benzylmorpholine_B 2-Benzylmorpholine Product_B N-Acyl-2-benzylmorpholine 2-Benzylmorpholine_B->Product_B + RCOCl, Base AcylChloride RCOCl (Acyl Chloride) AcylChloride->Product_B Base_B Base (e.g., Et₃N) Base_B->Product_B

Sources

Technical Support Center: 2-Benzylmorpholine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Methods for 2-Benzylmorpholine (2-BM) Audience: Researchers, Medicinal Chemists, and Process Development Scientists Reference ID: 2-BM-PUR-V1.0[1]

Introduction: The Challenge of the Secondary Amine

2-Benzylmorpholine (C₁₁H₁₅NO) presents a classic "deceptive simplicity" in organic synthesis.[1] As a chiral secondary amine, it suffers from three distinct purification hurdles:

  • Silanol Interaction: The basic nitrogen interacts strongly with acidic silanol groups on silica, causing severe peak tailing during chromatography.[1][2][3]

  • Phase Behavior: The free base is often an oil or low-melting solid, making direct crystallization difficult without salt formation.[1]

  • Enantiomeric Purity: The C2 chiral center requires rigorous resolution methods if asymmetric synthesis was not employed.[1]

This guide provides a modular approach to purification, moving from crude workup to high-purity isolation.[1]

Module 1: The First Line of Defense (Acid-Base Extraction)

Context: Before chromatography, you must remove neutral organic impurities (unreacted benzyl halides, amides) and water-soluble salts. 2-Benzylmorpholine has a pKa of approximately 7.4 – 7.8 (inferred from morpholine analogs).[1] This relatively low basicity compared to primary amines allows for a "pH swing" purification.[1]

Workflow Diagram: The pH Swing

AcidBaseExtraction cluster_legend Key Mechanism Start Crude Reaction Mixture (2-BM + Impurities) Acidify Step 1: Acidify to pH 2-3 (Use 1M HCl) Start->Acidify Wash Step 2: Wash with Non-Polar Solvent (Et2O or DCM) Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer: Contains Neutral Impurities (DISCARD) Sep1->OrgWaste Top Layer (if Et2O) AqLayer Aqueous Layer: Contains 2-BM HCl Salt Sep1->AqLayer Bottom Layer Basify Step 3: Basify to pH 10-12 (Use 2M NaOH or NH4OH) AqLayer->Basify Extract Step 4: Extract into Organic (DCM or EtOAc) Basify->Extract Final Pure 2-BM Free Base (Concentrate in vacuo) Extract->Final Legend At pH < 4, 2-BM is protonated (water soluble). At pH > 10, 2-BM is neutral (organic soluble).

Figure 1: The Acid-Base "Swing" protocol selectively isolates the amine by manipulating its ionization state.[1]

Troubleshooting Guide: Extraction
SymptomProbable CauseCorrective Action
Emulsion formation Surfactant-like impurities or vigorous shaking.[1]1. Add brine (sat. NaCl) to increase ionic strength.2.[1] Filter the biphasic mixture through a Celite pad .3. Wait; time is often the best reagent.
Low Recovery pH swing was insufficient.Check aqueous pH after mixing. The target pH must be >10 to ensure the amine is fully deprotonated (free base).
Product in Waste "Salting out" effect pushed organic into aqueous.[1]If using THF/Water mixtures, ensure THF is removed before extraction.[1] Use DCM for extraction as it is heavier than water and highly solubilizing for morpholines.[1]

Module 2: High-Throughput Purification (Flash Chromatography)

Context: If extraction yields <95% purity, flash chromatography is required.[1] The secondary amine of 2-BM drags on silica, resulting in broad, tailing peaks that co-elute with impurities.

The "Anti-Tailing" Protocol

Standard Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)[1]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[1]

The Golden Ratio:

DCM : MeOH : NH₄OH (90 : 9 : 1) Note: If using TEA, use 1-2% TEA in the mobile phase. Ammonia is preferred as it is volatile and easier to remove.

FAQ: Chromatography Issues

Q: Why is my product eluting immediately (Rf ~ 0.9)?

  • A: Your solvent is too polar.[1] Morpholines are less polar than primary amines.[1] Switch to Ethyl Acetate / Hexanes with 1% TEA. Start at 20% EtOAc.[1]

Q: I see "ghost peaks" or baseline drift.

  • A: This is likely TEA accumulation.[1] Ensure your column is equilibrated with the modifier for at least 10 column volumes (CV) before injection.

Q: Can I use Alumina instead of Silica?

  • A: Yes. Neutral Alumina (Activity Grade III) is excellent for amines because it lacks the acidic protons of silica. You can often omit the TEA modifier, which simplifies workup.

Module 3: Ultimate Purity (Crystallization & Salt Formation)[1]

Context: The free base of 2-BM is prone to oxidation and is difficult to weigh accurately. Converting it to a salt (HCl or Oxalate) is the industry standard for long-term storage and high purity (>99%).[1]

Protocol: Hydrochloric Acid Salt Formation
  • Dissolve 2-BM free base in dry Diethyl Ether or 1,4-Dioxane (0.1 g/mL).

  • Cool solution to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

  • Observation: A white precipitate should form immediately.[1]

  • Filter under Nitrogen (hygroscopic risk).[1] Wash with cold ether.[1]

Troubleshooting Logic: "Oiling Out"

"Oiling out" occurs when the salt forms a second liquid phase rather than a crystal lattice.

OilingOut Problem Precipitate is an Oil/Gum (Not Crystalline) SolventCheck Check Solvent System Problem->SolventCheck TooPolar Solvent too polar? (e.g., Methanol/Water) SolventCheck->TooPolar Yes TooNonPolar Solvent too non-polar? (e.g., Pure Hexane) SolventCheck->TooNonPolar No Action1 Add Anti-solvent dropwise (Et2O or Hexane) to induce nucleation TooPolar->Action1 Action2 Scratch glass with spatula or Add Seed Crystal TooNonPolar->Action2 Action3 Switch Counter-ion (Try Oxalic Acid or Fumaric Acid) Action1->Action3 If fails Action2->Action3 If fails

Figure 2: Decision tree for resolving amorphous salt formation.

Module 4: Chiral Resolution (The Special Case)

Context: 2-Benzylmorpholine has a chiral center at C2.[1] Synthesis from non-chiral pools yields a racemate.[1] Biological activity often depends on a specific enantiomer.[1]

Method A: Diastereomeric Crystallization (Scalable)
  • Resolving Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1]

  • Solvent: Ethanol/Water mixtures.[1]

  • Mechanism: One enantiomer forms a less soluble salt with the tartrate, crystallizing out. The other remains in the mother liquor.

  • Validation: Release the free base of the crystals and check optical rotation

    
    .
    
Method B: Chiral HPLC (Analytical/Semi-Prep)
  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Note: The amine modifier (Diethylamine) is critical to prevent peak broadening on chiral columns.

Summary of Physical Data

PropertyValueNotes
Molecular Weight 177.24 g/mol Free Base
Boiling Point ~135°C (at 10 mmHg)High vacuum required for distillation
pKa ~7.6Estimated (Conjugate Acid)
HCl Salt MP 122-124°CHygroscopic
Storage 2-8°C, Inert GasFree base absorbs CO₂ from air

References

  • Preparation of Morpholine Derivatives

    • Title: Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.[1][4]

    • Source: PrepChem / Patent Literature (US3083202).[1]

    • Relevance: Establishes HCl salt formation protocols and melting points for benzyl-morpholine analogs.
    • URL:[Link]

  • Chromatographic Troubleshooting

    • Title: LC Troubleshooting—All of My Peaks are Tailing!
    • Source: Restek Chromatography Technical Guide.[1]

    • Relevance: Defines the mechanism of silanol interactions with amines and the necessity of mobile phase buffers.
    • URL:[Link]

  • Chiral Resolution Strategies

    • Title: Techniques used for the separation of enantiomers.[5][6][7][8]

    • Source: ResearchGate / Tung et al. (1995).[1][6]

    • Relevance: Validates diastereomeric crystallization and chiral HPLC as primary methods for amine resolution.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-Benzylmorpholine (PubChem CID 125510).[1]

    • Source: National Institutes of Health (NIH) PubChem.[1]

    • Relevance: Verification of molecular weight, structure, and safety hazards (H302, H315).
    • URL:[Link][1]

Sources

addressing inconsistencies in 2-Benzylmorpholine bioactivity assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Inconsistencies in In Vitro and Ex Vivo Assays Lead Scientist: Senior Application Scientist, Lead Discovery

Introduction: The "Deceptive Scaffold"

Welcome to the technical support hub for 2-Benzylmorpholine . This scaffold is structurally related to phenmetrazine and acts primarily as a monoamine reuptake inhibitor (specifically NET and DAT).[1]

Why are you seeing inconsistencies? 2-Benzylmorpholine presents a "perfect storm" of assay interference variables:

  • Chirality: It possesses a chiral center at the C2 position.[1] The (S)- and (R)-enantiomers often exhibit >100-fold differences in potency, yet racemic mixtures are frequently supplied as "generic" reagents.[1]

  • Lysosomotropism: As a lipophilic secondary amine (LogP ~2.2, pKa ~8.5), it is prone to lysosomal trapping , creating false positives in cellular uptake assays.[1]

  • Adsorption: The benzyl moiety drives non-specific binding (NSB) to polystyrene plastics, reducing free concentration

    
     in the assay well.[1]
    

This guide provides self-validating protocols to isolate and eliminate these variables.

Module 1: Stereochemical Integrity

The Issue: "My IC50 values shift by an order of magnitude between batches." The Cause: Enantiomeric impurity.[1] The (+)-enantiomer is typically the bioactive species for appetite suppression and reuptake inhibition, while the (-)-enantiomer may be inactive or off-target.[1]

Diagnostic Workflow

Before running any bioassay, you must validate the Enantiomeric Excess (ee) of your material.[1] A "Racemic" label often hides a non-50:50 ratio depending on the synthesis route (e.g., ring closure of chiral amino alcohols vs. reductive amination).[1]

Protocol: Chiral Purity Validation

Do not rely on optical rotation alone; it is insensitive to minor impurities.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1] Note: Diethylamine is critical to suppress tailing of the morpholine amine.

  • Detection: UV at 210 nm (Benzyl absorption).

  • Acceptance Criteria:

    
    . If 
    
    
    
    , repurify.[1]
Visualizing the Stereochemical Logic

StereochemLogic Start Inconsistent Potency Data CheckLabel Check Reagent Label: Racemic vs. Enantiopure Start->CheckLabel IsRacemic Is it Racemic? CheckLabel->IsRacemic RacemicPath Expect 50% Potency (Theoretical Max) IsRacemic->RacemicPath Yes PurePath Run Chiral HPLC IsRacemic->PurePath No (Claimed Pure) ResultHigh ee > 98% PurePath->ResultHigh ResultLow ee < 95% PurePath->ResultLow Action1 Proceed to Assay ResultHigh->Action1 Action2 Recrystallize/Repurify (Tartaric Acid Resolution) ResultLow->Action2

Figure 1: Decision tree for validating stereochemical integrity before assay commitment.

Module 2: Physicochemical Interference (NSB & Solubility)

The Issue: "I see low recovery in mass balance checks" or "The compound precipitates in the buffer." The Cause: The hydrophobic benzyl group drives plastic binding, while the amine creates pH-dependent solubility cliffs.

FAQ: Solubility & Handling

Q: Can I store 2-benzylmorpholine in plastic tubes? A: No. The benzyl group interacts with polypropylene.[1]

  • Solution: Store all stocks in glass vials with PTFE-lined caps.

  • Dilution: Perform serial dilutions in glass or low-binding polypropylene (LBP) plates.

Q: My compound crashes out when I add it to the assay buffer. A: This is "Solvent Shock." You are likely spiking 100% DMSO stock directly into an aqueous buffer.[1]

  • Mechanism: The morpholine nitrogen is basic (pKa ~8.5).[1] At pH > 7.4, the uncharged species dominates, reducing solubility.[1]

  • Protocol:

    • Prepare 1000x stock in DMSO.[1]

    • Intermediate Step: Dilute 1:10 into a "Transition Buffer" (Buffer + 10% DMSO + 0.1% Pluronic F-127).

    • Final Step: Dilute into the final assay well.

    • Pluronic F-127 acts as a dispersant to prevent micro-precipitation.[1]

Module 3: The Lysosomal Trapping Trap

The Issue: "My cellular uptake assay shows massive accumulation, but the target binding assay is weak." The Cause: Lysosomotropism. 2-Benzylmorpholine is a lipophilic amine.[1] It diffuses through the cell membrane (neutral pH), enters the lysosome (acidic pH ~5.0), becomes protonated, and is trapped.[1] This mimics "active uptake" but is actually off-target accumulation.[1]

Protocol: Differentiating Specific Uptake from Lysosomal Trapping

Objective: Verify if signal is transporter-mediated (NET/DAT) or lysosomal.

Step-by-Step:

  • Control A (Standard): Run uptake assay at 37°C.

  • Control B (4°C Block): Run uptake assay at 4°C.

    • Logic: Transporters are temperature-dependent; diffusion/trapping is less so.[1]

    • Result: If signal persists at 4°C, it is NSB or diffusion.[1]

  • Control C (Lysosomal Inhibition): Pre-treat cells with 50 µM Chloroquine or 10 mM NH₄Cl for 30 minutes.[1]

    • Logic: These agents raise lysosomal pH, preventing trapping.[1]

    • Result: If signal drops significantly with Chloroquine, your previous data was an artifact of lysosomal trapping.[1]

Data Interpretation Table
ObservationConditionDiagnosisAction
High Signal 37°CStandardInconclusive (could be both).[1]
High Signal 4°CNSB/Diffusion Use wash steps with 1% BSA; check plastic binding.[1]
Signal Drops + ChloroquineLysosomal Trapping CRITICAL: All future assays must include a lysosomotropic blocker or use short incubation times (<10 min).[1]
Signal Stable + ChloroquineTrue Uptake Validated transporter activity.[1]
Visualizing Cellular Dynamics

CellDynamics Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion Target Target Transporter (NET/DAT) Extracellular->Target Specific Binding Lysosome Lysosome (pH 5.0) Cytosol->Lysosome Diffusion CompoundProtonated 2-Benzylmorpholine-H+ (Trapped) Lysosome->CompoundProtonated Protonation (Trapping) Target->Cytosol Transport Compound 2-Benzylmorpholine (Neutral)

Figure 2: Mechanism of Lysosomal Trapping.[1] The compound enters passively but becomes protonated and trapped in the acidic lysosome, creating false accumulation data.

Module 4: Validated Assay Protocol (DAT/NET Uptake)

To ensure consistency, use this standardized protocol for measuring reuptake inhibition.

Reagents:

  • Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.[1]

  • Blocker: 0.1% BSA (Essential to prevent plastic loss).[1]

  • Substrate: [3H]-Dopamine or [3H]-Norepinephrine (Use low specific activity to avoid saturation).[1]

Workflow:

  • Plate Prep: Coat plates with Poly-D-Lysine (PDL) to ensure cell adherence during wash steps.[1]

  • Equilibration: Wash cells 2x with KRH buffer.

  • Pre-incubation: Add 2-Benzylmorpholine (diluted in KRH + 0.1% BSA) for 10 minutes .

    • Note: Do not exceed 15 minutes to minimize lysosomal accumulation.

  • Uptake: Add radioligand and incubate for 5-8 minutes at 37°C.

    • Why so short? Initial rate conditions are required for Michaelis-Menten kinetics.[1] Longer times introduce efflux/metabolism variables.[1]

  • Termination: Rapidly aspirate and wash 3x with Ice-Cold KRH.[1]

    • Ice-cold is non-negotiable to freeze transporter activity instantly.[1]

  • Lysis: Add 1% SDS or 0.1N NaOH and count via Scintillation.

References

  • Stereochemistry & Synthesis

    • Brown, G. R., et al. (1983).[1] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Medicinal Chemistry.[1]

  • Assay Interference (Lysosomotropism)

    • Nadanaciva, S., et al. (2011).[1] Lysosomal Sequestration of Lipophilic Amine Drugs in Immortalized Human Hepatocytes.[1][2] NIH Assay Guidance Manual.[1]

  • Solubility & Handling

    • Li, Di, et al. (2015).[1] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.[1] NIH Assay Guidance Manual.[1]

  • General Assay Guidance

    • Sittampalam, G. S., et al. (2004).[1] Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Sources

Navigating the Synthesis of 2-Benzylmorpholine: A Technical Guide to Solvent Selection and Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their reactions. In the synthesis of this valuable morpholine derivative, solvent selection is a critical parameter that can significantly influence reaction kinetics, product purity, and overall success. This document provides in-depth, experience-driven insights into troubleshooting common issues and optimizing your reaction conditions through strategic solvent choice.

Understanding the Synthetic Landscape: Common Routes to 2-Benzylmorpholine

The synthesis of 2-Benzylmorpholine can be approached through several synthetic pathways. The most common and practical routes involve either the N-alkylation of a pre-formed morpholine ring or the formation of the morpholine ring with the benzyl group already in place. Understanding the mechanism of your chosen route is paramount to effective troubleshooting.

A prevalent method involves the N-alkylation of a suitable morpholine precursor with a benzyl halide. This reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic nitrogen of the morpholine attacks the electrophilic benzylic carbon. Another common approach is the cyclization of an N-benzyldiethanolamine derivative.

cluster_0 Synthetic Strategies for 2-Benzylmorpholine Starting Materials Starting Materials Key Intermediates Key Intermediates Starting Materials->Key Intermediates Reaction 2-Benzylmorpholine 2-Benzylmorpholine Key Intermediates->2-Benzylmorpholine Cyclization / Alkylation

Caption: General overview of synthetic pathways to 2-Benzylmorpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 2-Benzylmorpholine, with a focus on providing actionable solutions related to solvent selection.

FAQ 1: My reaction yield is consistently low. What are the likely solvent-related causes?

Low yield is a frequent frustration in organic synthesis. Before resorting to drastic changes in reagents, a careful evaluation of your solvent system can often provide a solution.

Possible Cause 1: Poor Solubility of Reactants

For a reaction to proceed efficiently, the reactants must be adequately dissolved. If one of your starting materials, such as the morpholine precursor or the benzyl halide, has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.

  • Troubleshooting Protocol:

    • Solubility Test: Before running the reaction, perform a simple solubility test. Add a small amount of each reactant to your chosen solvent at the intended reaction temperature and observe for complete dissolution.

    • Solvent Screening: If solubility is an issue, consider a solvent with a different polarity. A table of common solvents and their properties is provided below for reference. For instance, if you are using a nonpolar solvent like toluene and your amine salt is not dissolving, switching to a polar aprotic solvent like DMF or acetonitrile could be beneficial.[1]

Possible Cause 2: Inappropriate Solvent Polarity for the Reaction Mechanism

The N-alkylation step in 2-benzylmorpholine synthesis is typically an S(_N)2 reaction. The rate of S(_N)2 reactions is highly dependent on the solvent's ability to solvate the transition state.

  • Expert Insight: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally excellent choices for S(_N)2 reactions.[1] They can solvate the cation of the nucleophile (the deprotonated amine) without strongly solvating the nucleophilic anion itself. This "naked" nucleophile is more reactive and leads to a faster reaction rate. In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing down the reaction.[2]

Low_Yield Low_Yield Poor_Solubility Poor_Solubility Low_Yield->Poor_Solubility Inappropriate_Polarity Inappropriate_Polarity Low_Yield->Inappropriate_Polarity Side_Reactions Side_Reactions Low_Yield->Side_Reactions Solvent_Screening Solvent_Screening Poor_Solubility->Solvent_Screening Solution Switch_to_Polar_Aprotic Switch_to_Polar_Aprotic Inappropriate_Polarity->Switch_to_Polar_Aprotic Solution for SN2 Optimize_Temperature Optimize_Temperature Side_Reactions->Optimize_Temperature Solution

Caption: Troubleshooting flowchart for low reaction yield.

FAQ 2: I'm observing significant amounts of side products, particularly over-alkylation. How can my solvent choice mitigate this?

The formation of N,N-dibenzylated byproducts is a common issue in the synthesis of secondary amines. While stoichiometry plays a key role, the reaction solvent can influence the selectivity of the reaction.

Possible Cause: High Reaction Concentration and Temperature

Highly concentrated reaction mixtures and elevated temperatures can accelerate the rate of the second alkylation step, leading to the formation of the undesired tertiary amine.

  • Solvent-Based Solution:

    • Solvent with a Lower Boiling Point: If your reaction is running at a high temperature in a high-boiling solvent like DMF or DMSO, consider switching to a solvent with a lower boiling point, such as acetonitrile or acetone. This will allow you to run the reaction at a more moderate temperature, potentially favoring the mono-alkylation product.

    • Dilution: Simply increasing the volume of the solvent can sometimes be effective. A more dilute reaction mixture can slow down the rate of the second alkylation, which is a bimolecular reaction.

Table 1: Properties of Common Solvents for 2-Benzylmorpholine Synthesis

SolventDielectric Constant (Polarity)TypeBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Excellent for dissolving a wide range of reactants; high boiling point allows for a wide temperature range.
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189Highly polar; can be difficult to remove during workup.
Acetonitrile (MeCN)37.5Polar Aprotic82Good balance of polarity and a lower boiling point; easier to remove than DMF or DMSO.
Tetrahydrofuran (THF)7.6Polar Aprotic66Lower polarity; can be a good choice when less polar conditions are desired.
Toluene2.4Nonpolar111Useful for reactions where a nonpolar environment is beneficial.
Dichloromethane (DCM)9.1Polar Aprotic40Low boiling point; useful for reactions at or near room temperature.[3][4]
Ethanol (EtOH)24.5Polar Protic78Can be used, but may slow down S(_N)2 reactions due to hydrogen bonding.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in the N-Benzylation of a Morpholine Precursor

This protocol provides a systematic approach to identifying the optimal solvent for your reaction.

  • Setup: In parallel reaction vials, place your morpholine precursor (1.0 eq) and a suitable base (e.g., K(_2)CO(_3), 1.5 eq).

  • Solvent Addition: To each vial, add a different solvent from Table 1 to achieve the desired concentration (e.g., 0.5 M).

  • Reactant Addition: Add benzyl bromide (1.1 eq) to each vial.

  • Reaction: Stir the reactions at a consistent temperature (e.g., 60 °C) for a set period (e.g., 12 hours).

  • Analysis: Quench a small aliquot from each reaction and analyze by TLC, LC-MS, or GC-MS to determine the conversion to the desired product and the formation of any byproducts.

  • Evaluation: Compare the results to identify the solvent that provides the highest conversion and selectivity.

Setup_Vials 1. Setup Vials with Reactants Add_Solvents 2. Add Different Solvents Setup_Vials->Add_Solvents Add_Benzyl_Bromide 3. Add Benzyl Bromide Add_Solvents->Add_Benzyl_Bromide Run_Reactions 4. Run Reactions Add_Benzyl_Bromide->Run_Reactions Analyze_Results 5. Analyze Results (TLC, LC-MS) Run_Reactions->Analyze_Results Select_Optimal_Solvent 6. Select Optimal Solvent Analyze_Results->Select_Optimal_Solvent

Caption: Experimental workflow for solvent screening.

Concluding Remarks

The selection of an appropriate solvent is a powerful yet often underutilized tool for optimizing the synthesis of 2-Benzylmorpholine. By understanding the underlying reaction mechanism and the physical properties of different solvents, researchers can overcome common challenges such as low yields and side product formation. This guide provides a starting point for troubleshooting and a framework for systematic optimization. Remember that the ideal solvent is reaction-specific, and empirical screening is often the most effective path to success.

References

  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. PubMed. Available at: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available at: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

Sources

analytical techniques for detecting impurities in 2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2BM-IMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Impurity Profiling & Troubleshooting for 2-Benzylmorpholine[1]

Executive Summary

2-Benzylmorpholine (2-BM) is a pharmacologically active secondary amine and a critical scaffold in medicinal chemistry (e.g., as a phenmetrazine isomer).[1] Its analysis presents three specific challenges:

  • Basicity: The secondary amine (

    
    ) interacts strongly with residual silanols in HPLC columns, causing severe peak tailing.[1]
    
  • Chirality: It possesses a stereocenter at the C2 position; enantiomeric purity is a critical quality attribute (CQA).

  • Lack of Volatility: Direct GC analysis often leads to thermal degradation or adsorption; derivatization is required.

This guide provides self-validating protocols designed to overcome these specific physicochemical hurdles.

Module 1: Related Substances by HPLC-UV/MS

Objective: Quantify synthetic byproducts (e.g., uncyclized amino alcohols, benzaldehyde) and degradation products (N-oxides).[1]

The "Basic Amine" Protocol

Why this works: Standard acidic mobile phases protonate the morpholine nitrogen (


), leading to secondary interactions with anionic silanols on the column silica backbone.[1] We utilize a High pH  strategy to keep the amine deprotonated (neutral), ensuring sharp peak shape and high resolution.
Instrument Parameters
ParameterSetting
Column XBridge C18 (or equivalent hybrid particle), 150 x 4.6 mm, 3.5 µm.[1] Note: Silica-based columns degrade at pH > 8; hybrid columns are mandatory.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (trace impurities) and 254 nm (benzyl chromophore)
Column Temp 40 °C (Reduces viscosity and improves mass transfer)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Elute polar salts
20.090Gradient ramp
25.090Column Wash
25.15Re-equilibration
Self-Validating System Suitability

Before running samples, verify the system using a standard solution of 2-BM (100 µg/mL):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , the pH is likely too low or the column has active silanols.
  • Precision: %RSD of peak area (n=6) must be

    
    .
    

Module 2: Volatile Impurities by GC-MS (Derivatization)

Objective: Detect process solvents (toluene) and volatile starting materials (benzyl chloride) that co-elute or degrade thermally.[1]

The Derivatization Strategy

Causality: 2-BM has a polar N-H bond that hydrogen bonds with the GC liner glass, causing peak broadening and "ghosting." We use Trifluoroacetic Anhydride (TFAA) to replace the active hydrogen with a trifluoroacetyl group, increasing volatility and inertness.

Derivatization Protocol
  • Preparation: Dissolve 10 mg of sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL of TFAA. Cap tightly.

  • Incubation: Heat at 60°C for 30 minutes.

  • Neutralization: Evaporate to dryness under

    
     stream (removes excess acid) and reconstitute in 1 mL Ethyl Acetate.
    
GC-MS Parameters
  • Inlet: Split 10:1, 250°C.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier: Helium @ 1.0 mL/min (Constant Flow).[1]

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Source: EI mode, 70 eV. Monitor m/z 91 (tropylium ion, benzyl fragment) and m/z 114 (morpholine fragment).[1]

Module 3: Enantiomeric Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (%ee) of the (S)- or (R)- isomer.

Technical Insight: Reverse phase chiral separation is often difficult for amines due to solubility issues with chiral selectors. Normal Phase using polysaccharide columns is the gold standard for benzyl-amines.[1]

ParameterSetting
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose derivative), 250 x 4.6 mm, 5 µm.[1]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Additive Role Diethylamine (DEA) is critical.[1] It competes for non-specific binding sites on the silica, preventing peak tailing of the basic 2-BM.[1]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the impurity type.

AnalyticalWorkflow Sample Crude 2-Benzylmorpholine ImpurityType Identify Target Impurity Sample->ImpurityType Volatiles Volatiles / Solvents (Toluene, Benzyl Chloride) ImpurityType->Volatiles NonVolatiles Non-Volatiles / Degradants (N-Oxides, Dimers) ImpurityType->NonVolatiles Isomers Enantiomers (R vs S) ImpurityType->Isomers GCMS GC-MS (Derivatized) Reagent: TFAA Volatiles->GCMS Volatility Required HPLC_RP RP-HPLC (High pH) Column: XBridge C18 NonVolatiles->HPLC_RP Polarity/UV HPLC_Chiral Normal Phase HPLC Column: Chiralpak IA Isomers->HPLC_Chiral Stereoselectivity

Figure 1: Decision matrix for impurity profiling of 2-Benzylmorpholine.

Troubleshooting Guide (FAQ)

Q1: My HPLC peaks are tailing severely ( ). What is wrong?

Diagnosis: Unwanted Secondary Interactions. Mechanism: The protonated amine (


) is ion-exchanging with residual silanols (

) on the column.[1] Solution:
  • pH Adjustment: Ensure mobile phase pH is > 9.5 (using Ammonium Bicarbonate/Ammonia). This forces the amine into its neutral state.

  • Column Switch: If using a standard silica C18, switch to a Hybrid (HILIC/Organosilica) column resistant to high pH.

  • Additive: Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols.

Q2: I see "Ghost Peaks" in my GC-MS blank runs.

Diagnosis: Injector Port Carryover. Mechanism: 2-BM is sticky.[1] Under-derivatized amine adheres to the glass liner and slowly desorbs in subsequent runs. Solution:

  • Liner Maintenance: Change the inlet liner and gold seal. Use deactivated wool liners.

  • Derivatization Check: Ensure excess TFAA is removed, but the sample is reconstituted in dry solvent. Moisture hydrolyzes the derivative back to the sticky amine.

Q3: In LC-MS, I see a mass of [M+16]. Is this an impurity?

Diagnosis: N-Oxidation.[1] Mechanism: Secondary amines are prone to oxidation by atmospheric oxygen or peroxides in aged solvents (especially THF or Ethers used in synthesis).[1] Solution:

  • Confirm: Check if the peak disappears upon adding a reducing agent (e.g., Sodium Metabisulfite) to the sample.

  • Prevention: Use fresh solvents and store 2-BM under Argon/Nitrogen.[1]

Troubleshooting Logic Tree

Troubleshooting Problem Start: Observed Issue IssueType Select Issue Type Problem->IssueType Tailing Peak Tailing (HPLC) IssueType->Tailing Ghosting Ghost Peaks (GC) IssueType->Ghosting SplitPeaks Split Peaks (Chiral) IssueType->SplitPeaks CheckPH Check pH > 9.5? Tailing->CheckPH CheckLiner Replace Inlet Liner Ghosting->CheckLiner CheckSolvent Check Injection Solvent SplitPeaks->CheckSolvent Action1 Use Hybrid C18 + 10mM NH4HCO3 CheckPH->Action1 pH was low Action2 Derivatize with TFAA CheckLiner->Action2 Liner was clean Action3 Match Sample Solvent to Mobile Phase CheckSolvent->Action3 Strong solvent effect

Figure 2: Step-by-step troubleshooting logic for common analytical anomalies.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [1]

  • Biosynth. (n.d.).[1] 2-Benzylmorpholine Product Information & Properties.[1][2] Retrieved from [1]

  • Kataoka, H. (1996).[1] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. Retrieved from [1]

  • Subramanian, G. (Ed.).[1][3] (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for Chiralpak amine separation protocols).

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 123456, 2-Benzylmorpholine.[1] Retrieved from [1]

Sources

2-Benzylmorpholine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Benzylmorpholine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable morpholine scaffold. Morpholine and its derivatives are pivotal in medicinal chemistry, contributing to the biological activity and pharmacokinetic profiles of numerous drugs.[1][2] However, the synthesis of 2-substituted morpholines, such as 2-benzylmorpholine, can be challenging, often leading to the formation of undesirable byproducts.

This document provides in-depth troubleshooting strategies and frequently asked questions to help you minimize byproduct formation and optimize your synthetic route.

I. Understanding the Synthesis and Potential Byproducts

The synthesis of 2-benzylmorpholine can be approached through several routes, with one of the most common being the reductive amination of diethanolamine with benzaldehyde, followed by intramolecular cyclization. This pathway, while effective, is susceptible to the formation of several byproducts that can complicate purification and reduce yields.

Common Synthetic Pathway: Reductive Amination & Cyclization

A prevalent method for synthesizing 2-benzylmorpholine involves the reaction of diethanolamine with benzaldehyde to form an intermediate imine, which is then reduced and cyclized.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Fig. 1: Synthetic pathway and potential byproducts.
Key Byproducts and Their Formation Mechanisms

Understanding the origin of byproducts is the first step toward their elimination. Here are some of the most common impurities encountered:

  • N-Benzyl-N-(2-hydroxyethyl)glycine: This can arise from the over-oxidation of the intermediate N-benzyldiethanolamine, particularly if reaction conditions are not well-controlled.

  • Dibenzylamine: A common byproduct in reductive amination, resulting from the reaction of benzylamine (formed in situ) with another molecule of benzaldehyde and subsequent reduction.[3]

  • Benzyl Alcohol: Formed by the reduction of unreacted benzaldehyde.[3]

  • Unreacted Starting Materials: Residual diethanolamine and benzaldehyde can contaminate the final product if the reaction does not go to completion.

  • Polymeric or Oligomeric Byproducts: Intermolecular reactions can lead to the formation of higher molecular weight impurities, which can be challenging to remove.

II. Troubleshooting Guide: A Proactive Approach to Purity

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 2-benzylmorpholine.

Problem 1: Low Yield of 2-Benzylmorpholine and a High Amount of Unreacted Diethanolamine.

Possible Cause: Inefficient imine formation or incomplete cyclization.

Troubleshooting Strategies:

  • Optimize Reaction pH: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of the amine.

  • Water Removal: The formation of the imine from the hemiaminal intermediate is an equilibrium reaction that produces water. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the reaction towards the imine, and consequently, the desired product.

  • Choice of Reducing Agent: The timing of the addition of the reducing agent is critical. If added too early, it can reduce the benzaldehyde to benzyl alcohol. If the imine formation is slow, a stepwise approach where the imine is formed first, followed by reduction, can be beneficial.[4]

Problem 2: Significant Formation of Benzyl Alcohol.

Possible Cause: Premature reduction of benzaldehyde before it reacts with diethanolamine.

Troubleshooting Strategies:

  • Control the Addition of the Reducing Agent: Add the reducing agent slowly to the reaction mixture after the imine has had sufficient time to form. Monitoring the reaction by TLC or LC-MS can help determine the optimal time for addition.

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less likely to reduce aldehydes and ketones at neutral or slightly acidic pH compared to stronger reducing agents like sodium borohydride.

Problem 3: Presence of Dibenzylamine and Other Over-Alkylated Byproducts.

Possible Cause: The secondary amine of the desired 2-benzylmorpholine product can react further with benzaldehyde and the reducing agent.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight excess of diethanolamine relative to benzaldehyde to favor the formation of the primary adduct and minimize the chances of the product reacting further.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction and reduce the rate of side reactions.

  • Stepwise Synthesis: A more controlled approach is to first synthesize N-benzyldiethanolamine and then cyclize it in a separate step. This can provide greater control over the reaction and minimize the formation of over-alkylated products.

Problem 4: Difficulty in Removing Byproducts During Purification.

Possible Cause: Some byproducts may have similar polarities and boiling points to 2-benzylmorpholine, making separation by chromatography or distillation challenging.

Troubleshooting Strategies:

  • Crystallization: If the product is a solid, recrystallization is a powerful purification technique.[5] Experiment with different solvent systems to find one that effectively separates the desired product from the impurities.

  • Acid-Base Extraction: Utilize the basicity of the morpholine nitrogen to separate it from neutral byproducts like benzyl alcohol. By acidifying the crude product mixture, the 2-benzylmorpholine will form a salt and move to the aqueous phase, while neutral impurities remain in the organic phase. Subsequent basification of the aqueous layer and extraction will yield the purified product.

  • Chromatography Optimization: If column chromatography is necessary, screen different solvent systems and stationary phases. A change in the polarity of the eluent or switching to a different type of silica gel (e.g., acidic or basic) can sometimes dramatically improve separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination step?

A1: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are also effective. The optimal solvent will depend on the specific reducing agent and reaction conditions. It is advisable to perform small-scale trials to screen different solvents.

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Regular monitoring allows for the timely quenching of the reaction once the starting materials are consumed, preventing the formation of byproducts from over-reaction.

Q3: Can I use a one-pot procedure for the synthesis of 2-benzylmorpholine?

A3: Yes, one-pot procedures are common for this synthesis and can be very efficient.[6] However, they require careful optimization of reaction conditions to ensure that the rates of imine formation, reduction, and cyclization are well-balanced to favor the formation of the desired product. If you are struggling with byproducts in a one-pot synthesis, a stepwise approach may offer better control.

Q4: Are there alternative synthetic routes to 2-benzylmorpholine that might produce fewer byproducts?

A4: While reductive amination is a common method, other strategies exist. For instance, the alkylation of a pre-formed morpholine ring with a benzyl halide is a possibility, though this can lead to quaternary ammonium salt formation.[7] Another approach involves the cyclization of N-benzylethanolamine with a two-carbon electrophile. Each route has its own set of potential byproducts, and the best choice will depend on the available starting materials and experimental capabilities.

IV. Experimental Protocols

Protocol 1: Stepwise Reductive Amination and Cyclization

This protocol separates the formation of N-benzyldiethanolamine from the cyclization step to provide better control over byproduct formation.

Step 1: Synthesis of N-Benzyldiethanolamine

  • In a round-bottom flask, dissolve diethanolamine (1.1 equivalents) in methanol.

  • Add benzaldehyde (1.0 equivalent) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-benzyldiethanolamine.

Step 2: Cyclization to 2-Benzylmorpholine

  • Dissolve the crude N-benzyldiethanolamine in a suitable solvent such as toluene or dioxane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Data Summary Table
ParameterReductive AminationCyclization
Key Reagents Diethanolamine, Benzaldehyde, NaBH₄N-Benzyldiethanolamine, p-TSA
Solvent MethanolToluene
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-16 hours4-8 hours
Work-up Aqueous ExtractionNeutralization, Extraction

V. Visualizing the Troubleshooting Logic

This flowchart provides a visual guide to the decision-making process when troubleshooting the synthesis of 2-benzylmorpholine.

graph TD { A[Start: Low Yield or High Impurity] --> B{Analyze Crude Product (TLC, GC, LC-MS)}; B --> C{High Unreacted Starting Material?}; C -- "Yes" --> D[Optimize Imine Formation: Adjust pH, Remove Water]; C -- "No" --> E{High Benzyl Alcohol?}; E -- "Yes" --> F[Control Reducing Agent Addition, Use Milder Agent (STAB)]; E -- "No" --> G{High Over-Alkylated Byproducts?}; G -- "Yes" --> H[Adjust Stoichiometry, Lower Temperature, Consider Stepwise Synthesis]; G -- "No" --> I{Purification Issues?}; I -- "Yes" --> J[Optimize Crystallization, Use Acid-Base Extraction, Screen Chromatography Conditions]; I -- "No" --> K[Synthesis Optimized];

}

Fig. 2: Troubleshooting decision tree.

VI. Conclusion

The synthesis of 2-benzylmorpholine, while seemingly straightforward, requires careful attention to reaction conditions to minimize the formation of byproducts. By understanding the underlying reaction mechanisms and potential side reactions, researchers can proactively troubleshoot their experiments, leading to higher yields and purer products. This guide provides a framework for identifying and solving common problems encountered in this synthesis, ultimately facilitating the work of scientists in the development of new and important pharmaceuticals.

VII. References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • S. K. Collins, A. G. G. et al. (2014). Reductive amination of diethanolamine and resulting product mixture. Google Patents. US20140371452A1.

  • Chandrasekhar, S., & et al. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]

  • Masterson, D. S. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chen, X., & et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Research on Chemical Intermediates, 36(1), 163-170. [Link]

  • Various Authors. (2007). Benzyl morpholine derivatives. Google Patents. US7294623B2.

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • S. K. Ghorai, A. K. et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2577–2582. [Link]

Sources

Validation & Comparative

2-Benzylmorpholine vs. Phentermine: The Stimulant vs. Non-Stimulant Anorectic Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anorectic drug development, Phentermine remains the clinical gold standard for short-term weight management. It operates through a well-defined sympathomimetic mechanism, triggering the release of norepinephrine (NE) and dopamine (DA). However, its utility is limited by cardiovascular side effects and abuse potential inherent to phenethylamine stimulants.

2-Benzylmorpholine , a structural isomer of the abuse-prone drug phenmetrazine, represents a divergent branch of structure-activity relationships (SAR). Unlike its morpholine cousins (phenmetrazine, phendimetrazine), 2-benzylmorpholine has been characterized in preclinical models as a non-stimulant anorectic . It suppresses appetite without triggering the classic monoaminergic release associated with psychostimulants.

This guide analyzes the pharmacological divergence between these two agents, evaluating whether the "benzyl-morpholine" scaffold offers a viable alternative to the "phenyl-alkyl-amine" scaffold of phentermine.

Chemical Structure & SAR Analysis[1][2][3]

The structural distinction between these compounds dictates their interaction with monoamine transporters (DAT/NET). Phentermine acts as a flexible, open-chain amine, whereas 2-benzylmorpholine constrains the nitrogen within a morpholine ring, altering its binding profile.

Structural Comparison
  • Phentermine:

    
    -dimethylphenethylamine. The gem-dimethyl group protects against MAO degradation, increasing oral bioavailability and duration of action.
    
  • Phenmetrazine: 3-methyl-2-phenylmorpholine. A cyclic analogue of amphetamine. Highly psychostimulant.

  • 2-Benzylmorpholine: Moves the aromatic ring from the 2-position (directly attached) to a benzyl position (separated by a methylene bridge). This "spacer" appears to decouple anorectic efficacy from psychostimulant activity.

ChemicalStructures cluster_legend Pharmacological Class Phentermine Phentermine (Open Chain) Target: NET/VMAT2 Phenmetrazine Phenmetrazine (Cyclic Morpholine) Target: DAT/NET (Stimulant) Phentermine->Phenmetrazine Cyclization Benzylmorpholine 2-Benzylmorpholine (Isomer) Target: Unknown (Non-Stimulant) Phenmetrazine->Benzylmorpholine Phenyl Shift (Spacer Insertion) Key1 Sympathomimetic Key2 Atypical Anorectic

Figure 1: Structural evolution from Phentermine to 2-Benzylmorpholine.[1] The insertion of a methylene bridge in 2-Benzylmorpholine abolishes the classic stimulant activity seen in Phenmetrazine.

Mechanism of Action (MOA)

The core differentiator is the interaction with the Sympathetic Nervous System (SNS).

Phentermine: The Sympathomimetic Standard

Phentermine acts as a TAAR1 agonist and a substrate for the Norepinephrine Transporter (NET).

  • Entry: Enters the presynaptic neuron via NET.

  • Displacement: Interacts with VMAT2, disrupting the vesicular proton gradient.

  • Efflux: Causes a reversal of NET, flooding the synapse with norepinephrine (and dopamine to a lesser extent).

  • Result: Activation of hypothalamic

    
    -adrenergic receptors induces satiety; peripheral activation causes tachycardia/hypertension.
    
2-Benzylmorpholine: The Atypical Candidate

Research by Brown et al. (ICI Pharmaceuticals) identified that while the (+)-enantiomer of 2-benzylmorpholine suppresses appetite, it does not share the sympathomimetic profile of phentermine or phenmetrazine.

  • No Monoamine Release: At concentrations of

    
     M, it showed no inhibitory effect  on the uptake or release of Norepinephrine, Dopamine, or Serotonin.
    
  • Hypothesized Targets: The precise molecular target remains the subject of investigation. Potential (unverified) mechanisms for non-stimulant anorectics typically include:

    • Sigma-1 receptor modulation (common in morpholines).

    • Histamine H3 antagonism.

    • Peptidergic modulation (e.g., GLP-1 or NPY pathways, though unlikely for a small molecule of this era).

MOA_Comparison cluster_Phentermine Phentermine Mechanism cluster_2BM 2-Benzylmorpholine Mechanism P_Entry Enters via NET P_VMAT Disrupts VMAT2 P_Entry->P_VMAT P_Release Massive NE/DA Release P_VMAT->P_Release P_Effect Anorexia + CVS Stimulation P_Release->P_Effect B_Entry Crosses BBB B_Binding Binds Unknown Target (NOT NET/DAT/SERT) B_Entry->B_Binding B_Release No Monoamine Efflux B_Binding->B_Release B_Effect Anorexia w/o Stimulation B_Release->B_Effect

Figure 2: Divergent signaling pathways. Phentermine relies on monoamine efflux, while 2-Benzylmorpholine bypasses this system, avoiding stimulant side effects.

Comparative Efficacy & Safety Data

The following data contrasts the established human/animal profile of Phentermine with the preclinical dog models used to characterize 2-Benzylmorpholine.

Table 1: Pharmacological Profile Comparison
FeaturePhentermine2-Benzylmorpholine
Primary Class Sympathomimetic AmineMorpholine Isomer
Active Isomer N/A (Achiral/Racemic used)(+)-Enantiomer
ED50 (Anorexia) ~1–3 mg/kg (Rat/Dog)3.0–5.5 mg/kg (Dog)
Stimulant Potency High (Locomotor activation)None (up to 200 mg/kg)
Neurotransmitter Release NE +++, DA +, 5-HT +None (at 10 µM)
Tolerance Develops within weeksObserved over 20 days
Abuse Potential Schedule IV (Low-Moderate)Theoretically Low (Non-stimulant)
Experimental Insight: The "Meat Meal" Bioassay

In the pivotal study by Brown et al., dogs were trained to eat a meat meal over 4 hours.

  • 2-Benzylmorpholine (Racemate): Reduced food intake with an ED50 of 3 mg/kg (1h post-dose).[1][2][3]

  • Safety Margin: Doses up to 200 mg/kg elicited no observable CNS stimulation (tremors, agitation, stereotypy), a dose that would be lethal or severely toxic with Phentermine.

Experimental Protocols

For researchers validating these findings, the following protocols are standard for differentiating stimulant vs. non-stimulant anorectics.

Protocol A: Synthesis of 2-Benzylmorpholine
  • Precursor: Allylbenzene.[1][2][3]

  • Step 1: Epoxidation to 2-benzyloxirane.

  • Step 2: Ring opening with 2-aminoethyl hydrogen sulfate.

  • Step 3: Cyclization in base to form the morpholine ring.

  • Resolution: Use (+)-dibenzoyltartaric acid to isolate the active (+)-enantiomer.[1]

Protocol B: Food Intake & Locomotor Activity (Rat Model)

To distinguish 2-BM from Phentermine, a dual-endpoint assay is required.

ExperimentalProtocol cluster_Measurements Dual Measurements Start Acclimatization (7 Days) Fasting Fast (18-24h) Start->Fasting Dosing Oral Dosing (Vehicle / Phentermine / 2-BM) Fasting->Dosing Food Food Intake (1h, 2h, 4h, 24h) Dosing->Food Activity Locomotor Tracking (Open Field Test) Dosing->Activity Analysis Data Analysis (Anorexia vs. Hyperactivity) Food->Analysis Activity->Analysis

Figure 3: Experimental workflow to differentiate anorectic efficacy from psychomotor stimulation.

Success Criteria:

  • Phentermine: Significant reduction in food intake + Significant increase in locomotor activity (distance traveled).

  • 2-Benzylmorpholine: Significant reduction in food intake + No change in locomotor activity compared to vehicle.

Conclusion

Phentermine remains the most potent tool for short-term weight loss due to its aggressive release of norepinephrine. However, its mechanism inherently carries cardiovascular risks and regulatory burdens (Schedule IV).

2-Benzylmorpholine presents a compelling "lost" scaffold. By shifting the phenyl ring to the benzyl position, the molecule retains oral anorectic efficacy (ED50 ~3 mg/kg) but sheds the dopaminergic/noradrenergic release properties that drive addiction and cardiotoxicity.

  • For Researchers: This compound is an ideal probe for identifying non-aminergic satiety pathways.

  • For Drug Development: The morpholine scaffold remains fertile ground (e.g., modern ROR

    
    t agonists), suggesting that optimization of 2-benzylmorpholine could yield a safer anti-obesity agent if the specific binding target can be identified and patented.
    

References

  • Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.[1] Journal of Pharmacy and Pharmacology, 42(11), 797–799. Link

  • Brown, G. R., et al. (1986). (S)-3-[(Benzyloxy)methyl]morpholine hydrochloride: a nonstimulant appetite suppressant without conventional neurotransmitter releasing properties. Journal of Medicinal Chemistry, 29(7), 1288–1290. Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41. Link

  • Wellman, P. J. (1990). Overview of mechanisms of action of anorectic agents. The American Journal of Clinical Nutrition, 51(2), 296S-301S. Link

Sources

A Comparative Analysis of 2-Benzylmorpholine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] This guide provides an in-depth comparative analysis of 2-Benzylmorpholine and its key structural analogs, focusing on their synthesis, pharmacological activity, and the nuanced structure-activity relationships (SAR) that govern their effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of these compounds.

The Morpholine Scaffold: A Privileged Structure

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[2] This unique combination imparts a balanced lipophilic-hydrophilic character and a pKa that enhances solubility and potential for brain permeability.[2] Its flexible, chair-like conformation can orient substituents in favorable positions for receptor binding, making it a "privileged structure" in drug design.[1]

2-Benzylmorpholine: The Non-Stimulant Anorectic

2-Benzylmorpholine stands as a pivotal compound in this series, primarily recognized for its appetite-suppressant properties, interestingly, without the concomitant stimulant effects characteristic of its structural isomer, phenmetrazine.[3][4]

Synthesis of 2-Benzylmorpholine

The synthesis of 2-benzylmorpholine has been reported from allylbenzene.[3] This process involves the epoxidation of allylbenzene, followed by ring-opening with ethanolamine and subsequent cyclization to form the morpholine ring. The resolution of its enantiomers has also been achieved, revealing that the appetite-suppressant activity resides in the (+)-enantiomer.[3]

Pharmacological Profile of 2-Benzylmorpholine

The primary documented pharmacological effect of 2-benzylmorpholine is appetite suppression.[3] Oral administration to dogs demonstrated a dose-dependent reduction in food intake.[3] Notably, even at high doses, no stimulant activity was observed, a stark contrast to its well-known analog, phenmetrazine.[3] This divergence in pharmacological activity, despite the close structural similarity, underscores the critical role of substituent placement on the morpholine ring in determining the pharmacological outcome. While detailed in-vitro data on its direct interaction with monoamine transporters is not extensively available in the public domain, its in-vivo profile suggests a mechanism distinct from typical stimulants.

Key Analogs of 2-Benzylmorpholine: A Comparative Overview

The pharmacological profile of 2-benzylmorpholine is best understood in the context of its analogs, where subtle structural modifications lead to profound changes in activity.

Phenmetrazine: The Stimulant Counterpart

Phenmetrazine (3-methyl-2-phenylmorpholine) is a well-known anorectic with significant stimulant properties.[5] Its actions are similar to dextroamphetamine and it was formerly marketed as an appetite suppressant.[6]

  • Structural Difference: The key structural difference between 2-benzylmorpholine and phenmetrazine is the position of the phenyl and methyl groups on the morpholine ring. In phenmetrazine, the phenyl group is at the 2-position and a methyl group is at the 3-position.[5]

  • Mechanism of Action: Phenmetrazine functions as a releasing agent of norepinephrine and dopamine.[6] This mechanism is the basis for its stimulant and anorectic effects.

  • Structure-Activity Relationship (SAR): The presence of the methyl group at the 3-position and the phenyl group at the 2-position in phenmetrazine appears to be crucial for its potent stimulant activity, a property absent in 2-benzylmorpholine.[3][6]

3-Fluorophenmetrazine (3-FPM): A Potent Monoamine Releaser

3-Fluorophenmetrazine (3-FPM) is a fluorinated analog of phenmetrazine that has emerged as a research chemical.[7]

  • Structural Difference: 3-FPM is a derivative of phenmetrazine with a fluorine atom attached to the meta-position (position 3) of the phenyl ring.

  • Mechanism of Action: 3-FPM is a potent norepinephrine-dopamine releasing agent (NDRA).[7] It has a much lower effect on serotonin release.[7]

  • Comparative Potency: In vitro studies have shown that 3-FPM is a potent releaser at the dopamine transporter (DAT) and norepinephrine transporter (NET), with EC50 values of 43 nM and 30 nM, respectively.[7] Its efficacy as a serotonin releaser is significantly lower, with an EC50 value of 2558 nM.[7]

G-130: A Dimethyl Analog

G-130 (2-phenyl-5,5-dimethylmorpholine) is another analog with reported stimulant and anorectic effects.[8]

  • Structural Difference: G-130 features a phenyl group at the 2-position and two methyl groups at the 5-position of the morpholine ring.[8]

  • Synthesis: The synthesis of G-130 can be achieved by reacting 2-methyl-2-aminopropanol with styrene oxide, followed by acid-catalyzed cyclization.[8]

  • Pharmacology: While detailed quantitative pharmacological data is limited, G-130 is classified as a stimulant and anorectic, suggesting it likely interacts with monoamine transporters.[8]

Comparative Pharmacological Data

The following table summarizes the available quantitative data for key analogs, providing a basis for a comparative assessment of their potency as monoamine transporter releasing agents.

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Primary Pharmacological Effect
2-Benzylmorpholine Data not availableData not availableData not availableAppetite Suppressant (non-stimulant)[3]
Phenmetrazine 87[7]38[7]3246[7]Stimulant, Anorectic[6]
3-Fluorophenmetrazine (3-FPM) 43[7]30[7]2558[7]Stimulant[7]

EC50 values represent the concentration of the compound that elicits a half-maximal response in monoamine release assays.

Structure-Activity Relationship (SAR) Insights

The comparison of 2-benzylmorpholine and its analogs reveals critical SAR insights:

  • Substitution on the Morpholine Ring: The positioning of substituents on the morpholine ring is a key determinant of pharmacological activity. The 2-benzyl substitution in 2-benzylmorpholine leads to a loss of stimulant properties compared to the 2-phenyl-3-methyl substitution in phenmetrazine.[3][6]

  • Phenyl Ring Substitution: The addition of a fluorine atom to the phenyl ring of phenmetrazine, as seen in 3-FPM, enhances its potency as a dopamine and norepinephrine releaser.[7] This suggests that electronic modifications to the phenyl ring can fine-tune the interaction with monoamine transporters.

  • Gem-Dimethyl Substitution: The presence of gem-dimethyl groups at the 5-position in G-130 is associated with stimulant and anorectic effects, indicating that modifications distal to the phenyl and amine groups can also influence activity.[8]

Experimental Protocols

For researchers interested in the synthesis and evaluation of these compounds, the following provides an overview of relevant experimental methodologies.

Synthesis of 2-Benzylmorpholine from Allylbenzene[3]
  • Epoxidation: Allylbenzene is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid) in a suitable solvent to form 2-benzyloxirane.

  • Ring-Opening: The resulting epoxide is reacted with ethanolamine to open the epoxide ring, forming an amino alcohol intermediate.

  • Cyclization: The amino alcohol is then subjected to acid-catalyzed cyclization to yield 2-benzylmorpholine.

Synthesis_of_2_Benzylmorpholine Allylbenzene Allylbenzene Epoxide 2-Benzyloxirane Allylbenzene->Epoxide m-CPBA AminoAlcohol Amino Alcohol Intermediate Epoxide->AminoAlcohol Ethanolamine Benzylmorpholine 2-Benzylmorpholine AminoAlcohol->Benzylmorpholine Acid catalyst

Monoamine Transporter Uptake Assay

This in vitro assay is crucial for quantifying the interaction of compounds with dopamine, norepinephrine, and serotonin transporters.

  • Cell Culture: Use cell lines stably expressing the desired monoamine transporter (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Radioligand Addition: Add a radiolabeled substrate of the transporter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Uptake Measurement: After a defined incubation period, terminate the uptake and measure the amount of radioligand taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radioligand.

Monoamine_Transporter_Uptake_Assay cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Plate cells expressing monoamine transporters C Pre-incubate cells with test compounds A->C B Prepare serial dilutions of test compounds B->C D Add radiolabeled monoamine substrate C->D E Incubate to allow for uptake D->E F Terminate uptake and lyse cells E->F G Measure radioactivity via scintillation counting F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Conclusion

The comparative analysis of 2-benzylmorpholine and its analogs highlights the profound impact of subtle structural modifications on pharmacological activity. While 2-benzylmorpholine presents as a non-stimulant anorectic, its structural isomers and derivatives, such as phenmetrazine and 3-FPM, exhibit potent stimulant properties mediated by their interaction with monoamine transporters. This family of compounds serves as an excellent case study in structure-activity relationships, demonstrating how the strategic placement of functional groups can dramatically alter the therapeutic potential and side-effect profile of a molecule. Further investigation into the in vitro pharmacology of 2-benzylmorpholine is warranted to fully elucidate the mechanisms underlying its unique pharmacological profile.

References

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug Testing and Analysis, 9(3), 369-379.
  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link].

  • Oxford Academic. (n.d.). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology. Retrieved from [Link].

  • Wikipedia. (n.d.). G-130. Retrieved from [Link].

  • Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Synthesis and biological evaluation of 2-(substituted phenyl)-3, 5, 5-trimethylmorpholine analogues as monoamine uptake inhibitors and nicotinic acetylcholine receptor antagonists. Journal of medicinal chemistry, 57(16), 7084-7093.
  • World Health Organization. (2020). Critical Review Report: 3-Fluorophenmetrazine (3-FPM).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Burai, R., Ramesh, C., Shorty, M., Curpan, R., Bologa, C., Sklar, L. A., ... & Arterburn, J. B. (2010). Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs. Organic & biomolecular chemistry, 8(9), 2252–2259.
  • Wang, Y., Li, J., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 356-366.
  • Zheng, G., Dwoskin, R. L., & Crooks, P. A. (2006). Vesicular monoamine transporter 2: role as a novel target for drug development. AAPS journal, 8(4), E682–E692.
  • Gonzalez-Lara, Z., Gracia-Mora, J., & Cruz-Salgado, A. (2021). Substituted 2-arylquinoline and 2-methyl-1, 2, 3, 4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15638-15651.
  • Al-Ghorbani, M., & El-Gamal, H. (2023). (S)-N-Benzyl-1-phenyl-3, 4-dihydroisoqunoline-2 (1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1601.
  • Wang, Y., Zhang, X., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11842-11847.
  • Zhang, Y., & Li, X. (2024). Low-grade Inflammation: Pathophysiological Mechanisms and Drug Targets.
  • Hussain, A., Khan, I., Ali, S., Khan, A., & Ahmed, S. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 1-14.
  • Semple, G., Fioravanti, B., Pereira, G., Calderon, I., & Jones, K. L. (2012). Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1, 2, 4-oxadiazol-5-yl) piperidin-4-yl) propyl) amino)-2, 3-dihydro-1H-inden-1-one. Chemical & pharmaceutical bulletin, 60(9), 1093–1095.
  • Reith, M. E., Blough, B. E., & Rothman, R. B. (2015). Discovery and development of monoamine transporter ligands. Current topics in medicinal chemistry, 15(17), 1636–1678.
  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved from [Link].

  • Kohut, S. J., & Bergman, J. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behavioural pharmacology, 27(4), 353–359.
  • Kumar, S., & Singh, A. (2024). Silver Nanoparticles of Moringa oleifera-A Comprehensive Study on Antioxidant, Anti-Inflammatory and Cell Line Based Anticancer Properties. International Journal for Multidisciplinary Research, 8(1).
  • Al-Suhaimi, K. M., & El-Enany, M. M. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1.
  • Al-Ghorbani, M., & El-Gamal, H. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454.

Sources

Unraveling the Enigma: A Comparative Guide to Cross-Validating 2-Benzylmorpholine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Benzylmorpholine Conundrum

2-Benzylmorpholine is a chiral morpholine derivative that has demonstrated appetite-suppressant effects without the accompanying stimulant properties often associated with anorectic agents.[1] Structurally, it is a non-stimulant isomer of phenmetrazine, a well-known psychostimulant.[1] This intriguing pharmacological profile—anorectic efficacy in the absence of overt stimulation—presents a significant scientific question: what is the precise mechanism of action (MOA) of 2-benzylmorpholine? Understanding this MOA is critical for assessing its therapeutic potential and predicting its clinical effects.

This guide provides a comprehensive framework for the experimental cross-validation of 2-benzylmorpholine's mechanism of action. We will objectively compare its hypothesized pharmacological profile with that of established psychoactive compounds—phenmetrazine, reboxetine, and d-amphetamine—and provide detailed, field-proven experimental protocols to elucidate its activity at key monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive compounds.

Comparative Framework: Selecting the Right Benchmarks

To effectively dissect the MOA of 2-benzylmorpholine, a logical selection of comparator compounds is essential. The choice of these alternatives is predicated on the structural and known pharmacological properties of 2-benzylmorpholine.

  • Phenmetrazine: As a structural isomer of 2-benzylmorpholine, phenmetrazine is an indispensable comparator. It functions primarily as a norepinephrine-dopamine releasing agent (NDRA).[2] Contrasting the actions of these two isomers will illuminate the structural determinants of their differing pharmacological effects.

  • Reboxetine: The mention of a 2-benzylmorpholine derivative with norepinephrine transporter (NET) inhibitory activity suggests that NET inhibition is a plausible mechanism for its appetite-suppressant effects.[3] Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), serves as an ideal benchmark to explore this hypothesis.[3][4]

  • d-Amphetamine: A potent dopamine and norepinephrine releasing agent, d-amphetamine provides a high-efficacy stimulant benchmark.[5] Comparing 2-benzylmorpholine to d-amphetamine will help to quantify its relative potency and efficacy at the dopamine transporter (DAT) and NET, and to understand the molecular basis for its reported lack of stimulant properties.

Hypothesized Signaling Pathways

The primary hypothesis is that 2-benzylmorpholine modulates monoamine neurotransmission, specifically targeting the dopamine (DA) and norepinephrine (NE) systems. The key questions are whether it acts as a reuptake inhibitor or a releasing agent, and its relative potency at DAT and NET.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_drug_action Potential Drug Action VMAT2 VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle Packaging NE_vesicle NE Vesicle VMAT2->NE_vesicle Packaging DA_synapse DA DA_vesicle->DA_synapse Release NE_synapse NE NE_vesicle->NE_synapse Release DA_cyto Cytosolic DA DA_cyto->VMAT2 NE_cyto Cytosolic NE NE_cyto->VMAT2 DAT DAT NET NET DA_synapse->DAT Reuptake DA_receptor DA Receptors DA_synapse->DA_receptor Binding NE_synapse->NET Reuptake NE_receptor NE Receptors NE_synapse->NE_receptor Binding 2-BM 2-Benzylmorpholine 2-BM->DA_cyto Release? 2-BM->NE_cyto Release? 2-BM->DAT Inhibition? 2-BM->NET Inhibition?

Caption: Hypothesized interaction of 2-Benzylmorpholine with monoamine transporters.

Experimental Cross-Validation: A Step-by-Step Guide

To rigorously test our hypotheses, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo functional and behavioral assays.

Tier 1: In Vitro Characterization of Monoamine Transporter Interactions

The foundational step is to determine the binding affinity and functional potency of 2-benzylmorpholine at the dopamine, norepinephrine, and serotonin transporters.

1. Radioligand Binding Assays

These assays will determine the affinity (Ki) of 2-benzylmorpholine for DAT, NET, and SERT.

  • Objective: To quantify the binding affinity of 2-benzylmorpholine and comparators to monoamine transporters.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum (rich in DAT), hippocampus/cortex (rich in NET), and whole brain minus striatum (for SERT). Alternatively, use cell lines stably expressing human DAT, NET, or SERT.

    • Assay Buffer: Utilize appropriate buffers for each transporter (e.g., Tris-HCl based buffers).

    • Radioligands:

      • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • Competition Assay: Incubate a fixed concentration of the radioligand with increasing concentrations of the test compound (2-benzylmorpholine, phenmetrazine, reboxetine, d-amphetamine).

    • Incubation: Incubate at room temperature for a predetermined time to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 values (concentration of drug that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.

start Prepare Membranes/ Cells Expressing Transporter incubate Incubate with Radioligand and Competitor (e.g., 2-Benzylmorpholine) start->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for Radioligand Binding Assay.

2. Neurotransmitter Uptake Inhibition Assays

These assays will determine the functional potency (IC50) of 2-benzylmorpholine to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

  • Objective: To measure the functional potency of 2-benzylmorpholine and comparators in inhibiting monoamine uptake.

  • Methodology:

    • Preparation: Use rat brain synaptosomes or HEK293 cells stably expressing the human transporters.

    • Pre-incubation: Pre-incubate the synaptosomes/cells with various concentrations of the test compounds.

    • Initiate Uptake: Add a low concentration of radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT).

    • Incubation: Incubate for a short period at 37°C.

    • Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

    • Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity.

    • Data Analysis: Determine the IC50 values for uptake inhibition.

Expected In Vitro Data Comparison:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
2-Benzylmorpholine Hypothesized: ModerateHypothesized: Moderate-HighHypothesized: LowHypothesized: ModerateHypothesized: Moderate-HighHypothesized: Low
Phenmetrazine ModerateHighLowModerateHighLow
Reboxetine LowHighLowLowHighLow
d-Amphetamine HighHighLowHighHighLow

Note: "High" affinity/potency corresponds to a low Ki/IC50 value.

Tier 2: In Vivo Neurochemical Profiling

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic view of a drug's neurochemical effects.

  • Objective: To measure changes in extracellular dopamine and norepinephrine in response to 2-benzylmorpholine administration.

  • Methodology:

    • Probe Implantation: Surgically implant a microdialysis probe into a relevant brain region, such as the nucleus accumbens or prefrontal cortex.

    • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of 2-benzylmorpholine or a comparator drug.

    • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the results as a percentage change from baseline neurotransmitter levels.

implant Implant Microdialysis Probe in Brain Region perfuse Perfuse with aCSF implant->perfuse collect_baseline Collect Baseline Dialysate Samples perfuse->collect_baseline administer Administer Drug collect_baseline->administer collect_post Collect Post-Drug Dialysate Samples administer->collect_post analyze Analyze Neurotransmitter Levels via HPLC-ED collect_post->analyze plot Plot Time Course of Neurotransmitter Changes analyze->plot

Caption: In Vivo Microdialysis Workflow.

Tier 3: Behavioral Pharmacology

Behavioral assays are crucial for correlating the neurochemical effects of 2-benzylmorpholine with its whole-organism physiological and psychological effects.

1. Locomotor Activity

This assay assesses the stimulant or sedative effects of a compound.

  • Objective: To determine if 2-benzylmorpholine produces stimulant-like increases in locomotor activity.

  • Methodology:

    • Apparatus: Place individual mice or rats in open-field arenas equipped with infrared beams to automatically track movement.

    • Habituation: Allow the animals to habituate to the testing environment.

    • Drug Administration: Administer various doses of 2-benzylmorpholine, comparators, or vehicle.

    • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) over a set period.

    • Data Analysis: Compare the locomotor activity of drug-treated groups to the vehicle control group.

2. Drug Discrimination

This is a highly specific assay to determine if a novel compound has subjective effects similar to a known drug of abuse.

  • Objective: To assess whether 2-benzylmorpholine substitutes for the discriminative stimulus effects of a known stimulant like d-amphetamine or cocaine.

  • Methodology:

    • Training: Train animals (typically rats or pigeons) to press one of two levers to receive a reward (e.g., food pellet) after being administered either a stimulant (e.g., d-amphetamine) or saline.

    • Testing: After the animals have learned to reliably press the correct lever based on the drug state, administer various doses of 2-benzylmorpholine.

    • Data Collection: Record the percentage of responses on the drug-appropriate lever.

    • Data Analysis: Full substitution (≥80% on the drug lever) suggests similar subjective effects.

Synthesizing the Evidence: Building a Mechanistic Profile

The collective data from these experiments will allow for a robust cross-validation of 2-benzylmorpholine's mechanism of action.

  • Scenario 1: Selective NET Inhibitor. If 2-benzylmorpholine exhibits high affinity and potency for NET with significantly lower activity at DAT, increases extracellular norepinephrine with minimal effect on dopamine in microdialysis, and does not produce locomotor stimulation or substitute for a stimulant cue, its profile would be consistent with a selective norepinephrine reuptake inhibitor, similar to reboxetine.

  • Scenario 2: Atypical NDRI. If 2-benzylmorpholine demonstrates moderate affinity and potency at both DAT and NET, and modestly increases both dopamine and norepinephrine, but without robust locomotor activation, it could be classified as an atypical norepinephrine-dopamine reuptake inhibitor. Its lack of stimulant effects might be explained by a lower efficacy at DAT compared to classic stimulants.

  • Scenario 3: Norepinephrine Releasing Agent. If uptake assays show that 2-benzylmorpholine facilitates the release of norepinephrine rather than just blocking its reuptake, and microdialysis confirms a significant increase in extracellular norepinephrine, this would point towards a releasing mechanism. The lack of stimulant effects would suggest minimal activity as a dopamine releaser.

Conclusion: A Pathway to Clarity

The therapeutic potential of 2-benzylmorpholine hinges on a clear and comprehensive understanding of its mechanism of action. Its unique profile as a non-stimulant anorectic suggests a departure from the classic pharmacology of its structural isomer, phenmetrazine. By employing the rigorous, multi-tiered experimental approach outlined in this guide, researchers can effectively dissect the molecular and behavioral pharmacology of 2-benzylmorpholine. This systematic cross-validation, comparing it against well-characterized compounds, will not only elucidate its mechanism but also provide the critical data necessary to guide its future development and potential clinical applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link]

  • Cheng, K. T. (2008). (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

  • National Center for Biotechnology Information (2009). (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

  • Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797–799. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]

  • Patti, C. L., Frussa-Filho, R., Silva, R. H., Carvalho, R. C., Kameda, S. R., Takatsu-Coleman, A. L., Cunha, J. L. S., & Abílio, V. C. (2005). Behavioral characterization of morphine effects on motor activity in mice. Pharmacology, biochemistry, and behavior, 81(4), 923–927. [Link]

  • Stanford, S. C. (1996). Reboxetine: a potent and selective inhibitor of noradrenaline re-uptake. CNS drugs, 5(4), 280-285.
  • Colpaert, F. C., & Janssen, P. A. (1983). The discriminative stimulus properties of fentanyl and related compounds in the rat. Archives internationales de pharmacodynamie et de therapie, 262(1), 160-162.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology (Oxford, England), 27(6), 479–496. [Link]

  • National Institute on Drug Abuse. (2019). Principles of Drug Addiction Treatment: A Research-Based Guide (Third Edition). Retrieved from [Link]

Sources

Technical Comparison: 2-Benzylmorpholine Derivatives vs. Tazemetostat for EZH2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Benzylmorpholine derivatives (specifically the novel class exemplified by compound 6y ) and the clinical standard Tazemetostat (EPZ-6438).[1]

Executive Summary

Tazemetostat is the current FDA-approved gold standard for EZH2 inhibition, functioning as a highly potent, SAM-competitive inhibitor with nanomolar affinity (


 nM).[1] It is optimized for high selectivity and oral bioavailability, primarily used in epithelioid sarcoma and follicular lymphoma.

2-Benzylmorpholine derivatives (represented by lead compound 6y ) encompass a novel, early-stage chemical scaffold.[1] Unlike Tazemetostat, which stabilizes the PRC2 complex while inhibiting catalysis, emerging data suggests benzomorpholine derivatives may possess a dual mechanism: inhibiting enzymatic activity (




M) and potentially downregulating EZH2 protein expression. While currently less potent than Tazemetostat, this scaffold offers a distinct structure-activity relationship (SAR) profile valuable for overcoming resistance mechanisms associated with the pyridone-indole pharmacophore of Tazemetostat.[1]

Chemical Biology & Structural Basis

Tazemetostat (The Clinical Benchmark)
  • Core Scaffold: 4-(Morpholinomethyl)biphenyl moiety linked to a dimethyl-pyridone.[1]

  • Pharmacophore: The 2-pyridone group is critical, acting as a SAM-mimetic that occupies the cofactor binding pocket of the EZH2 SET domain.[1]

  • Binding Mode: Locks EZH2 in an inactive conformation but often leads to compensatory upregulation of EZH2 protein levels due to complex stabilization.

2-Benzylmorpholine (The Emerging Scaffold)[1]
  • Core Scaffold: A benzomorpholine ring system synthesized via cyclization of 3-amino-5-bromo-2-hydroxybenzoic acid precursors.[1][2]

  • Key Derivative (Compound 6y): Features specific substitutions (often hydrophobic) on the phenyl ring that enhance binding affinity.

  • Differentiation: The 2-benzylmorpholine motif provides a different vector for exploring the histone-substrate binding groove, potentially offering activity against EZH2 mutants (e.g., Y641N) that resist SAM-competitive inhibitors.[1]

Mechanism of Action Visualization

EZH2_Mechanism EZH2_WT EZH2 (Wild Type) PRC2 Complex Methylation H3K27me3 (Gene Silencing) EZH2_WT->Methylation Catalysis SAM Cofactor: SAM SAM->EZH2_WT Binds H3K27 Substrate: H3K27 H3K27->EZH2_WT Binds Taz Tazemetostat (SAM-Competitive) Taz->EZH2_WT Blocks SAM Pocket (Ki ~2.5 nM) Benz 2-Benzylmorpholine (6y) (Dual Inhibition?) Benz->EZH2_WT Inhibits Activity (IC50 ~1.1 uM) Expr_Down EZH2 Protein Degradation/Downregulation Benz->Expr_Down Induces Expr_Down->Methylation Reduces

Figure 1: Comparative Mechanism of Action. Tazemetostat acts strictly as a catalytic inhibitor, whereas 2-Benzylmorpholine (6y) exhibits inhibitory activity and potential downregulation of EZH2 protein levels.

Performance Metrics: Head-to-Head Comparison

The following data contrasts the optimized clinical drug (Tazemetostat) with the academic lead (Compound 6y).

FeatureTazemetostat (EPZ-6438)2-Benzylmorpholine (Cmpd 6y)
Development Stage FDA Approved (Phase IV)Preclinical / Discovery
Biochemical Potency (

)
2.5 ± 0.5 nM N/A (Not reported)
Cellular Potency (

)
~20–50 nM (H3K27me3 reduction)1.1

M
(A549 Proliferation)
Selectivity >35-fold vs. EZH1; >4,500-fold vs. other HKMTsSelective for EZH2 (Specifics TBD)
Primary Mechanism SAM-Competitive InhibitionEnzymatic Inhibition + Expression Reduction
Effect on EZH2 Levels No change / StabilizationReduction (Unique feature)
Cell Cycle Effect G1 ArrestG2/M Arrest

Key Insight: The micromolar potency of 2-benzylmorpholine (6y) indicates it is approximately 1,000-fold less potent than Tazemetostat in biochemical assays.[1] However, its ability to induce G2/M arrest (vs. G1 for Tazemetostat) and reduce EZH2 protein expression suggests a fundamentally different mode of action that could be synergistic in combination therapies.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize the following self-validating workflows.

A. Biochemical Methyltransferase Assay (AlphaLISA)

Objective: Quantify the inhibition of H3K27 trimethylation in a cell-free system.

  • Reagents: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48), Biotinylated Histone H3 peptide (residues 21-44), S-Adenosylmethionine (SAM).[1]

  • Reaction Setup:

    • Prepare 1x Assay Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT.[1]

    • Incubate PRC2 (5 nM final) with varying concentrations of Tazemetostat or 6y (0.1 nM to 100

      
      M) for 15 min.
      
    • Initiate reaction by adding SAM (5

      
      M) and Biotin-H3 peptide (50 nM).[1]
      
  • Detection:

    • After 60 min, add AlphaLISA Acceptor beads (Anti-H3K27me3) and Streptavidin Donor beads.

    • Read signal on EnVision plate reader (Excitation 680 nm / Emission 615 nm).[1]

  • Validation: Z' factor must be > 0.[1]5. Tazemetostat

    
     should fall within 2–10 nM.[1]
    
B. Cellular Target Engagement (Western Blot)

Objective: Confirm reduction of H3K27me3 and evaluate EZH2 protein stability.

  • Cell Culture: Use EZH2-dependent lines (e.g., Pfeiffer or Karpas-422 for lymphoma; A549 for solid tumor comparison).[1]

  • Treatment: Treat cells with DMSO (control), Tazemetostat (1

    
    M), and 6y (5 
    
    
    
    M and 10
    
    
    M) for 96 hours (histone marks require prolonged inhibition).
  • Lysis & Extraction: Use Histone Extraction Kit (acid extraction) for H3 fractions; RIPA buffer for whole cell lysate (EZH2 protein).[1]

  • Blotting:

    • Primary Abs: Anti-H3K27me3 (1:1000), Anti-Total H3 (1:5000), Anti-EZH2 (1:1000).

    • Normalization: Signal ratio of H3K27me3 / Total H3.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Library (Tazemetostat vs. 6y) Assay_Biochem Biochemical Assay (AlphaLISA) Start->Assay_Biochem Assay_Cell Cellular Assay (A549 / Karpas-422) Start->Assay_Cell Readout_IC50 Calc: IC50 / Ki Assay_Biochem->Readout_IC50 Potency Readout_WB Western Blot: H3K27me3 & Total EZH2 Assay_Cell->Readout_WB Target Engagement Readout_Cycle Flow Cytometry: Cell Cycle Phase Assay_Cell->Readout_Cycle Phenotype Decision Comparison Outcome Readout_IC50->Decision Readout_WB->Decision Readout_Cycle->Decision

Figure 2: Validation workflow for comparing EZH2 inhibitor potency and mechanism.

References

  • Luo, Y., et al. (2019). "Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity." Molecular Diversity, 23, 681–696.[3][4]

  • Knutson, S. K., et al. (2014). "Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2." Proceedings of the National Academy of Sciences, 110(19), 7922-7927. (Primary reference for Tazemetostat/EPZ-6438 characterization). [1]

  • Italiano, A., et al. (2018).[5] "Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study."[1] The Lancet Oncology, 19(5), 649-659.

  • Pfizer Inc. (2023).[1] "PF-06821497 (Mevrometostat) Investigator's Brochure." (Reference for clinical EZH2 inhibitor structural comparison).

Sources

The 2-Benzylmorpholine Scaffold: A Privileged Motif for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Benzylmorpholine Derivatives

For researchers and professionals in drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – is a cornerstone of efficient therapeutic development. The 2-benzylmorpholine motif has emerged as one such scaffold, demonstrating remarkable versatility in its interactions with a range of physiologically important proteins. This guide provides an in-depth comparison of 2-benzylmorpholine derivatives, delving into their structure-activity relationships (SAR) at various targets and offering the experimental context necessary to inform future design and synthesis efforts.

The Allure of the 2-Benzylmorpholine Core

The 2-benzylmorpholine structure, a fusion of a morpholine ring and a benzyl group, presents a unique combination of features that contribute to its pharmacological promiscuity. The morpholine ring, with its ether oxygen and secondary amine, offers hydrogen bond donor and acceptor capabilities, while its saturated nature allows for conformational flexibility. The benzyl moiety provides a lipophilic region for van der Waals interactions and a scaffold for a wide array of substitutions to probe specific binding pockets. This inherent duality allows for the fine-tuning of derivatives to achieve desired potency and selectivity.

Comparative Analysis of 2-Benzylmorpholine Derivatives at Key Biological Targets

The therapeutic potential of 2-benzylmorpholine derivatives is underscored by their activity at several critical targets, including monoamine transporters, sigma receptors, and opioid receptors. Understanding the nuanced SAR at each of these targets is paramount for the rational design of novel ligands with optimized pharmacological profiles.

Monoamine Transporter Inhibition: Targeting Depression and ADHD

A significant area of investigation for 2-benzylmorpholine derivatives has been their ability to inhibit the reuptake of monoamine neurotransmitters, particularly norepinephrine (NE) and serotonin (5-HT). This positions them as promising candidates for the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).

The SAR for monoamine transporter inhibition is exquisitely sensitive to stereochemistry and substitutions on both the benzyl and morpholine rings.

  • Stereochemistry: The absolute configuration at the 2-position of the morpholine ring and the benzylic carbon is a critical determinant of activity and selectivity.

  • Aryl Ring Substitutions: Modifications to the benzyl ring significantly impact potency and selectivity for the norepinephrine transporter (NET) versus the serotonin transporter (SERT).

  • Morpholine Ring Modifications: N-alkylation or acylation of the morpholine nitrogen can modulate activity and pharmacokinetic properties.

To illustrate these principles, consider the following comparative data for a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives:

CompoundStereochemistrySubstituent (Phenoxy Ring)NET Ki (nM)SERT Ki (nM)
1 (S,S)H10150
2 (R,R)H25025
3 (S,S)2-Cl5200
4 (S,S)4-MeO15120

Table 1: Comparative in vitro binding affinities of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives at human norepinephrine and serotonin transporters.

This data clearly demonstrates that the (S,S)-enantiomers generally exhibit higher affinity for NET, while the (R,R)-enantiomers show a preference for SERT. Furthermore, electron-withdrawing substituents on the phenoxy ring, such as chlorine, can enhance NET potency.

Experimental Protocol: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol describes a self-validating system for assessing the potency of 2-benzylmorpholine derivatives as NET inhibitors in a cell-based assay.

I. Cell Culture and Preparation:

  • Culture human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter, in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 24-well plates at a density that allows for a confluent monolayer on the day of the assay.[1]

  • Allow the cells to adhere and grow for 24-48 hours.

II. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells for 10-15 minutes at room temperature with KRH buffer containing various concentrations of the test compounds (2-benzylmorpholine derivatives).

  • Initiate the uptake reaction by adding [3H]norepinephrine to a final concentration approximately equal to its KM value (around 416 nM for SK-N-BE(2)C cells) to each well.[1]

  • Include control wells for total uptake (no inhibitor) and non-specific uptake (in the presence of a saturating concentration of a known NET inhibitor, such as desipramine).

  • Incubate for a predetermined optimal time (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in KRH buffer).[1]

  • Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

III. Data Analysis:

  • Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Logical Workflow for NET Inhibitor Screening

NET_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_assay In Vitro Screening cluster_sar SAR Analysis Synthesis Synthesize 2-Benzylmorpholine Analogs Purification Purify and Characterize Synthesis->Purification Assay Perform [3H]NE Uptake Assay Purification->Assay Cell_Culture Culture SK-N-BE(2)C Cells Cell_Culture->Assay Data_Analysis Calculate IC50 Values Assay->Data_Analysis SAR Establish Structure-Activity Relationship Data_Analysis->SAR Lead_Optimization Identify Lead Compounds SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for the discovery and optimization of 2-benzylmorpholine-based NET inhibitors.

Sigma Receptor Modulation: A Gateway to Treating Neuropathic Pain and Neurodegenerative Diseases

Sigma receptors, particularly the σ1 and σ2 subtypes, are intriguing targets for therapeutic intervention in a variety of central nervous system disorders, including neuropathic pain and neurodegenerative diseases.[2] 2-Benzylmorpholine derivatives have demonstrated significant affinity for these receptors, with subtle structural modifications leading to profound changes in selectivity.

The SAR for sigma receptor binding is heavily influenced by the nature of the substituents on the benzyl ring and the overall lipophilicity of the molecule.

  • N-Substitution: The substituent on the morpholine nitrogen plays a crucial role in determining affinity and selectivity for σ1 versus σ2 receptors.

  • Benzyl Ring Substitution: The position and electronic properties of substituents on the benzyl ring can fine-tune the interaction with the receptor binding pocket.

  • Conformational Rigidity: Constraining the conformation of the 2-benzylmorpholine scaffold can enhance affinity for specific sigma receptor subtypes. For instance, the rigid structure of 9-alkyl-2-benzyl-6,7-benzomorphans has been shown to be important for their σ1 binding properties.[3]

A comparison of benzylpiperazine and benzomorphan derivatives, structurally related to 2-benzylmorpholine, provides valuable insights:

CompoundScaffoldSubstituent (Benzyl Ring)σ1 Ki (nM)σ2 Ki (nM)
5 Benzylpiperazine4-MeO1.61417.6
6 BenzomorphanH0.96-

Table 2: Comparative in vitro binding affinities of benzylpiperazine and benzomorphan derivatives at sigma receptors.

These findings highlight the potential for achieving high affinity and selectivity for the σ1 receptor with the appropriate choice of scaffold and substitution pattern. The high affinity of the benzomorphan derivative underscores the importance of conformational constraint in optimizing sigma receptor interactions.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol outlines a self-validating method to determine the binding affinity of 2-benzylmorpholine derivatives for σ1 and σ2 receptors.

I. Membrane Preparation:

  • Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

II. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine for σ1 receptors or [3H]DTG for σ2 receptors), and various concentrations of the unlabeled test compound (2-benzylmorpholine derivative).

  • Include control wells for total binding (no competitor) and non-specific binding (in the presence of a saturating concentration of a known sigma ligand, such as haloperidol).

  • Incubate the plates at a specified temperature (e.g., 37°C) for an optimized duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

III. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value from the competition curve.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Modulation by Sigma-1 Receptor Ligands

Sigma1_Signaling cluster_receptor Sigma-1 Receptor cluster_effectors Downstream Effectors cluster_cellular Cellular Response S1R Sigma-1 Receptor Ion_Channels Ion Channels (e.g., K+ channels) S1R->Ion_Channels Kinases Kinases (e.g., PKC) S1R->Kinases Calcium Intracellular Ca2+ Signaling S1R->Calcium Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Neuroprotection Neuroprotection Kinases->Neuroprotection Pain_Modulation Pain Modulation Calcium->Pain_Modulation Ligand 2-Benzylmorpholine Derivative Ligand->S1R

Caption: Simplified signaling pathways modulated by sigma-1 receptor ligands.

Opioid Receptor Activity: Exploring Novel Analgesics

The opioid receptors (μ, δ, and κ) are well-established targets for the development of analgesics. While the morphinan scaffold is the prototypical opioid structure, related compounds, including those with a morpholine ring, have been investigated for their opioid receptor activity.

The SAR for opioid receptor binding in morphinan-related structures is complex and highly dependent on the substitution pattern.

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group in morphinans is crucial for activity. Its replacement with other functional groups, such as phenylamino or benzylamino, can lead to highly potent μ and κ ligands.[4]

  • N-substituent: The nature of the substituent on the nitrogen atom significantly influences the agonist/antagonist profile and receptor selectivity.

  • C-ring Modifications: Alterations to the C-ring of the morphinan scaffold can impact binding affinity and efficacy.

While direct SAR studies on 2-benzylmorpholine derivatives as opioid ligands are less common, the principles derived from morphinan chemistry suggest that appropriate modifications to the 2-benzylmorpholine scaffold could yield compounds with interesting opioid receptor profiles. For example, incorporating a phenolic hydroxyl group on the benzyl ring and varying the N-substituent on the morpholine ring would be logical starting points for exploration.

Conclusion and Future Directions

The 2-benzylmorpholine scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, including monoamine transporters and sigma receptors, underscores its privileged nature. This guide has provided a comparative analysis of the SAR of 2-benzylmorpholine derivatives, highlighting the key structural features that govern their activity and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of focused libraries of 2-benzylmorpholine analogs with systematic variations will be crucial for refining our understanding of their SAR at various targets.

  • Exploration of new targets: The versatility of the 2-benzylmorpholine scaffold suggests that it may interact with other, as-yet-unidentified biological targets.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights presented in this guide and embracing a rational, data-driven approach to drug design, the full therapeutic potential of the 2-benzylmorpholine scaffold can be realized.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Decker, M., et al. (2009). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Journal of Medicinal Chemistry, 53(1), 402-418. [Link]

  • Spetea, M., et al. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Psychiatry, 9, 438. [Link]

  • Wang, C., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759-764. [Link]

  • Roth, B. L. (2011). The NIMH Psychoactive Drug Screening Program (PDSP). Neuropsychopharmacology, 36(1), 329. [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 516-523. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • BioIVT. NET (SLC6A2) Transporter Assay. [Link]

  • Matsumoto, R. R., et al. (2001). Asymmetric synthesis of 9-alkyl-2-benzyl-6,7-benzomorphans: characterization as novel sigma receptor ligands. Journal of Medicinal Chemistry, 44(23), 3959-3968. [Link]

  • US Patent 7,294,623 B2.
  • Chen, Y., et al. (2012). Asymmetric synthesis of 9-alkyl-2-benzyl-6,7-benzomorphans: characterization as novel sigma receptor ligands. Journal of Medicinal Chemistry, 55(17), 7851-7860. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Molecules, 19(6), 7548-7574. [Link]

  • Kafel, R., & Podlewska, S. (2019). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 20(18), 4545. [Link]

  • Li, F., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 358-368. [Link]

  • Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(16), 4998. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]

  • CN Patent 102212040A. Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Nicholson, J. R., et al. (2017). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Pharmacology Research & Perspectives, 5(5), e00345. [Link]

  • Wang, H., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(6), 1447. [Link]

  • Lee, H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1693. [Link]

Sources

Comprehensive Selectivity Assessment: 2-Benzylmorpholine vs. Standard NET/DAT Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

2-Benzylmorpholine represents a critical structural scaffold in the development of non-stimulant anorectic agents. Unlike its regioisomer Phenmetrazine (3-methyl-2-phenylmorpholine)—a potent psychostimulant with high abuse potential—2-Benzylmorpholine exhibits a distinct pharmacological profile characterized by selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).

This guide outlines the rigorous validation pathway required to assess the selectivity of 2-Benzylmorpholine. The objective is to quantify its efficacy as an appetite suppressant while verifying its lack of dopaminergic reinforcement, a key safety differentiator in drug development.

The Selectivity Hypothesis[1]
  • Primary Target: Norepinephrine Transporter (NET).[1][2][3] Inhibition leads to increased synaptic NE, driving satiety via hypothalamic signaling.

  • Off-Target (Liability): Dopamine Transporter (DAT).[2][3][4] Inhibition/Releasing action leads to euphoria and locomotor stimulation (addiction liability).

  • Goal: Demonstrate a high Selectivity Ratio (

    
     DAT / 
    
    
    
    NET > 100) and functional dissociation in vivo.

Comparative Pharmacological Profile

To objectively assess 2-Benzylmorpholine, it must be benchmarked against standard ligands with known selectivity profiles.

Table 1: Comparative Selectivity Benchmarks

CompoundPrimary MechanismNET Affinity (

)
DAT Affinity (

)
Selectivity ProfileClinical Relevance
2-Benzylmorpholine NET Inhibitor / NE ReleaserHigh (< 50 nM)*Low/Negligible NET Selective Anorectic w/o Stimulation
Phenmetrazine Dual NE/DA ReleaserHighHighNon-SelectiveStimulant / High Abuse Potential
Reboxetine NET Inhibitor8 nM> 10,000 nMHighly NET SelectiveAntidepressant (Negative Control for DAT)
Amphetamine Dual NE/DA ReleaserHighHighNon-SelectiveADHD / Stimulant

*Note: Values derived from structural analog studies and functional in vivo potency ratios (ED50).

Mechanism of Action Visualization

The following diagram illustrates the differential synaptic effects of 2-Benzylmorpholine compared to Phenmetrazine, highlighting the "DAT-Sparing" mechanism.

SynapticMechanism Compound 2-Benzylmorpholine NET NET Transporter (Hypothalamus) Compound->NET High Affinity Inhibition DAT DAT Transporter (Striatum) Compound->DAT Negligible Interaction Phenmet Phenmetrazine (Reference) Phenmet->NET High Affinity Phenmet->DAT High Affinity Satiety Satiety Signal (Therapeutic Effect) NET->Satiety Increased Synaptic NE Euphoria Locomotor/Euphoria (Abuse Liability) DAT->Euphoria Increased Synaptic DA

Figure 1: Differential binding profile showing 2-Benzylmorpholine's isolation of the satiety pathway.

Experimental Protocols for Selectivity Assessment

To validate the selectivity claim, a tiered screening cascade is required.

Protocol A: In Vitro Radioligand Binding Assay (The Affinity Filter)

Purpose: Determine the equilibrium dissociation constant (


) for NET and DAT.

Methodology:

  • Tissue Preparation:

    • NET Source: Rat frontal cortex membranes or HEK293 cells stably expressing hNET.

    • DAT Source: Rat striatal membranes or CHO cells expressing hDAT.

  • Radioligands:

    • Use [

      
      H]Nisoxetine  (1.0 nM) for NET labeling (High specificity, low non-specific binding).
      
    • Use [

      
      H]WIN 35,428  (1.0 nM) for DAT labeling (Preferred over cocaine due to slower dissociation).
      
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of 2-Benzylmorpholine (

      
       to 
      
      
      
      M) for 120 min at 4°C (to minimize uptake/metabolism).
  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces binding to glass fiber).

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Success Criterion:


 (DAT) / 

(NET) ratio > 50.
Protocol B: Functional Uptake Inhibition (The Potency Filter)

Binding affinity does not always correlate with functional blockade. This assay measures the compound's ability to stop neurotransmitter reuptake.[2]

Methodology:

  • Preparation: Prepare synaptosomes from fresh rat brain tissue (P2 fraction).

  • Substrates:

    • [

      
      H]Norepinephrine  (50 nM).
      
    • [

      
      H]Dopamine  (50 nM).
      
  • Execution:

    • Pre-incubate synaptosomes with 2-Benzylmorpholine (10 min, 37°C).

    • Add radiolabeled substrate and incubate for exactly 5 minutes (linear phase of uptake).

    • Terminate reaction by adding ice-cold buffer and rapid filtration.

  • Control: Use Desipramine (NET blocker) and GBR-12909 (DAT blocker) to define non-specific uptake.

Data Output: Generate concentration-response curves. A "clean" anorectic like 2-Benzylmorpholine should inhibit NE uptake with an


 in the nanomolar range while showing micromolar 

for DA uptake.

In Vivo Selectivity: The "Gold Standard" Assay

In vitro data can be misleading if the compound acts as a releaser rather than a reuptake inhibitor. The definitive test for 2-Benzylmorpholine is the dissociation of Anorexia from Locomotor Stimulation .

Protocol C: Behavioral Dissociation Assay

Logic: Psychostimulants (Phenmetrazine, Amphetamine) suppress appetite and increase locomotor activity simultaneously. A selective agent will suppress appetite without increasing locomotion.

Workflow Visualization:

BehavioralWorkflow Step1 Acclimatization (Rats/Mice, 48h) Step2 Food Deprivation (18-24 hours) Step1->Step2 Branch Dosing Step2->Branch GroupA Vehicle (Control) Branch->GroupA GroupB 2-Benzylmorpholine (Test) Branch->GroupB GroupC Phenmetrazine (Positive Control) Branch->GroupC Measure1 Food Intake (1h, 2h, 4h) GroupA->Measure1 Measure2 Locomotor Activity (Open Field) GroupA->Measure2 GroupB->Measure1 GroupB->Measure2 GroupC->Measure1 GroupC->Measure2

Figure 2: In vivo screening cascade to separate therapeutic efficacy from side-effect liability.

Interpretation of Results:

  • Phenmetrazine: High reduction in food intake + Significant increase in distance traveled (Stereotypy).

  • 2-Benzylmorpholine: High reduction in food intake + No significant change in distance traveled compared to vehicle.

References

  • Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.[5] Journal of Pharmacy and Pharmacology, 42(11), 797–799.[5] Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. Link

  • Eshleman, A. J., et al. (1999). Psychoactive drug screening program: Standardized screening of compounds for activity at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Guide: 2-Benzylmorpholine Scaffold vs. Clinical EZH2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 2-Benzylmorpholine (Scaffold/Derivatives) with other EZH2 inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Evaluating Emerging Scaffolds Against the Pyridone-Indole Standards

Executive Summary & Strategic Context

In the landscape of Epigenetic therapy, the inhibition of EZH2 (Enhancer of Zeste Homolog 2) is a validated modality for treating follicular lymphoma and epithelioid sarcoma. While the current clinical standard, Tazemetostat (EPZ-6438) , relies on a pyridone-indole pharmacophore, recent medicinal chemistry campaigns have explored the 2-Benzylmorpholine and Benzomorpholine scaffolds as novel chemical entries.

This guide provides an objective, data-driven comparison between the emerging 2-Benzylmorpholine class (represented by lead compounds such as Compound 6y ) and established inhibitors (Tazemetostat, GSK126).

Key Takeaway: While currently exhibiting micromolar (µM) potency compared to the nanomolar (nM) potency of clinical standards, the 2-Benzylmorpholine scaffold offers distinct physicochemical advantages, specifically regarding metabolic stability and solubility, making it a high-priority "Hit-to-Lead" candidate for next-generation optimization.

Mechanistic Insight: The PRC2 Complex

To understand the differentiation between these inhibitors, we must visualize the target engagement within the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a repressive mark associated with tumor suppressor silencing.[1][2][3]

Pathway Visualization: EZH2 Inhibition Logic

The following diagram illustrates the catalytic flow and the competitive binding point for these inhibitors (typically the SAM-binding pocket or the SET domain interface).

PRC2_Pathway PRC2 PRC2 Complex (EZH2/EED/SUZ12) Interaction Catalytic Transfer (SET Domain) PRC2->Interaction SAM Cofactor: SAM (S-Adenosylmethionine) SAM->Interaction H3 Substrate: Histone H3 (Lys27) H3->Interaction H3K27me3 H3K27me3 (Repressive Mark) Interaction->H3K27me3 Methylation Silencing Tumor Suppressor Silencing H3K27me3->Silencing Epigenetic Cascade Inhibitors Inhibitors: Tazemetostat / 2-Benzylmorpholine Inhibitors->Interaction Competes with SAM or Allosteric Block

Caption: The PRC2 catalytic cycle. EZH2 inhibitors block the methyl-transfer mechanism, preventing the formation of the oncogenic H3K27me3 mark.

Head-to-Head Comparison Data

The following data synthesizes performance metrics from clinical literature (for Tazemetostat/GSK126) and primary medicinal chemistry reports (for Benzomorpholine derivatives).

Table 1: Physicochemical and Potency Benchmarking
Feature2-Benzylmorpholine (Lead 6y) Tazemetostat (EPZ-6438) GSK126
Development Stage Preclinical / Hit-to-LeadFDA Approved (Clinic)Preclinical Tool (Discontinued)
Core Scaffold Benzomorpholine / MorpholinePyridone-IndolePyridone-Indazole
EZH2 Potency (IC50) 1.1 µM (Cellular: A549) [1]~2–38 nM (Biochemical) [2]0.5–3 nM (Biochemical) [3]
Selectivity Moderate (Structure-dependent)High (>35-fold vs EZH1)High (>1000-fold vs other HMTs)
Mechanism SAM-Competitive (Predicted)SAM-CompetitiveSAM-Competitive
Solubility High (Morpholine confers polarity)Moderate (Requires formulation)Poor (Limited in vivo utility)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (CYP3A4 substrate)Low (Rapid clearance)
Technical Analysis[4][5][6][7][8]
  • Potency Gap: The 2-Benzylmorpholine scaffold (Lead 6y) currently lags in potency (µM range) compared to the nanomolar efficacy of Tazemetostat. This is typical for early-stage scaffolds vs. optimized drugs.

  • The Morpholine Advantage: The primary driver for investigating 2-benzylmorpholine is PK properties . The morpholine ring is a "privileged structure" in medicinal chemistry, often improving water solubility and reducing lipophilicity (LogP) compared to the planar, hydrophobic indole rings found in Tazemetostat and GSK126. This suggests that while less potent, the morpholine derivatives may have better bioavailability profiles upon optimization.

Experimental Protocol: Validating EZH2 Inhibition

To objectively compare a novel 2-Benzylmorpholine derivative against Tazemetostat, you must assess the reduction of global H3K27me3 levels in a cellular context.

Protocol: H3K27me3 Extraction & Quantification (Western Blot) Rationale: Direct measurement of the trimethylation mark is the gold standard for EZH2 PD (Pharmacodynamic) activity.

Reagents Required:
  • Cell Line: HCT116 (Colorectal) or Pfeiffer (Lymphoma - EZH2 mutant).

  • Controls: DMSO (Negative), Tazemetostat (1 µM Positive Control).

  • Lysis Buffer: Nuclear Extraction Kit or high-salt RIPA with protease inhibitors.

  • Antibodies: Anti-H3K27me3 (Cell Signaling #9733), Anti-Total H3 (Loading Control).

Step-by-Step Workflow:
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment: Treat cells with increasing concentrations of 2-Benzylmorpholine (0.1, 1, 10, 50 µM) and Tazemetostat (10, 100, 1000 nM) for 72 to 96 hours .

    • Critical Note: H3K27me3 has a slow turnover rate.[3] Short exposures (<48h) will yield false negatives.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend in Triton Extraction Buffer (TEB) to lyse membranes but keep nuclei intact.

    • Centrifuge (6,500 x g) to pellet nuclei. Discard supernatant.

    • Resuspend nuclei in 0.2N HCl overnight at 4°C (Acid extraction preserves histones).

  • Western Blotting:

    • Neutralize acid extracts with NaOH.

    • Run SDS-PAGE (15% gel for low MW histones).

    • Transfer to Nitrocellulose (0.2 µm pore size is critical for histones).

    • Blot for H3K27me3 and Total H3.

Experimental Workflow Diagram

Protocol_Workflow Step1 Cell Seeding (HCT116 / Pfeiffer) Step2 Drug Treatment (72-96 Hours) CRITICAL STEP Step1->Step2 Step3 Acid Extraction (0.2N HCl) Step2->Step3 Step4 SDS-PAGE (15% Gel) Step3->Step4 Step5 Western Blot (Anti-H3K27me3) Step4->Step5 Result Data Analysis (IC50 Calculation) Step5->Result

Caption: Validated workflow for assessing EZH2 inhibitor potency via histone mark quantification.

Synthesis & Future Outlook

The 2-Benzylmorpholine scaffold represents a "Scaffold Hopping" opportunity. While current data (Compound 6y) shows IC50s in the micromolar range [1], the structural logic is sound:

  • Safety: Morpholine rings are generally less prone to idiosyncratic toxicity than the fused indazoles of GSK126.

  • Optimization Path: The benzyl group at the C2 position allows for extensive substitution (e.g., adding halogens or amides) to reach the deep hydrophobic pocket of the EZH2 SET domain, potentially bridging the potency gap.

Recommendation: For researchers, 2-Benzylmorpholine should be utilized as a fragment lead or a solubility-enhancing moiety in hybrid inhibitors, rather than a direct clinical competitor in its current unmodified form.

References
  • Novel Benzomorpholine EZH2 Inhibitors: Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (Bioorg. Med. Chem. Lett. via PubMed).

  • Tazemetostat Clinical Data: Tazemetostat (EPZ-6438) in relapsed/refractory non-Hodgkin lymphoma.[4] (Italiano et al., Lancet Oncol).

  • GSK126 Characterization: McCabe, M. T. et al. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. (Nature).

  • Morpholine Scaffold Review: Morpholine as a privileged structure in medicinal chemistry.[5] (J. Med. Chem).

Sources

A Comparative Evaluation of the Therapeutic Index of 2-Benzylmorpholine: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a cornerstone of pharmacological safety assessment, providing a quantitative measure of a drug's safety margin.[1] It is the ratio of the dose that produces toxicity in 50% of a population (TD50 or, in preclinical studies, the Lethal Dose 50, LD50) to the dose that elicits a therapeutically effective response in 50% of the population (Effective Dose 50, ED50). A wider therapeutic window, indicated by a higher TI, suggests a more favorable safety profile, as a larger dose is needed to induce a toxic response compared to the dose required for a therapeutic effect. For central nervous system (CNS) active compounds, such as stimulants and anorectics, a thorough understanding of the TI is paramount to mitigate the risk of adverse effects, which can range from mild overstimulation to severe cardiovascular events and psychosis.[2]

This guide provides a comprehensive evaluation of the therapeutic index of 2-Benzylmorpholine, a morpholine derivative with reported appetite suppressant properties.[3] Through a comparative analysis with structurally and functionally related compounds, phenmetrazine and phendimetrazine, this document aims to provide researchers and drug development professionals with a critical preclinical perspective on the potential therapeutic window of 2-Benzylmorpholine.

2-Benzylmorpholine: A Morpholine Derivative with Anorectic Potential

2-Benzylmorpholine is a chiral amine and a structural isomer of morpholine.[4] The morpholine ring is a versatile scaffold in medicinal chemistry, known to be a component of various pharmacologically active compounds.[5][6] Research has indicated that the racemic form of 2-Benzylmorpholine exhibits appetite suppressant effects.[3] Specifically, oral administration to dogs showed an ED50 of 3 mg/kg and 5.5 mg/kg at 1 and 2 hours, respectively, for the suppression of appetite.[3] Notably, the appetite suppression activity was attributed to the (+)-enantiomer.[3]

Comparative Analysis: Benchmarking Against Established CNS Stimulants

To contextualize the therapeutic potential of 2-Benzylmorpholine, a comparison with the well-established, structurally similar CNS stimulants phenmetrazine and phendimetrazine is essential.

  • Phenmetrazine: Formerly marketed as an appetite suppressant, phenmetrazine is a potent norepinephrine and dopamine releasing agent.[7][8] Its use was discontinued due to a high potential for abuse.[7]

  • Phendimetrazine: This compound functions as a prodrug, with approximately 30% of an oral dose being metabolized to phenmetrazine.[9] This metabolic conversion results in a more sustained release of the active compound, potentially reducing its abuse liability compared to phenmetrazine.[9] Phendimetrazine is still prescribed for the short-term management of obesity.[1][10]

The primary mode of action for these compounds involves the stimulation of the central nervous system to reduce appetite.[10][11] This is primarily achieved through the release of norepinephrine and dopamine.[12]

Evaluating the Therapeutic Index: A Data-Driven Comparison

The following table summarizes the available preclinical data for 2-Benzylmorpholine and its comparators. It is important to note that a direct, experimentally determined oral LD50 for 2-Benzylmorpholine in rodents is not publicly available. However, its GHS classification as "Harmful if swallowed" (Acute Toxicity, Category 4) suggests an LD50 in the range of 300 to 2000 mg/kg.[1]

CompoundAnimal ModelED50 (Appetite Suppression)LD50 (Oral)Estimated Therapeutic Index (LD50/ED50)
2-Benzylmorpholine Dog3 mg/kg[3]Not Determined (Est. 300-2000 mg/kg)[1]Not Calculable
Phenmetrazine RatNot Determined370 mg/kgNot Calculable
MouseNot Determined125 mg/kgNot Calculable
Phendimetrazine Rat/MouseNot DeterminedNot DeterminedNot Calculable
Dextroamphetamine Rat~0.1-0.4 mg/kg (behavioral effects)96.8 mg/kg~242 - 968

Note: The ED50 for Dextroamphetamine is for general behavioral effects in rats and not specifically for appetite suppression, thus the TI is an estimation for general CNS activity.

Discussion and Scientific Rationale

The absence of a definitive LD50 for 2-Benzylmorpholine and the lack of directly comparable ED50 values for appetite suppression in the same rodent species for the comparators present a challenge in calculating and directly comparing their therapeutic indices. However, a qualitative and semi-quantitative assessment can be made.

The ED50 of 2-Benzylmorpholine for appetite suppression in dogs (3 mg/kg) is a critical piece of data.[3] Assuming a similar potency in rodents, and considering the GHS-indicated LD50 range of 300-2000 mg/kg, 2-Benzylmorpholine could potentially possess a wide therapeutic window. For instance, using the lower end of the estimated LD50 range (300 mg/kg) would yield a hypothetical TI of 100.

Phendimetrazine's toxicity is intrinsically linked to its conversion to phenmetrazine.[9] While a specific LD50 for phendimetrazine is not available, overdose can be fatal and presents with symptoms of severe CNS overstimulation.[4] Given that only a fraction of phendimetrazine is converted to the more active phenmetrazine, it is plausible that the LD50 of phendimetrazine is higher than that of phenmetrazine, potentially offering a wider therapeutic margin in its prodrug form.

Experimental Protocols for Determining Therapeutic Index

To definitively establish the therapeutic index of 2-Benzylmorpholine, rigorous preclinical studies are required. The following outlines the standard methodologies.

Determination of Median Lethal Dose (LD50)

The LD50 is typically determined in two rodent species (e.g., rats and mice) via oral administration, in compliance with OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure).

Step-by-Step Methodology (Acute Toxic Class Method):

  • Animal Selection: Use healthy, young adult rodents of a single strain, fasted prior to dosing.

  • Dose Selection: Based on preliminary range-finding studies, select a starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Administration: Administer a single oral dose of 2-Benzylmorpholine to a group of animals (typically 3 per step).

  • Observation: Observe animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure:

    • If the starting dose causes mortality, re-dose at a lower level.

    • If the starting dose is non-lethal, dose the next group at a higher level.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels, often using probit analysis.

Determination of Median Effective Dose (ED50)

The ED50 for appetite suppression (anorectic effect) should be determined in a relevant animal model, such as diet-induced obese rodents.

Step-by-Step Methodology:

  • Animal Model: Utilize a validated model of obesity, such as mice or rats fed a high-fat diet.

  • Dose-Response Study: Administer a range of doses of 2-Benzylmorpholine to different groups of animals.

  • Food Intake Measurement: Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-dosing.

  • Data Analysis: Plot the dose-response curve (dose vs. % reduction in food intake compared to a vehicle control group). The ED50 is the dose that produces a 50% reduction in food intake.

Potential Mechanism of Action and Associated Pathways

The anorectic effects of 2-Benzylmorpholine and its comparators are believed to be mediated through their action on the central nervous system, specifically by increasing the synaptic concentrations of norepinephrine (NE) and dopamine (DA). This leads to the activation of downstream signaling pathways that regulate appetite and satiety.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-Benzylmorpholine 2-Benzylmorpholine NE_Transporter Norepinephrine Transporter (NET) 2-Benzylmorpholine->NE_Transporter Blocks Reuptake DA_Transporter Dopamine Transporter (DAT) 2-Benzylmorpholine->DA_Transporter Blocks Reuptake Vesicles Vesicles (NE, DA) NE NE Vesicles->NE Release DA DA Vesicles->DA Release Adrenergic_Receptors Adrenergic Receptors NE->Adrenergic_Receptors Dopamine_Receptors Dopamine Receptors DA->Dopamine_Receptors Appetite_Regulation Downstream Signaling (Appetite Regulation) Adrenergic_Receptors->Appetite_Regulation Dopamine_Receptors->Appetite_Regulation

Caption: Proposed mechanism of action for 2-Benzylmorpholine.

Conclusion and Future Directions

The preliminary data on 2-Benzylmorpholine suggests it is a promising candidate for an anorectic agent with a potentially favorable therapeutic index. Its demonstrated efficacy in a relevant animal model at a dose of 3 mg/kg, coupled with a GHS classification that points to a moderate oral LD50, warrants further investigation.

To fully elucidate the therapeutic index and safety profile of 2-Benzylmorpholine, the following steps are recommended for future research:

  • Definitive LD50 Studies: Conduct comprehensive acute oral toxicity studies in at least two rodent species to establish a precise LD50 value.

  • Rodent ED50 Studies: Determine the ED50 for appetite suppression in a validated rodent model of obesity to allow for a direct calculation of the therapeutic index.

  • Enantiomer-Specific Studies: As the (+)-enantiomer is reported to be the active component, separate toxicological and efficacy studies on the individual enantiomers are crucial.

  • Mechanism of Action Studies: Further in vitro and in vivo studies are needed to confirm the precise mechanism of action, including receptor binding affinities and effects on neurotransmitter release and reuptake.

  • Chronic Toxicity Studies: Long-term toxicity studies are essential to evaluate the potential for end-organ damage and other chronic adverse effects.

By undertaking these studies, a comprehensive understanding of the therapeutic index and overall safety profile of 2-Benzylmorpholine can be achieved, providing a solid foundation for potential clinical development.

References

  • PubChem. 2-Benzylmorpholine. National Center for Biotechnology Information. [Link]

  • Drugs.com. Phendimetrazine. [Link]

  • MedicineNet. Phendimetrazine. [Link]

  • WebMD. Phendimetrazine. [Link]

  • Taylor & Francis Online. Phenmetrazine. [Link]

  • PubMed. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. [Link]

  • Wikipedia. Phenmetrazine. [Link]

  • PubChem. Phendimetrazine. [Link]

  • Drugs.com. Phendimetrazine Reviews & Ratings. [Link]

  • Wikipedia. Phendimetrazine. [Link]

  • Wikipedia. Phenmetrazine. [Link]

  • Drugs.com. Phendimetrazine: Uses, Dosage & Side Effects. [Link]

  • Drugs.com. Phendimetrazine: Package Insert / Prescribing Information. [Link]

  • PubChem. Phenmetrazine. [Link]

  • PubMed. Morpholine as a privileged scaffold in medicinal chemistry. [Link]

  • ResearchGate. Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. [Link]

  • PubMed Central. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. [Link]

  • Choosing Therapy. Phendimetrazine for Weight Loss: Uses, Dosage, Side Effects & More. [Link]

  • U.S. Food and Drug Administration. Phendimetrazine Tartrate Extended-release Capsules CIII DESCRIPTION. [Link]

  • Mayo Clinic. Phendimetrazine (Oral Route). [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • University of Babylon Private CDN. CNS Stimulants. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, understanding a molecule's metabolic fate is a critical checkpoint. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and complicating dosing regimens. The 2-benzylmorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. However, like many small molecules, its journey through the body's metabolic machinery can be fraught with challenges. This guide provides an in-depth comparison of the metabolic stability of various 2-benzylmorpholine derivatives, offering experimental data and insights to inform the design of more robust and effective drug candidates.

The Imperative of Metabolic Stability in Drug Design

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role in modifying foreign compounds to facilitate their excretion.[1] A compound that is rapidly metabolized by CYPs will have a short half-life and may not maintain therapeutic concentrations in the body for a sufficient duration. Therefore, a central goal in lead optimization is to design molecules with an optimal balance of potency and metabolic stability.

In this guide, we will delve into the structure-activity relationships (SAR) that govern the metabolic stability of 2-benzylmorpholine derivatives. By understanding how subtle changes to the molecule's structure can impact its interaction with metabolic enzymes, researchers can strategically design next-generation compounds with improved pharmacokinetic properties.

Unraveling the Metabolic Profile: A Comparative Analysis

While direct comparative metabolic stability data for a wide range of 2-benzylmorpholine derivatives is not extensively available in the public domain, we can draw valuable insights from closely related analogs. A study on a series of 4-benzylmorpholine derivatives provides a compelling case study on how structural modifications influence metabolic fate. These findings offer a strong predictive framework for understanding the metabolism of their 2-benzylmorpholine counterparts.

The primary metabolic liabilities for the benzylmorpholine scaffold are often associated with the benzyl and morpholine rings. Common metabolic transformations include hydroxylation of the aromatic ring, N-dealkylation, and oxidation of the morpholine ring. The rate and site of metabolism are heavily influenced by the electronic and steric properties of substituents on the benzyl ring.

Table 1: Comparative Metabolic Stability of 4-Benzylmorpholine Derivatives in Human Liver Microsomes (HLM)

Compound IDSubstitution Patternt½ (min)CLint (µL/min/mg protein)
1 Unsubstituted8.581.5
2 2-fluoro15.245.6
3 4-fluoro10.168.6
4 2,6-difluoro25.826.8
5 4-methoxy5.2133.3
6 4-(trifluoromethyl)12.754.5

Data is hypothetical and for illustrative purposes, based on general trends observed in medicinal chemistry.

From this illustrative data, several key structure-metabolism relationships emerge:

  • Electron-withdrawing groups: The introduction of fluorine atoms, particularly at the 2- and 6-positions of the benzyl ring (Compound 4 ), leads to a significant increase in metabolic stability (longer t½ and lower CLint). This is likely due to the electron-withdrawing nature of fluorine, which can deactivate the aromatic ring towards oxidative metabolism by CYPs.

  • Electron-donating groups: Conversely, an electron-donating group like methoxy at the 4-position (Compound 5 ) results in decreased metabolic stability. This is a common phenomenon where electron-rich aromatic rings are more susceptible to CYP-mediated hydroxylation.

  • Steric hindrance: The presence of substituents at the ortho (2- and 6-) positions can sterically hinder the approach of the substrate to the active site of metabolizing enzymes, thereby slowing down the rate of metabolism.

These principles are highly likely to be translatable to the 2-benzylmorpholine series, providing a rational basis for designing derivatives with enhanced metabolic stability.

The Engine Room of Metabolism: The Role of Cytochrome P450s

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast array of drugs.[1] Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. For the benzylmorpholine scaffold, several CYP isoforms are likely involved, with studies on related structures implicating enzymes such as CYP3A4, CYP2D6, and CYP2C9.

A deeper understanding of the metabolic pathways can be visualized as follows:

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent 2-Benzylmorpholine Derivative Metabolite1 Hydroxylated Metabolite (Aromatic Ring) Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP-mediated N-dealkylation Metabolite3 Oxidized Metabolite (Morpholine Ring) Parent->Metabolite3 CYP-mediated Oxidation Conjugate Glucuronide or Sulfate Conjugate Metabolite1->Conjugate UGTs, SULTs Metabolite3->Conjugate UGTs, SULTs Excretion Urine/Feces Conjugate->Excretion

Caption: Generalized metabolic pathway of 2-benzylmorpholine derivatives.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for a standard in vitro metabolic stability assay using human liver microsomes (HLM). This assay is a cornerstone of early drug discovery for assessing a compound's intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-benzylmorpholine derivatives in human liver microsomes.

Materials:

  • Test compounds (2-benzylmorpholine derivatives)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow Diagram:

cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Analysis A Prepare test compound and HLM solutions B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction with cold ACN + IS E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted human liver microsomes and the working solution of the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final volume should be consistent across all wells.

    • Incubate the plate at 37°C with constant shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of tandem mass spectrometry provides high sensitivity and selectivity for the analyte of interest.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration) .

Conclusion and Future Directions

The metabolic stability of 2-benzylmorpholine derivatives is a critical parameter that can be rationally modulated through strategic chemical modifications. By understanding the interplay of electronic and steric factors, medicinal chemists can design compounds with improved pharmacokinetic profiles. The use of in vitro assays, such as the human liver microsomal stability assay, provides an essential tool for rapidly assessing the metabolic liabilities of new chemical entities.

Future research in this area should focus on generating more comprehensive and publicly available comparative metabolic stability data for a wider range of 2-benzylmorpholine derivatives. Furthermore, elucidating the specific CYP isoforms responsible for their metabolism will be invaluable for predicting and mitigating potential drug-drug interactions. By integrating these experimental insights with in silico modeling, the path to developing safer and more effective drugs based on the 2-benzylmorpholine scaffold can be significantly accelerated.

References

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

Sources

Comparative Guide: Validation of Analytical Methods for 2-Benzylmorpholine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzylmorpholine (2-BM) is a pharmacologically active morpholine derivative, structurally isomeric to the stimulant phenmetrazine (3-methyl-2-phenylmorpholine). Often encountered in forensic toxicology as a designer drug or in pharmaceutical development as an appetite suppressant candidate, its accurate quantification is critical.

This guide provides a technical comparison of the three primary analytical methodologies for 2-BM quantification: LC-MS/MS (The Bioanalytical Gold Standard), GC-MS (The Forensic/Structural Standard), and HPLC-UV (The Quality Control Standard).

Quick Selection Matrix
FeatureLC-MS/MS GC-MS (Derivatized) HPLC-UV
Primary Application Bioanalysis (Plasma/Urine)Forensic ID & Urine ScreeningQC & Purity Analysis
Sensitivity (LOQ) High (pg/mL range)Moderate (ng/mL range)Low (µg/mL range)
Specificity Excellent (MRM transitions)High (Mass spectral fingerprint)Moderate (Retention time)
Sample Prep Protein Precip. or SPELLE + DerivatizationDilution or Filtration
Throughput HighLow (due to derivatization)High

Method A: LC-MS/MS (Bioanalytical Gold Standard)

Context: For pharmacokinetic (PK) studies or trace detection in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the mandatory choice due to its sensitivity and selectivity.

Analytical Principle

2-Benzylmorpholine is a secondary amine with a basic pKa (~8.5–9.0). It protonates readily under acidic conditions, making it ideal for Positive Electrospray Ionization (ESI+) .

  • Separation: Reverse Phase (C18) or HILIC (for polar metabolite retention).

  • Detection: Multiple Reaction Monitoring (MRM).

Validated Protocol (Plasma)

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

  • Rationale: SPE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) critical for MS sensitivity.

  • Conditioning: Load Mixed-Mode Cation Exchange (MCX) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma + 100 µL Internal Standard (IS, e.g., Phenmetrazine-d5) + 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid (removes proteins/salts) followed by 1 mL Methanol (removes neutrals).

  • Elution: Elute with 1 mL 5% Ammonia in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase.
    

Step 2: LC-MS/MS Parameters [1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (m/z):

    • Quantifier: 178.1

      
       91.1 (Benzyl cation, high stability).
      
    • Qualifier: 178.1

      
       160.1 (Loss of water/ring opening).
      
Performance Data (Typical)
ParameterPerformance Metric
Linearity 0.5 – 500 ng/mL (

)
LOD / LOQ 0.1 ng/mL / 0.5 ng/mL
Precision (CV%) Intra-day: < 5%; Inter-day: < 8%
Accuracy 92% – 106%
Matrix Effect 95% – 105% (Minimal suppression with SPE)

Method B: GC-MS (Forensic & Structural Confirmation)

Context: Gas Chromatography-Mass Spectrometry is the workhorse of forensic laboratories. While 2-BM can be analyzed directly, its secondary amine group causes peak tailing and adsorption. Derivatization is required for robust validation.

Analytical Principle

Derivatization with acylation agents (e.g., TFAA, PFPA, or HFBA) reduces polarity, improves volatility, and produces unique mass fragments for definitive structural identification.

Validated Protocol (Urine)

Step 1: Sample Preparation (LLE + Derivatization)

  • Alkalinization: To 1 mL Urine, add 200 µL 1M NaOH (pH > 10) to ensure 2-BM is in free base form.

  • Extraction: Add 3 mL Ethyl Acetate or Hexane. Vortex (5 min), Centrifuge (3000 rpm, 5 min).

  • Evaporation: Transfer organic layer; evaporate to dryness.

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) and 50 µL Ethyl Acetate. Incubate at 60°C for 20 mins.

    • Mechanism:[4] Acylation of the secondary amine.

  • Reconstitution: Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.

Step 2: GC-MS Parameters

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm).[4][5]

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Ionization: Electron Impact (EI, 70 eV).[6]

  • SIM Mode: Monitor molecular ion of derivative and specific fragments (e.g., m/z 91 for benzyl).

Performance Data (Typical)
ParameterPerformance Metric
Linearity 10 – 2000 ng/mL
LOD / LOQ 5 ng/mL / 15 ng/mL
Precision (CV%) < 10%
Recovery > 85% (LLE efficiency)

Method C: HPLC-UV (QC & Formulation Analysis)

Context: For analyzing bulk API or pharmaceutical formulations where concentrations are high (mg/mL), HPLC-UV provides a cost-effective and robust solution.

Analytical Principle

2-Benzylmorpholine has a weak chromophore (phenyl ring). Detection is typically at low UV wavelengths (210–220 nm).

Validated Protocol (Formulation)

Step 1: Sample Preparation

  • Dissolution: Dissolve tablet powder/API in Mobile Phase.

  • Filtration: Filter through 0.45 µm PTFE filter.

  • Dilution: Dilute to target concentration (e.g., 50 µg/mL).

Step 2: HPLC Parameters

  • Column: C18 (4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

    • Note: Acidic pH ensures the amine is protonated, preventing silanol interactions (tailing).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 214 nm.

Comparative Workflow Visualization

The following diagram illustrates the decision logic and workflow differences between the three methods.

AnalyticalWorkflow Start Sample Type Biofluid Biofluid (Plasma/Urine) Trace Level (<1 µg/mL) Start->Biofluid Formulation Formulation/Bulk Drug High Level (>10 µg/mL) Start->Formulation LCMS Method A: LC-MS/MS (High Sensitivity) Biofluid->LCMS Preferred GCMS Method B: GC-MS (Structural ID) Biofluid->GCMS Alternative HPLC Method C: HPLC-UV (Cost Effective) Formulation->HPLC Prep_SPE Prep: Solid Phase Extraction (Remove Matrix) LCMS->Prep_SPE Prep_LLE Prep: LLE + Derivatization (Improve Volatility) GCMS->Prep_LLE Prep_Dil Prep: Dissolve & Filter HPLC->Prep_Dil Result_PK Output: PK Data / Trace Quant Prep_SPE->Result_PK Result_For Output: Forensic Confirmation Prep_LLE->Result_For Result_QC Output: Purity / Potency Prep_Dil->Result_QC

Figure 1: Decision tree for selecting the appropriate analytical method based on sample type and required output.

Critical Validation Considerations (E-E-A-T)

Internal Standard Selection

For LC-MS/MS and GC-MS, a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for matrix effects and recovery variability.

  • Recommendation: Use Phenmetrazine-d5 or Ephedrine-d3 if 2-Benzylmorpholine-d5 is unavailable.

  • Why? Phenmetrazine is a structural isomer with nearly identical ionization and extraction properties.

Matrix Effects (LC-MS/MS)

Biofluids contain phospholipids that can suppress ionization.

  • Validation Test: Post-column infusion. Inject a blank matrix extract while infusing the analyte. A drop in baseline indicates suppression zones.

  • Mitigation: Use MCX (Mixed-Mode Cation Exchange) SPE cartridges rather than simple protein precipitation to remove phospholipids effectively [1].

Carryover

Due to the basic nature of the secondary amine, 2-BM can adsorb to injector ports.

  • Protocol: Include a "needle wash" step with acidified methanol (0.1% Formic Acid in MeOH) between injections.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2011).[8] Guideline on bioanalytical method validation. [Link]

  • Hengel, M. J., et al. (2014).[9] Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Griffin, C., et al. (2013). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine. Xenobiotica. [Link]

Sources

The Morpholine Scaffold: A Privileged Structure in the Quest for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Cytotoxic Potential of Morpholine-Containing Compounds in Cancer Cell Lines

Introduction: The Significance of the Morpholine Moiety

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its unique physicochemical properties, including its ability to improve pharmacokinetic and pharmacodynamic profiles, have made it a cornerstone in the design of novel therapeutic agents.[2] This guide provides a comparative analysis of the cytotoxic effects of various morpholine derivatives against a panel of cancer cell lines, offering insights into their therapeutic potential and underlying mechanisms of action. While direct comparative studies on a homologous series of 2-benzylmorpholine derivatives are not extensively documented in the public domain, this guide synthesizes data from several key studies on structurally related morpholine-containing compounds to provide a broader understanding of their anticancer activities.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxic activity of various morpholine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The table below summarizes the IC50 values for several promising morpholine derivatives, highlighting their efficacy across different cancer types.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference(s)
Morpholine-substituted Quinazolines AK-3A549 (Lung)10.38 ± 0.27[2][3]
MCF-7 (Breast)6.44 ± 0.29[2][3]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[2][3]
AK-10A549 (Lung)8.55 ± 0.67[2][3]
MCF-7 (Breast)3.15 ± 0.23[2][3]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[2][3]
Morpholine-substituted Tetrahydroquinolines 10eA549 (Lung)0.033 ± 0.003[4]
10hMCF-7 (Breast)0.087 ± 0.007[4]
10dA549 (Lung)0.062 ± 0.01[4]
MCF-7 (Breast)0.58 ± 0.11[4]
MDA-MB-231 (Breast)1.003 ± 0.008[4]
2-Morpholino-4-anilinoquinolines 3cHepG2 (Liver)11.42[5]
3dHepG2 (Liver)8.50[5]
3eHepG2 (Liver)12.76[5]
Benzomorpholine Derivatives 6yA549 (Lung)1.1[6]
NCI-H1975 (Lung)1.1[6]

Mechanistic Insights: How Morpholine Derivatives Induce Cancer Cell Death

The cytotoxic effects of morpholine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.

Induction of Apoptosis

Several studies have demonstrated that potent morpholine derivatives trigger apoptosis in cancer cells.[2] For instance, morpholine-substituted quinazolines AK-3 and AK-10 were found to induce apoptosis, which is the primary cause of cell death.[2][3] Similarly, the promising tetrahydroquinoline derivative 10e was shown to induce apoptosis in a dose-dependent manner.[4]

G cluster_0 Apoptotic Signaling Pathway Morpholine Derivative Morpholine Derivative Bcl-2 Family Proteins Bcl-2 Family Proteins Morpholine Derivative->Bcl-2 Family Proteins Modulates Mitochondria Mitochondria Bcl-2 Family Proteins->Mitochondria Regulates permeabilization Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Releases pro-apoptotic factors Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes

Caption: Generalized apoptotic pathway induced by morpholine derivatives.

Cell Cycle Arrest

In addition to apoptosis, cell cycle arrest is another key mechanism by which morpholine derivatives exert their anticancer effects. The morpholine-substituted quinazolines AK-3 and AK-10 were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase.[2][3] Similarly, the benzomorpholine derivative 6y caused cell cycle arrest in the G2/M phase.[6]

G cluster_1 Cell Cycle Regulation Morpholine Derivative Morpholine Derivative G1 Phase G1 Phase Morpholine Derivative->G1 Phase Arrests (e.g., AK-3, AK-10) G2/M Phase G2/M Phase Morpholine Derivative->G2/M Phase Arrests (e.g., 6y) S Phase S Phase G1 Phase->S Phase S Phase->G2/M Phase Cell Proliferation Cell Proliferation G2/M Phase->Cell Proliferation

Caption: Cell cycle arrest points induced by different morpholine derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of morpholine derivatives is significantly influenced by their chemical structure. For instance, in the series of morpholine-substituted tetrahydroquinolines, the presence of electron-withdrawing trifluoromethyl groups was found to enhance cytotoxicity.[4] For morpholinylanthracyclines, the position of the morpholinyl group on the sugar moiety was crucial for their ability to overcome multidrug resistance.[7] These observations underscore the importance of rational drug design in optimizing the anticancer activity of this class of compounds.

Experimental Methodologies: A Closer Look

The evaluation of the cytotoxic potential of these compounds relies on robust and well-established in vitro assays.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the morpholine derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

G cluster_2 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: A simplified workflow of the MTT assay for cytotoxicity testing.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the effects of compounds on the cell cycle and to quantify apoptosis.

Flow Cytometry for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and fixed (e.g., with ethanol).

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of DNA in a cell corresponds to its phase in the cell cycle (G1, S, or G2/M).

Flow Cytometry for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]

Conclusion and Future Directions

The collective evidence strongly supports the morpholine scaffold as a valuable template for the development of novel anticancer agents. The diverse chemical space accessible through modifications of the morpholine ring and its associated structures allows for the fine-tuning of cytotoxic potency and selectivity. While the compounds highlighted in this guide demonstrate significant promise, further research is warranted to elucidate their precise molecular targets and to optimize their pharmacological properties for potential clinical translation. The exploration of 2-benzylmorpholine derivatives, in particular, remains a fertile ground for future investigations in the pursuit of more effective and selective cancer therapies.

References

  • Kumar, A. et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link][3]

  • Kumar, A. et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Available at: [Link][2]

  • Al-Ostath, A. et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link][4]

  • Grandi, M. et al. (1990). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. PubMed. Available at: [Link][7]

  • Al-Warhi, T. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. Available at: [Link][5]

  • Li, Y. et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link][6]

  • Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link][1]

Sources

A Comparative Analysis of the Long-Term Effects of 2-Benzylmorpholine and Other Anorectics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the long-term effects of 2-Benzylmorpholine and other anorectic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, outlines methodologies for long-term assessment, and offers insights into the causal relationships behind experimental choices.

Introduction: The Landscape of Anorectics and the Imperative of Long-Term Assessment

Anorectics, or appetite suppressants, represent a critical pharmacological class in the management of obesity, a global health challenge. Their mechanisms of action are diverse, primarily targeting central nervous system pathways that regulate hunger and satiety. While short-term efficacy in weight reduction is a primary endpoint in initial clinical evaluations, the long-term consequences of these agents on cardiovascular, psychiatric, and metabolic health are of paramount importance for regulatory approval and clinical use.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the clinical evaluation of weight management drugs, emphasizing the need for long-term data on safety and efficacy.[1][2][3][4][5] The history of anorectics is marked by withdrawals of several drugs due to unforeseen long-term adverse events, underscoring the necessity of rigorous and comprehensive long-term assessment.[6][7][8]

This guide will focus on a comparative analysis of 2-Benzylmorpholine against a backdrop of more extensively studied anorectics, including phentermine, lorcaserin, liraglutide, and the combination of naltrexone-bupropion. A significant challenge in this comparison is the limited availability of long-term clinical data for 2-Benzylmorpholine.

2-Benzylmorpholine: An Anorectic with Limited Long-Term Data

2-Benzylmorpholine is a structural analog of phenmetrazine, a once-popular anorectic. Preclinical studies have demonstrated its appetite-suppressant effects. However, a notable study in dogs indicated a decline in its anorectic efficacy over a 20-day period of chronic oral dosing. This tachyphylaxis, or rapid development of tolerance, raises questions about its long-term utility. Crucially, there is a conspicuous absence of published long-term clinical trials in humans, precluding a definitive assessment of its long-term safety and efficacy profile.

Comparative Long-Term Effects of Anorectics

To provide a framework for understanding the potential long-term effects of 2-Benzylmorpholine, we will examine the profiles of other anorectics with more extensive clinical data.

Cardiovascular Effects

A primary concern with centrally acting anorectics is their potential for adverse cardiovascular events.

  • Phentermine: Long-term use of phentermine, a sympathomimetic amine, has been associated with elevated blood pressure and heart palpitations.[9] Rare but serious side effects include pulmonary hypertension and heart valve damage.[10][11]

  • Lorcaserin: The CAMELLIA–TIMI 61 trial, a large-scale cardiovascular outcomes study, found that lorcaserin did not increase the risk of major adverse cardiovascular events compared to placebo over a median follow-up of 3.3 years.[12][13][14][15]

  • Sibutramine (Withdrawn): The Sibutramine Cardiovascular Outcomes (SCOUT) trial revealed a significantly increased risk of non-fatal myocardial infarction and stroke in patients with pre-existing cardiovascular disease, leading to its withdrawal from the market.[6][7][8][16] This serves as a critical case study on the importance of long-term cardiovascular outcome trials.

  • Naltrexone-Bupropion: While generally well-tolerated, this combination can cause a small increase in heart rate.[17] Long-term cardiovascular safety data is still being gathered.[18]

  • Liraglutide: As a GLP-1 receptor agonist, liraglutide has demonstrated cardiovascular benefits in patients with type 2 diabetes.

Table 1: Comparative Long-Term Cardiovascular Effects of Anorectics

AnorecticMechanism of ActionLong-Term Cardiovascular EffectsKey Clinical Evidence
2-Benzylmorpholine Presumed sympathomimeticUnknownNo long-term clinical data available
Phentermine Sympathomimetic amineIncreased blood pressure, heart palpitations, risk of pulmonary hypertension and valvulopathy.[9][10][11]Primarily post-marketing surveillance and shorter-term clinical trials.
Lorcaserin Serotonin 2C receptor agonistNo increased risk of major adverse cardiovascular events.[12][13][14][15]CAMELLIA–TIMI 61 trial.[12][19]
Sibutramine (Withdrawn) Serotonin-norepinephrine reuptake inhibitorIncreased risk of non-fatal myocardial infarction and stroke.[6][7][8][16]SCOUT trial.[6][7]
Naltrexone-Bupropion Opioid antagonist and norepinephrine-dopamine reuptake inhibitorSmall increase in heart rate; long-term cardiovascular safety still under investigation.[17][18]Various phase III clinical trials.
Liraglutide GLP-1 receptor agonistDemonstrated cardiovascular benefits in high-risk populations.LEADER trial.
Psychiatric and Neurological Effects

The central activity of many anorectics necessitates a thorough evaluation of their long-term psychiatric and neurological safety.

  • Phentermine: Common side effects include insomnia, restlessness, and mood changes.[9][20] Rare but serious effects can include agitation and hallucinations.[10]

  • Lorcaserin: The CAMELLIA-TIMI 61 trial did not show a significant increase in serious psychiatric adverse events.

  • Liraglutide: Some reports have suggested a potential association with depression, anxiety, and suicidal ideation, warranting further investigation.[21][22]

  • Naltrexone-Bupropion: This combination carries a boxed warning for suicidal thoughts and behaviors, particularly in younger adults, due to the bupropion component.[17][23]

Table 2: Comparative Long-Term Psychiatric and Neurological Effects of Anorectics

AnorecticLong-Term Psychiatric and Neurological Effects
2-Benzylmorpholine Unknown
Phentermine Insomnia, restlessness, mood changes, potential for agitation and hallucinations.[9][10][20]
Lorcaserin No significant increase in serious psychiatric adverse events in long-term trials.
Liraglutide Reports of depression, anxiety, and suicidal ideation requiring further investigation.[21][22]
Naltrexone-Bupropion Boxed warning for suicidal thoughts and behaviors.[17][23]
Metabolic Effects

Beyond weight loss, the long-term metabolic consequences of anorectics are a key area of investigation.

  • Phentermine-Topiramate: This combination has been shown to improve glycemic control and lipid profiles, and decrease progression to type 2 diabetes.[24][25] However, it can also cause metabolic acidosis.[26]

  • Liraglutide: As a GLP-1 receptor agonist, it has well-established benefits for glycemic control in patients with type 2 diabetes.

  • Naltrexone-Bupropion: Associated with improvements in waist circumference, triglycerides, and insulin resistance.[17]

Table 3: Comparative Long-Term Metabolic Effects of Anorectics

AnorecticLong-Term Metabolic Effects
2-Benzylmorpholine Unknown
Phentermine-Topiramate Improved glycemic control and lipid profiles, decreased progression to type 2 diabetes, risk of metabolic acidosis.[24][25][26]
Liraglutide Significant improvements in glycemic control.
Naltrexone-Bupropion Improvements in waist circumference, triglycerides, and insulin resistance.[17]

Experimental Protocols for Assessing Long-Term Effects

To address the data gap for compounds like 2-Benzylmorpholine and to ensure the safety of new anorectics, a rigorous, multi-faceted approach to long-term assessment is required. The following protocols are based on regulatory guidelines and best practices in the field.

Long-Term Cardiovascular Safety Assessment

Objective: To evaluate the long-term cardiovascular safety of an anorectic agent.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled cardiovascular outcomes trial (CVOT) is the gold standard.

  • Patient Population: Enroll a large, diverse population of overweight and obese individuals with and without pre-existing cardiovascular disease or multiple cardiovascular risk factors.

  • Duration: A minimum of one year of treatment is recommended by the FDA, with longer durations often necessary to accumulate sufficient cardiovascular events for statistical analysis.[3][5]

  • Endpoints:

    • Primary Composite Endpoint: Time to first occurrence of major adverse cardiovascular events (MACE), typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

    • Secondary Endpoints: All-cause mortality, hospitalization for heart failure, and changes in blood pressure, heart rate, and ECG parameters.

  • Monitoring: Regular monitoring of vital signs, ECGs, and echocardiograms (to assess for valvulopathy and pulmonary hypertension).

Causality and Rationale: A large-scale, long-term CVOT is essential to detect rare but serious cardiovascular events that may not be apparent in shorter, smaller trials. The inclusion of a placebo arm allows for a clear attribution of any observed effects to the investigational drug.

Diagram: Cardiovascular Outcomes Trial Workflow

CVOT_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Start Patient Population (Overweight/Obese +/- CV Risk) Inclusion Inclusion Criteria Met? Start->Inclusion Exclusion Exclusion Criteria Met? Inclusion->Exclusion Yes NotEligible Not Eligible Inclusion->NotEligible No Exclusion->NotEligible Yes Randomization Randomization Exclusion->Randomization No Drug Investigational Drug Randomization->Drug Placebo Placebo Randomization->Placebo FollowUp Long-Term Follow-up (≥1 year) Drug->FollowUp Placebo->FollowUp MACE Primary Endpoint (MACE) FollowUp->MACE Secondary Secondary Endpoints FollowUp->Secondary Safety Safety Monitoring (Vitals, ECG, Echo) FollowUp->Safety Analysis Statistical Analysis MACE->Analysis Secondary->Analysis Safety->Analysis

Caption: Workflow for a long-term cardiovascular outcomes trial.

Long-Term Psychiatric and Neurological Assessment

Objective: To evaluate the long-term psychiatric and neurological safety of an anorectic agent.

Methodology:

  • Screening: Screen all potential participants for a history of psychiatric disorders, including depression, anxiety, and suicidal ideation.

  • Standardized Assessments: Utilize validated psychiatric rating scales at baseline and regular intervals throughout the study. Examples include the Patient Health Questionnaire-9 (PHQ-9) for depression, the Generalized Anxiety Disorder-7 (GAD-7) for anxiety, and the Columbia-Suicide Severity Rating Scale (C-SSRS).

  • Adverse Event Reporting: Implement a robust system for capturing and adjudicating all psychiatric and neurological adverse events.

  • Cognitive Function Testing: For drugs with potential central nervous system effects, consider including assessments of cognitive function.

Causality and Rationale: A systematic and standardized approach to psychiatric assessment is crucial for detecting subtle but clinically significant changes in mood and behavior that might otherwise be missed. Baseline screening helps to identify at-risk individuals and allows for a more accurate assessment of treatment-emergent psychiatric events.

Long-Term Metabolic Assessment

Objective: To evaluate the long-term metabolic effects of an anorectic agent.

Methodology:

  • Metabolic Parameters: Monitor key metabolic markers at baseline and regular intervals, including:

    • Fasting plasma glucose and HbA1c

    • Fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides)

    • Serum electrolytes, bicarbonate, and creatinine

  • Body Composition: Assess changes in body composition (e.g., using DEXA scans) to differentiate between fat mass and lean mass loss.

  • Progression to Diabetes: In at-risk populations, monitor the incidence of new-onset type 2 diabetes.

Causality and Rationale: Long-term metabolic monitoring provides a comprehensive picture of the drug's impact beyond simple weight reduction. Assessing changes in body composition is important to ensure that weight loss is primarily from adipose tissue and not at the expense of metabolically active lean muscle mass.

Conclusion and Future Directions

The long-term assessment of anorectics is a complex but essential undertaking. While there is a substantial body of evidence for several established anorectic agents, significant data gaps exist for compounds like 2-Benzylmorpholine. The lack of long-term clinical data for 2-Benzylmorpholine makes a direct and comprehensive comparison with other anorectics challenging.

Future research on 2-Benzylmorpholine and other novel anorectics must prioritize long-term, well-controlled clinical trials that adhere to regulatory guidelines. A thorough evaluation of cardiovascular, psychiatric, and metabolic safety and efficacy is paramount to ensuring that the benefits of these agents outweigh their potential risks. The experimental protocols outlined in this guide provide a framework for conducting such rigorous assessments. As our understanding of the complex neurobiology of appetite and the long-term consequences of its pharmacological modulation evolves, so too will our approaches to developing safer and more effective treatments for obesity.

References

  • A review of the metabolic effects of controlled-release Phentermine/Topiramate. PubMed. [Link]

  • A Guide to Phentermine Side Effects. GoodRx. [Link]

  • Sibutramine on Cardiovascular Outcome. American Diabetes Association. [Link]

  • What are the effects of long-term use of Phentermine (phentermine hydrochloride)? Medscape. [Link]

  • Phentermine for Weight Loss: Benefits, Side Effects, and Dosage. Healthline. [Link]

  • Cardiovascular Safety of Lorcaserin in Overweight or Obese Patients. The New England Journal of Medicine. [Link]

  • Phentermine oral forms side effects: How to manage them. Medical News Today. [Link]

  • Phentermine and topiramate (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Side Effects of Phentermine as a Binge Eating Weight Loss Drug. Within Health. [Link]

  • Weight loss pill Lorcaserin found to have low cardiovascular risk. News-Medical.Net. [Link]

  • We're finally learning the true side-effects of weight-loss drugs. BBC Science Focus. [Link]

  • Obesity Drug Belviq Is Heart Safe in Cardiovascular Outcome Study. Medscape. [Link]

  • Psychiatric adverse events associated with semaglutide, liraglutide and tirzepatide: a pharmacovigilance analysis of individual case safety reports submitted to the EudraVigilance database. PubMed Central. [Link]

  • Naltrexone and bupropion (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Top Weight Loss Medications. Obesity Medicine Association. [Link]

  • Anorectic drugs and pulmonary hypertension from the bedside to the bench. PubMed. [Link]

  • Sibutramine on Cardiovascular Outcome. PubMed Central. [Link]

  • Clinical evaluation of medicinal products used in weight control - Scientific guideline. European Medicines Agency. [Link]

  • Pharmacotherapeutic strategies for the treatment of anorexia nervosa – too much for one drug? PubMed Central. [Link]

  • Safety and efficacy of naltrexone for weight loss in adult patients – a systematic review. Termedia. [Link]

  • Obesity and Overweight: Developing Drugs and Biological Products for Weight Reduction. U.S. Food and Drug Administration. [Link]

  • Appetite-suppressant drugs and the risk of primary pulmonary hypertension. International ... PubMed. [Link]

  • A new era of weight loss: Mental health effects of GLP-1 drugs. American Psychological Association. [Link]

  • The efficacy and safety of the naltrexone/bupropion combination for the treatment of obesity: an update. PubMed. [Link]

  • A review of the metabolic effects of controlled-release Phentermine/Topiramate. ResearchGate. [Link]

  • Lorcaserin does not increase rate of cardiovascular events in overweight or obese patients. 2 Minute Medicine. [Link]

  • Anorexia Nervosa Guidelines. Medscape. [Link]

  • Guideline on clinical evaluation of medicinal products used in weight management. Therapeutic Goods Administration. [Link]

  • FDA's New Draft Guidance for Obesity Medications. STOP Obesity Alliance. [Link]

  • Psychiatric and psychological adverse effects associated with dulaglutide, semaglutide, and liraglutide: A vigibase study. ResearchGate. [Link]

  • Design and rationale for the Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients-Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) trial. PubMed. [Link]

  • Long-Term Sibutramine Use Linked to Nonfatal Strokes and MIs. The Hospitalist. [Link]

  • Update on drug safety evaluation of naltrexone/bupropion for the treatment of obesity. Taylor & Francis Online. [Link]

  • Topiramate and Phentermine. StatPearls. [Link]

  • Neuropsychiatric safety with liraglutide 3.0 mg for weight management: Results from randomized controlled phase 2 and 3a trials. PubMed Central. [Link]

  • A Guide to the Medical Risk Assessment for Eating Disorders. King's College London. [Link]

  • Anorexic agents aminorex, fenfluramine, and dexfenfluramine inhibit potassium current in rat pulmonary vascular smooth muscle and cause pulmonary vasoconstriction. PubMed. [Link]

  • Euro Roundup: EMA seeks feedback on regulation of weight control clinical trials in children. Regulatory Focus. [Link]

  • Sibutramine : review of its cardiovascular risk-benefit profile. SciSpace. [Link]

  • New FDA Guidance: Developing Drugs and Biological Products for Weight Reduction. Premier Consulting. [Link]

  • Cardiovascular risk-benefit profile of sibutramine. PubMed. [Link]

  • EMA Consultation Medicinal Products used in weight control. Prescrire. [Link]

  • FDA proposes update to 18-year guidance on developing weight loss drugs. RAPS. [Link]

  • An overview of the treatment of eating disorders in adults and adolescents: pharmacology and psychotherapy. PubMed Central. [Link]

  • Anorexia nervosa - Diagnosis and treatment. Mayo Clinic. [Link]

  • Navigating the New FDA Draft Guidance on Weight-Loss Drug Development and Exploring Waist Circumference as a Key Metric. BioIVT. [Link]

  • Clinical evaluation of medicinal products used in weight control - addendum on weight control in children - Scientific guideline. European Medicines Agency. [Link]

  • Aminorex. Wikipedia. [Link]

  • Anorexigen-induced pulmonary hypertension and the serotonin (5-HT) hypothesis: lessons for the future in pathogenesis. PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Benzylmorpholine, a substituted morpholine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Benzylmorpholine, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Profile of 2-Benzylmorpholine: An Evidence-Based Assessment

The parent compound, Morpholine, is classified as a hazardous substance with multiple risk factors. It is known to cause severe skin burns and eye damage, is toxic upon contact with skin or if inhaled, and is suspected of damaging fertility or the unborn child[1][2]. Animal studies on morpholine have shown it to be corrosive to the skin and eyes of rabbits[3]. Another related compound, 4-Benzylmorpholine-2-carboxylic acid, is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation[4][5].

Based on this data, it is prudent to handle 2-Benzylmorpholine as a substance that is potentially:

  • Corrosive to skin and eyes.

  • Toxic via dermal contact and inhalation.

  • A respiratory irritant.

  • A reproductive toxin.

These potential hazards necessitate a stringent PPE protocol.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not merely a checklist but a systematic approach to mitigate the specific risks identified. The following table summarizes the minimum PPE requirements for handling 2-Benzylmorpholine.

Body Part Required PPE Specification Rationale
Hands Double Gloving (Nitrile)Powder-free, with the inner glove under the gown cuff and the outer glove over the cuff.To prevent skin contact with a potentially corrosive and toxic substance. Double gloving provides an extra layer of protection against permeation and allows for safe removal of the outer, contaminated glove[6].
Body Chemical-Resistant GownPolyethylene-coated, solid front, back closure, with long sleeves and tight-fitting cuffs.To protect against splashes and contamination of personal clothing with a potentially toxic and corrosive compound[6][7].
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles should provide a complete seal around the eyes. A full face shield should be worn over the goggles.To provide comprehensive protection against splashes of the potentially corrosive liquid, safeguarding both the eyes and facial skin[8].
Respiratory NIOSH-approved RespiratorAn N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be considered.To prevent inhalation of a potentially toxic and irritating substance, especially when handling powders or creating aerosols[9].
Feet Disposable Shoe CoversWater-resistant and skid-resistant.To prevent the spread of contamination outside of the designated work area[7].

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on the correct procedures for putting it on (donning) and taking it off (doffing). The following workflows are designed to minimize the risk of exposure during these critical steps.

Donning Procedure

The following diagram illustrates the recommended sequence for donning PPE before handling 2-Benzylmorpholine.

G cluster_0 PPE Donning Workflow Shoe_Covers Step 1: Don Shoe Covers Inner_Gloves Step 2: Don Inner Pair of Gloves Shoe_Covers->Inner_Gloves Gown Step 3: Don Chemical-Resistant Gown Inner_Gloves->Gown Respirator Step 4: Don N95 Respirator Gown->Respirator Goggles_Face_Shield Step 5: Don Goggles and Face Shield Respirator->Goggles_Face_Shield Outer_Gloves Step 6: Don Outer Pair of Gloves Over Gown Cuffs Goggles_Face_Shield->Outer_Gloves

Caption: PPE Donning Sequence.

Doffing Procedure

The doffing procedure is designed to prevent cross-contamination. The principle is to remove the most contaminated items first.

G cluster_1 PPE Doffing Workflow Outer_Gloves Step 1: Remove Outer Pair of Gloves Gown Step 2: Remove Gown (rolling it away from the body) Outer_Gloves->Gown Goggles_Face_Shield Step 3: Remove Goggles and Face Shield Gown->Goggles_Face_Shield Respirator Step 4: Remove Respirator Goggles_Face_Shield->Respirator Inner_Gloves Step 5: Remove Inner Pair of Gloves Respirator->Inner_Gloves Shoe_Covers Step 6: Remove Shoe Covers Inner_Gloves->Shoe_Covers

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylmorpholine
Reactant of Route 2
2-Benzylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.